N-Trityl-L-serine lactone
Description
The exact mass of the compound N-Trityl-L-serine lactone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Trityl-L-serine lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trityl-L-serine lactone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(tritylamino)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYUOGPQDPOFV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447452 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88109-06-2 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trityl-L-serine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Trityl-L-serine lactone chemical properties
Technical Guide: N-Trityl-L-Serine -Lactone
Advanced Chiral Synthon for Peptidomimetics and Drug Delivery Systems
Executive Summary
N-Trityl-L-serine lactone (CAS: 88109-06-2) is the four-membered
It serves as a critical "chiral pool" intermediate for two primary applications:
-
Regioselective Ring-Opening: Synthesis of optically pure
-substituted amino acids (non-natural alanines) via nucleophilic attack at the -carbon. -
Biodegradable Polymers: Monomer for the organocatalytic ring-opening polymerization (OROP) to generate poly(serine ester)s for mRNA and drug delivery.
Critical Distinction: This compound is distinct from N-trityl-aziridine-2-carboxylic acid (often formed under dehydrating conditions) and Triserine trilactone (the 12-membered enterobactin core).
Chemical Identity & Physicochemical Properties[1][4]
| Property | Specification |
| IUPAC Name | (3S)-3-(tritylamino)oxetan-2-one |
| Common Name | N-Trityl-L-serine |
| CAS Number | 88109-06-2 |
| Molecular Formula | C |
| Molecular Weight | 329.40 g/mol |
| Chirality | L-configuration (S-stereocenter at C3) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water (hydrolyzes) |
| Storage | -20°C, under inert atmosphere (Ar/N |
Structural Characterization
The molecule features a strained 2-oxetanone ring fused to a bulky trityl amine.
-
Steric Shielding: The trityl group (
) provides immense steric bulk, protecting the -proton from deprotonation (preventing racemization) and directing nucleophilic attack. -
Ring Strain: The
-lactone ring is activated toward nucleophiles. The carbonyl carbon is susceptible to "hard" nucleophiles (acyl cleavage), while the -carbon is susceptible to "soft" nucleophiles (alkyl cleavage).
Synthetic Routes & Causality[5]
The synthesis of N-Trityl-L-serine lactone requires careful control to avoid the formation of the thermodynamic isomer, the aziridine (N-trityl-aziridine-2-carboxylate).
Method A: Modified Cyclization (Lactone Dominant)
Unlike Cbz- or Boc-serine, which cyclize readily to lactones under Mitsunobu conditions (DEAD/PPh
-
Precursor: N-Trityl-L-serine (free acid).
-
Activation: Use of specific cyclizing agents that activate the carboxylic acid without enhancing nitrogen nucleophilicity, or via intermediate mixed anhydrides.
-
Conditions: Low temperature (0°C to -78°C) in non-polar solvents (DCM) to suppress aziridine rearrangement.
Method B: Organocatalytic Polymerization Precursor
For polymer applications, the monomer is often isolated from the cyclization of N-trityl-serine using sulfonyl chlorides (e.g., methanesulfonyl chloride) and a weak base, followed by rapid purification to prevent oligomerization.
Technical Note: If the reaction temperature exceeds 0°C during activation, the N-trityl nitrogen can displace the activated hydroxyl group (or carboxylate) to close the 3-membered aziridine ring. Verification via
H-NMR is essential; the lactone-protons appear as distinct doublets of doublets around 4.0–4.5 ppm, whereas aziridine ring protons are significantly upfield ( 1.0–2.5 ppm).
Reactivity Profile & Mechanisms
The utility of N-Trityl-L-serine lactone lies in its dual electrophilic sites. The pathway is dictated by the "Hard-Soft Acid-Base" (HSAB) principle and solvent effects.
Pathway A: Alkyl-Oxygen Cleavage (S 2)
-
Reagent: Soft nucleophiles (Thiols, Azides, Organocuprates, Silylamines).
-
Mechanism: Nucleophile attacks the
-carbon (C4), displacing the carboxylate oxygen. -
Outcome: Inversion of configuration at the
-carbon (if chiral) or retention of the -center. This yields -substituted alanines . -
Significance: Primary route for synthesizing non-natural amino acids (e.g.,
-azido alanine).
Pathway B: Acyl-Oxygen Cleavage (Addition-Elimination)
-
Reagent: Hard nucleophiles (Alcohols, Amines, Hydroxide).
-
Mechanism: Nucleophile attacks the Carbonyl carbon (C2).
-
Outcome: Ring opening to form Serine esters or amides .
-
Significance: Used in polymerization (OROP) to form poly(serine ester) backbones.
Pathway C: Polymerization (OROP)
-
Catalyst: Thiourea/Base or Zinc alkoxides.
-
Mechanism: Living ring-opening polymerization via acyl cleavage.
-
Product: Poly(N-trityl-L-serine ester), which can be deprotected to cationic poly(L-serine ester) for RNA delivery.
Figure 1: Divergent reactivity pathways of N-Trityl-L-serine lactone controlled by nucleophile hardness.
Experimental Protocol: Ring Opening with Silylamines
Standard protocol for synthesizing
Objective: Regioselective synthesis of diamino acid precursors via alkyl-oxygen cleavage.
-
Preparation: Dissolve N-Trityl-L-serine lactone (1.0 equiv) in anhydrous Acetonitrile (MeCN). Note: DCM alters regioselectivity toward acyl cleavage.
-
Reagent Addition: Add Trimethylsilylamine (TMS-NR
) (1.1 equiv) dropwise at 0°C under Argon. -
Reaction: Stir at Room Temperature for 4–12 hours. Monitor via TLC (disappearance of lactone).
-
Workup: Quench with dilute HCl/MeOH to desilylate.
-
Purification: Flash chromatography.
-
Result: Yields optically pure N-Trityl-
-amino-L-alanine derivatives.
Self-Validating Checkpoint:
-
If the product is a Serine Amide (Acyl cleavage), the
H-NMR will show a hydroxymethyl group ( -protons shifted downfield). -
If the product is a
-Amino Alanine (Alkyl cleavage), the -protons will be attached to nitrogen, shifting upfield relative to the ester oxygen.
Applications in Drug Development
A. Lipid Nanoparticle (LNP) Alternatives
Poly(serine ester)s derived from this lactone are a new class of biodegradable cationic polymers. Unlike non-biodegradable poly-lysine, these polymers degrade into non-toxic serine metabolites, making them ideal for mRNA delivery vectors with reduced cytotoxicity.
B. Siderophore Mimics
The lactone is a precursor to Enterobactin analogs (Triserine trilactone). By reacting the monomer in a controlled trimerization (often using stannoxane templates), researchers synthesize high-affinity iron chelators for antimicrobial transport or chelation therapy.
References
-
NIH/PubMed : Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization. Available at: [Link]
-
ResearchGate : Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Available at: [Link]
-
Chemical Science : Genomics-driven discovery of chiral triscatechol siderophores. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization and their Use for in Vitro and in Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
N-Trityl-L-serine Lactone: A Comprehensive Technical Guide for Researchers
CAS Number: 88109-06-2[1]
Molecular Formula: C₂₂H₁₉NO₂
Molecular Weight: 329.39 g/mol [2]
Introduction
N-Trityl-L-serine lactone is a pivotal building block in synthetic organic chemistry, particularly valued in the field of peptide synthesis and drug development. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical methodologies. The trityl (triphenylmethyl) protecting group offers unique advantages in terms of steric hindrance and mild removal conditions, making this lactone an attractive intermediate for the synthesis of complex peptides and other bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of N-Trityl-L-serine lactone is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 88109-06-2 | [2][3][4] |
| Molecular Formula | C₂₂H₁₉NO₂ | [2] |
| Molecular Weight | 329.39 | [2] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Melting Point | 179-183 °C | [3] |
| Storage Temperature | 0-8 °C | [3] |
Synthesis of N-Trityl-L-serine Lactone
The synthesis of N-Trityl-L-serine lactone is a two-step process that involves the protection of the amino group of L-serine with a trityl group, followed by the intramolecular cyclization to form the β-lactone ring.
Step 1: Synthesis of N-Trityl-L-serine
The first step is the N-tritylation of L-serine. This reaction is typically carried out by reacting L-serine with trityl chloride in the presence of a base. A general protocol, adapted from the synthesis of other N-trityl amino acids, is provided below.[5]
Diagram of N-Tritylation of L-serine
Sources
An In-Depth Technical Guide to the Structure and Utility of N-Trityl-L-serine lactone
For Researchers, Scientists, and Drug Development Professionals
N-Trityl-L-serine lactone, a cornerstone chiral building block, offers a unique combination of protection and reactivity essential for advanced organic synthesis. This guide provides a comprehensive analysis of its core structure, the causal factors behind its synthesis and reactivity, and its applications in the development of complex molecules.
Core Structural Analysis: A Triad of Functionality
N-Trityl-L-serine lactone, with the chemical formula C₂₂H₁₉NO₂ and a molecular weight of 329.39, is not merely a protected amino acid; it is a highly activated and stereochemically defined intermediate.[1] Its structure can be deconstructed into three key components, each imparting critical properties to the molecule.
-
The L-Serine Backbone: The molecule's foundation is the naturally occurring amino acid L-serine, which provides the inherent chirality. This specific stereoconfiguration, (S), is crucial for its application in asymmetric synthesis, where precise three-dimensional arrangement is paramount for biological activity.
-
The N-Trityl Protecting Group: The bulky triphenylmethyl (trityl) group is attached to the serine nitrogen. Its primary role is to prevent unwanted side reactions at the amine functionality.[1] The significant steric hindrance of the trityl group also influences the molecule's reactivity and can direct the approach of incoming reagents.[2] This group is stable under basic conditions but can be readily removed under mild acidic conditions, making it an ideal protector in multi-step syntheses.[2][3]
-
The β-Lactone Ring: The defining feature is the four-membered oxetan-2-one ring. This strained lactone is the molecule's reactive center. The inherent ring strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the basis for its synthetic utility. The hydrolysis of β-lactones is a good indicator of their electrophilic reactivity.[4][5]
Caption: Deconstruction of N-Trityl-L-serine lactone's key structural components.
Synthesis and Mechanistic Considerations
The preparation of N-Trityl-L-serine lactone from L-serine involves a two-step process: protection of the amine followed by intramolecular cyclization. The choice of reagents and conditions is critical for achieving high yield and purity.
Step 1: N-Tritylation of L-Serine
The initial step is the protection of the amino group of L-serine. This is typically achieved by reacting L-serine with trityl chloride (Tr-Cl) in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the protected product. The bulky nature of the trityl group selectively protects the primary amine.[2]
Step 2: Lactonization (Intramolecular Cyclization)
The formation of the strained β-lactone ring from N-Trityl-L-serine is the most critical step. A common and effective method is the Mitsunobu reaction.
-
Mechanism: N-Trityl-L-serine is treated with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD react to form a phosphonium salt, which then activates the hydroxyl group of the serine derivative. This activation facilitates an intramolecular SN2 reaction by the carboxylate, leading to ring closure and formation of the β-lactone with inversion of stereochemistry at the carbinol carbon.
Experimental Protocol: Synthesis via Mitsunobu Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
N-Protection: Dissolve L-serine in a suitable solvent (e.g., a mixture of dichloromethane and methanol). Add triethylamine (2.2 eq.). Cool the solution to 0°C and slowly add a solution of trityl chloride (1.1 eq.) in dichloromethane. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until completion. Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude N-Trityl-L-serine.
-
Lactonization: Dissolve the crude N-Trityl-L-serine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (N₂ or Ar). Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Maintain the temperature at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 8-12 hours.
-
Purification: Quench the reaction with water. Extract the product with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Trityl-L-serine lactone as a white powder.[1]
Caption: A streamlined workflow for the synthesis of N-Trityl-L-serine lactone.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized N-Trityl-L-serine lactone.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₉NO₂ | [1] |
| Molecular Weight | 329.39 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 179-183 °C | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Storage | 0-8 °C | [1] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm). The protons on the lactone ring will appear as a distinct set of multiplets in the upfield region.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the lactone at a downfield chemical shift (around 170 ppm). The numerous signals in the aromatic region correspond to the trityl group carbons.
-
IR Spectroscopy: A key diagnostic peak will be the strong absorbance of the carbonyl (C=O) stretch of the β-lactone ring. Due to ring strain, this peak appears at a higher frequency (typically 1820-1850 cm⁻¹) compared to less strained esters or larger lactones.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule. Common adducts observed include [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[6]
Applications in Drug Development and Research
The synthetic value of N-Trityl-L-serine lactone lies in the predictable reactivity of its β-lactone ring. It serves as a potent electrophile for the introduction of β-amino acid moieties.
Nucleophilic Ring-Opening
The primary mode of reactivity involves nucleophilic attack at the β-carbon (C4) or the carbonyl carbon (C2) of the lactone ring.[7] This reaction opens the strained ring to generate a variety of β-substituted-α-amino acids, which are valuable components of peptidomimetics and other biologically active molecules.
-
Mechanism: A wide range of nucleophiles (e.g., amines, alcohols, thiols, organocuprates) can be used to open the lactone. This process allows for the stereospecific installation of diverse functional groups, making it a powerful tool in constructing complex molecular architectures.
This reactivity makes the compound a valuable asset in several research areas:
-
Peptide Synthesis: It serves as a protected amino acid for building complex peptides.[1]
-
Drug Development: It plays a crucial role in creating pharmaceuticals that require specific stereochemistry for optimal biological activity.[1]
-
Bioconjugation: The molecule is used to attach biomolecules to other surfaces or molecules.[1]
-
Neuroscience Research: It is valuable in studying neurotransmitter systems by modifying serine residues in proteins.[1]
Caption: General reaction scheme for the utility of N-Trityl-L-serine lactone.
References
-
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. National Center for Biotechnology Information. [Link]
-
Synthesis of Lactones and Other Heterocycles. PubMed. [Link]
- Synthetic method of L-serine methyl ester hydrochloride.
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]
-
Lactone synthesis. Organic Chemistry Portal. [Link]
-
Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry. [Link]
-
N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'. Physical Chemistry Laboratory Server. [Link]
-
b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. LOCKSS. [Link]
-
Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone under catalysis of ZnEt2. ResearchGate. [Link]
-
Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]
-
Reactivity of lactones and GHB formation. PubMed. [Link]
-
Application of the Trityl Group in Peptide Chemistry. Radboud University. [Link]
-
Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
(PDF) Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. ResearchGate. [Link]
-
N-trityl-l-serine lactone (C22H19NO2). PubChemLite. [Link]
-
Cas 88109-07-3,tris(N-trityl-L-serine) trilactone. lookchem. [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-trityl-l-serine lactone (C22H19NO2) [pubchemlite.lcsb.uni.lu]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
N-Trityl-L-serine Lactone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N-Trityl-L-serine lactone, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and provide a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this guide will elucidate the mechanistic role of the trityl protecting group and the utility of the β-lactone moiety in advanced chemical syntheses. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule in their work.
Introduction: The Significance of N-Trityl-L-serine Lactone in Modern Synthesis
L-serine, a non-essential amino acid, plays a crucial role in a multitude of biological processes.[1] Its chemical structure, featuring both a primary alcohol and a carboxylic acid, makes it a valuable and versatile starting material for the synthesis of more complex molecules. However, the presence of multiple reactive functional groups necessitates the use of protecting group strategies to achieve selective chemical transformations.
N-Trityl-L-serine lactone emerges as a strategically important derivative of L-serine. The bulky trityl (triphenylmethyl) group provides robust protection for the amine functionality, preventing its participation in undesired side reactions during peptide synthesis and other chemical modifications.[2][3] The formation of the β-lactone ring introduces conformational rigidity and a reactive electrophilic site, enabling unique synthetic applications. This guide will serve as a comprehensive resource for understanding and harnessing the chemical potential of N-Trityl-L-serine lactone.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in research and development. This section details the key characteristics of N-Trityl-L-serine lactone.
Core Molecular Data
The fundamental properties of N-Trityl-L-serine lactone are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 329.39 g/mol | [2][4] |
| Molecular Formula | C₂₂H₁₉NO₂ | [2][4] |
| CAS Number | 88109-06-2 | [4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 179-183 °C | [2] |
| Purity (typical) | ≥98% (HPLC) | [2] |
| Synonym | (S)-3-(Tritylamino)-2-oxetanone | [4] |
Spectroscopic Data (Predicted and Representative)
While specific spectra can vary slightly based on the solvent and instrument used, the following provides an expected profile for N-Trityl-L-serine lactone.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the trityl group's aromatic protons, typically in the range of 7.2-7.5 ppm. The protons on the β-lactone ring would appear as a distinct set of signals, with the methine proton adjacent to the nitrogen appearing at a different chemical shift than the methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the carbonyl carbon of the lactone, the carbons of the trityl group's phenyl rings, the quaternary carbon of the trityl group, and the carbons of the serine backbone.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the β-lactone ring, typically found at a higher wavenumber (around 1820-1850 cm⁻¹) than that of a less strained ester or carboxylic acid. Other key peaks will include N-H stretching and aromatic C-H stretching vibrations.
Synthesis of N-Trityl-L-serine Lactone: A Step-by-Step Protocol
The synthesis of N-Trityl-L-serine lactone can be achieved from L-serine through a two-step process involving the protection of the amine group followed by the cyclization to form the β-lactone. The following protocol is a representative method based on established procedures for the synthesis of N-trityl amino acids and lactonization.
Materials and Reagents
-
L-serine methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Triphenylchloromethane (Trityl chloride, TrCl)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Experimental Workflow
The synthesis can be visualized as a two-stage process: N-tritylation followed by saponification and lactonization.
Figure 1: General workflow for the synthesis of N-Trityl-L-serine lactone.
Detailed Procedure
Step 1: Synthesis of N-Trityl-L-serine Methyl Ester
-
To a suspension of L-serine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes to ensure complete deprotonation.
-
Add triphenylchloromethane (1.1 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Trityl-L-serine methyl ester. This product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Saponification and Lactonization to N-Trityl-L-serine Lactone
-
Dissolve the crude N-Trityl-L-serine methyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1 equivalents) and stir at room temperature for 1-2 hours, or until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl to a pH of approximately 3-4.
-
The acidification will induce the intramolecular cyclization to form the β-lactone.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-Trityl-L-serine lactone.
Mechanism of Action and Applications in Drug Development
The utility of N-Trityl-L-serine lactone in drug development stems from the properties of both the trityl protecting group and the β-lactone ring.
The Role of the Trityl Protecting Group in Peptide Synthesis
The trityl group is a bulky and acid-labile protecting group for amines.[5] Its key features in the context of peptide synthesis are:
-
Steric Hindrance: The large size of the trityl group prevents unwanted side reactions at the N-terminus of the amino acid during peptide coupling steps.[3]
-
Mild Deprotection: The trityl group can be removed under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA) in DCM, which are orthogonal to the cleavage conditions for many common side-chain protecting groups and resin linkers.[5] This allows for selective deprotection and further elongation of the peptide chain.
-
Enhanced Solubility: The lipophilic nature of the trityl group can improve the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.[2]
The general cycle of solid-phase peptide synthesis (SPPS) utilizing an N-trityl protected amino acid is depicted below.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle using an N-trityl protected amino acid.
Synthetic Utility of the β-Lactone Moiety
The β-lactone ring is a strained four-membered ring, making it susceptible to nucleophilic attack. This reactivity can be exploited in various synthetic transformations:
-
Ring-Opening Reactions: The lactone can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate β-substituted serine derivatives. This allows for the introduction of diverse functional groups at the β-position of the serine backbone.
-
Precursor to Chiral Building Blocks: N-Trityl-L-serine lactone serves as a chiral precursor for the synthesis of other important molecules, including unnatural amino acids and pharmacologically active compounds.
Conclusion
N-Trityl-L-serine lactone is a valuable and versatile synthetic intermediate with a well-defined molecular weight and distinct physicochemical properties. Its strategic use of the trityl protecting group and the reactive β-lactone functionality makes it an indispensable tool for researchers in peptide synthesis and drug discovery. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- Shanghai Huicheng Biotech Inc. N-Trityl-L-serine lactone.
- LookChem. Cas 88109-07-3, tris(N-trityl-L-serine) trilactone.
- Chem-Impex. Trityl-L-serine lactone.
- University of Delaware. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace.
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate.
- Santa Cruz Biotechnology. N-Trityl-L-serine lactone.
- Physical Chemistry Laboratory Server. N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis.
- Digital CSIC. “Solid-phase peptide synthesis using N -trityl-amino acids.
- Google Patents. Synthetic method of L-serine methyl ester hydrochloride.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Evonik Industries. Evonik establishes new enzymatic process for serine.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Sigma-Aldrich. N-Trityl-L-serine methyl ester 99 4465-44-5.
Sources
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation [udspace.udel.edu]
discovery of N-Trityl-L-serine lactone
The Strategic Utility of N-Trityl-L-Serine -Lactone: Synthesis, Reactivity, and Applications[1]
Executive Summary: The Chiral Pool Engineer
In the landscape of asymmetric synthesis, the conversion of abundant chiral pool resources into high-value non-canonical amino acids is a fundamental challenge. N-Trityl-L-serine
First rigorously characterized and optimized by Vederas et al. (1987) , this strained 4-membered ring system acts as a "chiral glycerol equivalent," allowing researchers to replace the serine hydroxyl group with a vast array of nucleophiles (carbon, sulfur, nitrogen) while strictly preserving the stereochemistry at the
This guide details the synthesis, mechanistic logic, and application of this reagent, emphasizing why the bulky Trityl (Triphenylmethyl) protecting group is not merely a placeholder, but a steric shield essential for maintaining configurational stability.
The Discovery & Mechanistic Logic
The utility of serine
The "discovery" was the realization that cyclization into a
The Vederas Protocol (Mitsunobu Cyclization)
The synthesis relies on the Mitsunobu reaction, which dehydrates N-protected serine under neutral conditions.
Figure 1: The synthetic pathway transforming L-Serine into the reactive
Technical Protocol: Synthesis & Validation
Safety Warning:
Step-by-Step Synthesis
This protocol is adapted from the seminal work of Arnold and Vederas (J. Am. Chem. Soc.[1] 1987).[2]
-
N-Protection:
-
React L-Serine with Triphenylmethyl chloride (Trt-Cl) and Triethylamine (TEA) in chloroform/DMF.
-
Checkpoint: Ensure complete removal of unreacted Trt-Cl, as it complicates purification.[1]
-
-
Cyclization (The Critical Step):
-
Reagents: N-Trityl-L-Serine (1.0 eq), Triphenylphosphine (TPP, 1.1 eq), Diethyl azodicarboxylate (DEAD, 1.1 eq).[1]
-
Solvent: Anhydrous THF (must be dry to prevent hydrolysis).
-
Procedure:
-
Dissolve N-Trt-Ser and TPP in THF at -78°C under Argon.
-
Add DEAD dropwise. The low temperature prevents side reactions (e.g., aziridine formation or elimination).
-
Stir at -78°C for 30 mins, then allow to warm to ambient temperature over 2 hours.
-
-
Purification: Flash chromatography on silica gel. (Note: Silica can be slightly acidic; adding 1% Et3N to the eluent prevents ring opening during purification).
-
Self-Validating Analytical Markers
To ensure the integrity of the product, verify these specific signals:
| Method | Diagnostic Signal | Structural Confirmation |
| IR Spectroscopy | 1820 - 1830 cm⁻¹ | Strong Carbonyl (C=O) stretch specific to strained 4-membered lactone.[1] |
| ¹H NMR | Distinctive shift of | |
| ¹³C NMR | ~170 ppm | Carbonyl carbon. |
| TLC | High R_f | Significant shift from the polar starting material (acid) to the non-polar lactone. |
Reactivity Profile: The "Soft" Nucleophile Advantage
The power of N-Trityl-L-serine
-
Path A (Alkyl Cleavage): Attack at the
-carbon ( ).[1][3] This breaks the C-O bond, releasing the carboxylate. Result: Extension of the carbon skeleton (Amino Acid Synthesis). -
Path B (Acyl Cleavage): Attack at the carbonyl (
). Result: Ester/Amide formation (Serine derivatives).[1][2]
The Trityl group is essential here. Its steric bulk directs "soft" nucleophiles (like organocuprates) to the less hindered
Figure 2: Regioselectivity map.[1] Path A is the primary route for synthesizing non-canonical amino acids.
Why Trityl? (The Field-Proven Insight)
While N-Boc and N-Cbz derivatives exist, the N-Trityl group offers a unique advantage during the reaction with basic nucleophiles.[1]
-
Problem: Basic nucleophiles can abstract the
-proton of the amino acid, leading to racemization via an enolate intermediate. -
Solution: The Trityl group is extremely bulky and lacks an N-H proton (it is a tertiary amine protection). This steric shielding prevents base approach to the
-proton, preserving optical purity >99% ee.
Comparative Data: Nucleophile Efficiency
The following table summarizes the efficiency of ring-opening reactions using the Vederas protocol (Trityl-protected lactone) versus standard displacement methods.
| Nucleophile Class | Reagent Example | Reaction Site | Yield (%) | Optical Purity | Application |
| Organocuprates | 65-85% | >98% ee | Synthesis of hydrophobic amino acids (e.g., Homophenylalanine).[1] | ||
| Thiols | 85-95% | >99% ee | Cysteine derivatives, S-linked glycopeptides.[1] | ||
| Halides | 90% | >98% ee | |||
| Hard Bases | Carbonyl | 95% | >99% ee | Methyl esters of Serine (Path B). |
References
-
Arnold, L. D., Drover, J. C. G., & Vederas, J. C. (1987).[2] "Conversion of serine
-lactones to chiral -amino acids by copper-containing organolithium and organomagnesium reagents." Journal of the American Chemical Society.[2] -
Vederas, J. C. (1985). "Synthesis of amino acids via serine
-lactones." Natural Product Reports. -
Mitsunobu, O. (1981).[4] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.
-
Santa Cruz Biotechnology. "N-Trityl-L-serine lactone Product Data." SCBT.com. [1]
Sources
- 1. peptide.com [peptide.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Utility and Reaction Mechanisms of N-Trityl-L-serine lactone
Prepared by: Gemini, Senior Application Scientist
Abstract
N-Trityl-L-serine lactone (TSL) is a pivotal chiral building block in modern organic synthesis, prized for its unique combination of stability and reactivity. This guide elucidates the core chemical principles that define its "mechanism of action" not as a bioactive agent, but as a versatile synthetic intermediate. We will explore its structural features, particularly the role of the bulky N-trityl protecting group and the strained β-lactone ring, which together dictate its reactivity. The primary mechanistic pathway—nucleophilic ring-opening—will be examined in detail. A practical case study on the stereoselective synthesis of β-lactams, a critical scaffold in antibiotic chemistry, will demonstrate the tangible application of these principles. This document serves as a technical resource for researchers and professionals in drug development and chemical synthesis, providing both foundational knowledge and actionable experimental protocols.
Introduction: The Strategic Importance of Chiral Synthons
In pharmaceutical and agrochemical development, the stereochemistry of a molecule is inextricably linked to its biological function. A vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[] Consequently, the ability to synthesize enantiomerically pure compounds is not a mere academic exercise but a critical necessity for developing safe and efficacious products.[][2]
This necessity has driven the demand for "chiral building blocks" or "synthons"—enantiopure molecules that serve as starting materials for more complex targets.[][2][3] By incorporating these pre-defined stereocenters, chemists can streamline complex syntheses, avoiding costly and often inefficient chiral separations or asymmetric reactions later in the sequence. N-Trityl-L-serine lactone, derived from the naturally occurring amino acid L-serine, is an exemplary member of this class of reagents.[4][5] Its utility stems from a stable, yet activatable, four-membered ring structure that can be strategically opened to yield a variety of chiral products.[6]
Physicochemical Properties and Synthesis
N-Trityl-L-serine lactone is a derivative of L-serine where the amino group is protected by a bulky trityl (triphenylmethyl) group, and the carboxyl and hydroxyl groups are cyclized to form a β-lactone.[4]
Key Structural Features:
-
N-Trityl Group: This large, sterically demanding group serves two primary functions. First, it provides robust protection for the nitrogen atom, preventing unwanted side reactions.[] Second, its bulk influences the stereochemical outcome of reactions at the lactone ring, directing incoming nucleophiles. The trityl group can be removed under mild acidic conditions.[8]
-
β-Lactone Ring: This four-membered cyclic ester is highly strained. This ring strain makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its reactivity.[9]
Typical Synthesis Route: A common and efficient method for preparing TSL involves the cyclization of N-trityl-L-serine. This is often achieved using reagents that facilitate intramolecular esterification (lactonization), such as by activating the carboxylic acid.
Core Mechanism of Action: Nucleophilic Acyl Substitution via Ring-Opening
The "mechanism of action" for TSL in a synthetic context is its predictable reaction with nucleophiles. The process is a nucleophilic acyl substitution that proceeds via the cleavage of the strained β-lactone ring.
Due to significant ring strain, the C-O bond in the lactone is weakened, and the carbonyl carbon is highly polarized, making it an excellent electrophile.[9] When a nucleophile (Nu⁻) is introduced, it preferentially attacks this carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, opening the ring and forming a new bond between the nucleophile and the carbonyl carbon.
This ring-opening can proceed via two main regioselective pathways, dictated by the nature of the nucleophile and reaction conditions:
-
Acyl-Oxygen Cleavage: The nucleophile attacks the carbonyl carbon (C=O). This is the most common pathway, resulting in the formation of an N-trityl-β-substituted-L-alanine derivative.
-
Alkyl-Oxygen Cleavage: The nucleophile attacks the β-carbon (the carbon attached to the ring oxygen). This pathway is less common but can be promoted by specific reagents and conditions, leading to serine amide derivatives.[10]
The inherent chirality of the L-serine starting material is conserved throughout this process, allowing for the stereospecific synthesis of a wide range of chiral amino acid derivatives.[6]
Caption: Nucleophilic attack on the strained β-lactone ring of TSL.
Application in Synthesis: Stereoselective Preparation of β-Lactams
A prominent application of TSL's reactivity is in the synthesis of β-lactams (2-azetidinones). The β-lactam ring is the core structural motif of some of the most important classes of antibiotics, including penicillins and cephalosporins.[11][12] The stereoselective synthesis of novel β-lactam derivatives remains a high-priority area in medicinal chemistry.[12][13]
The synthesis of a β-lactam from TSL typically involves its reaction with an imine in a [2+2] cycloaddition, known as the Staudinger synthesis. While TSL itself is not directly used in a classic Staudinger reaction, its derivatives or related serine-derived β-lactones serve as precursors. A more direct application involves using TSL to generate a chiral amino acid which is then cyclized.
However, a conceptually clear demonstration of its utility is the reaction of a serine-derived β-lactone with a suitable nucleophile to form an intermediate that can be subsequently cyclized into a different heterocyclic system, such as a β-lactam derivative.
Experimental Protocol: Nucleophilic Ring-Opening with an Amine
This protocol provides a generalized, self-validating method for the ring-opening of TSL with a primary amine to generate an N-trityl-β-amino-L-alanine amide derivative.
Objective: To synthesize a chiral diamino acid derivative by reacting N-Trityl-L-serine lactone with benzylamine.
Materials:
-
N-Trityl-L-serine lactone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Acetonitrile (anhydrous, sufficient for 0.1 M solution)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Trityl-L-serine lactone.
-
Dissolution: Dissolve the lactone in anhydrous acetonitrile.
-
Nucleophile Addition: Add benzylamine dropwise to the stirred solution at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using TLC. Spot the reaction mixture against the starting material. The disappearance of the TSL spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Upon completion, quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes unreacted amine and any acidic/basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure product.
Caption: Experimental workflow for the synthesis of a chiral diamino acid derivative.
Data Analysis and Characterization
The identity and purity of the synthesized product must be confirmed through rigorous analytical techniques. The expected data provides a benchmark for validating the experimental outcome.
| Analysis Technique | Parameter | Expected Result for Product | Purpose |
| ¹H NMR | Chemical Shift (δ), Integration, Coupling Constants (J) | Appearance of new peaks corresponding to the benzyl group protons. Shift in the α- and β-proton signals of the serine backbone. | Confirms structural integrity and formation of new C-N bond. |
| ¹³C NMR | Chemical Shift (δ) | Appearance of new signals for the benzyl group carbons. A shift from a lactone carbonyl (~170 ppm) to an amide carbonyl (~172-175 ppm). | Confirms the carbon skeleton of the final product. |
| Mass Spectrometry (HRMS) | m/z | [M+H]⁺ or [M+Na]⁺ peak corresponding to the exact calculated mass of the product. | Confirms the molecular weight and elemental composition. |
| Optical Rotation | Specific Rotation [α] | A non-zero value, confirming the retention of chirality. | Verifies that the product is enantiomerically enriched. |
Conclusion and Future Directions
N-Trityl-L-serine lactone's mechanism of action is rooted in fundamental principles of organic chemistry: the steric influence of a protecting group and the inherent reactivity of a strained ring system. This combination makes it a powerful and reliable tool for introducing a chiral C3 unit in stereoselective synthesis. Its applications in creating non-canonical amino acids, peptide modifications, and heterocyclic scaffolds like β-lactams underscore its value in drug discovery and materials science.[4][14] Future research will likely focus on expanding the library of nucleophiles used in its ring-opening and developing novel catalytic systems to further enhance the efficiency and scope of these transformations.
References
-
Mendieta, J., et al. (2006). The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase. Proceedings of the National Academy of Sciences, 103(21), 7991-7996. Available from: [Link]
-
Dunlop, R. A., et al. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Journal of Alzheimer's Disease, 74(3), 939-952. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Journal of Applied Organometallic Chemistry, 3(1), 1-10. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
-
Smaardijk, J., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 26(11), 3324. Available from: [Link]
-
Al-Gharib, M. S., et al. (1984). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Journal of Organic Chemistry, 49(16), 3105-3107. Available from: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH. Retrieved from [Link]
-
Arnold, L. D., et al. (1987). Conversion of serine .beta.-lactones to chiral .alpha.-amino acids by copper-containing organolithium and organomagnesium reagents. Journal of the American Chemical Society, 109(15), 4649-4659. Available from: [Link]
-
Al-Karagholy, H. G., et al. (2018). Novel and Recent Synthesis and Applications of β-Lactams. In Beta-Lactams: Novel Synthetic Pathways and Applications. IntechOpen. Available from: [Link]
-
DeMong, D. E., & Williams, R. M. (2001). Serine as chiral educt for the practical synthesis of enantiopure N-protected beta-hydroxyvaline. Tetrahedron Letters, 42(19), 3529-3532. Available from: [Link]
-
Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3296-3306. Available from: [Link]
-
Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2023). Molecules, 28(22), 7549. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]
-
Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. Available from: [Link]
-
Schmadeke, J. (1996). Pursuit of a Chiral Amino Aldehyde Intermediate in the Synthesis of (+)-Obafluorin, a B-Lactone Antibiotic. Digital Commons @ IWU. Available from: [Link]
-
3A Senrise. (n.d.). Chiral Building Blocks. Retrieved from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2007). Current Organic Chemistry, 11(10), 893-900. Available from: [Link]
Sources
- 2. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Serine as chiral educt for the practical synthesis of enantiopure N-protected beta-hydroxyvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. β-Lactam synthesis [organic-chemistry.org]
- 14. Synthesis of Chiral Spin-Labeled Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data of N-Trityl-L-serine lactone
Technical Guide: Spectroscopic Characterization of -Trityl-L-Serine Lactone
Molecular Identity & Significance
The molecule is an
| Property | Detail |
| IUPAC Name | (3S)-3-(tritylamino)oxetan-2-one |
| CAS Number | 88109-06-2 |
| Molecular Formula | |
| Molecular Weight | 329.40 g/mol |
| Chirality | L-isomer (3S configuration) |
| Core Pharmacophore |
Synthesis & Preparation Protocol
The synthesis of
Experimental Workflow
-
Precursor:
-Trityl-L-serine (prepared from L-serine and trityl chloride). -
Reagents: Triphenylphosphine (
) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). -
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (
) at -78°C to 0°C. -
Mechanism: Activation of the serine hydroxyl group by the
-DEAD betaine, followed by intramolecular nucleophilic attack by the carboxylate oxygen.
Caption: Mitsunobu cyclization pathway converting L-serine to the beta-lactone via hydroxyl activation.
Spectroscopic Data Analysis
The characterization of
A. Infrared Spectroscopy (FT-IR)
The most diagnostic feature of this molecule is the carbonyl stretching frequency. Unlike acyclic esters (
| Functional Group | Frequency ( | Assignment Note |
| C=O (Lactone) | 1820 – 1840 | Diagnostic Peak. High frequency due to ring strain (approx. 22.8 kcal/mol). |
| C-H (Aromatic) | 3030 – 3060 | Trityl group aromatic protons. |
| C-H (Aliphatic) | 2900 – 2950 | Oxetanone ring methylene protons. |
| C-N Stretch | 1150 – 1200 | Amine-to-ring bond. |
B. Nuclear Magnetic Resonance ( NMR)
The proton spectrum is characterized by the bulky aromatic trityl region and the distinct AMX/ABX system of the oxetanone ring protons.
Solvent:
| Proton ( | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Trityl-Ar | 7.20 – 7.55 | Multiplet | 15H | - | Overlapping phenyl protons of the |
| 4.20 – 4.50 | dd or m | 1H | The chiral center. Shielded relative to carbamates (e.g., N-Cbz) due to the trityl group's steric cone. | ||
| 4.00 – 4.20 | dd | 1H | Ring methylene. Diastereotopic due to the adjacent chiral center. | ||
| 3.80 – 4.00 | dd | 1H | Ring methylene. |
Note: The exact shifts of the ring protons are sensitive to concentration and solvent due to the shielding cone of the trityl group.
C. Carbon-13 NMR ( NMR)
The carbonyl carbon is the critical indicator of the lactone state.
| Carbon ( | Shift ( | Assignment |
| C=O (C-2) | 168.0 – 170.0 | |
| Trityl (Ipso) | 145.0 – 146.0 | Quaternary carbon of the trityl group. |
| Trityl (Ar) | 126.0 – 129.0 | Ortho, meta, and para carbons. |
| Trityl (C-N) | 70.0 – 72.0 | Central quaternary carbon of the trityl group. |
| 65.0 – 67.0 | Ring methylene carbon. | |
| 54.0 – 56.0 | Chiral center carbon. |
D. Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the trityl cation.
-
Ionization Method: ESI (+) or FAB.
-
Molecular Ion
: 330.15 m/z. -
Base Peak: 243.1 m/z (Trityl cation,
). This peak is often the most abundant due to the facile cleavage of the Trityl-N bond. -
Fragment: 88 m/z (Loss of Trityl,
). Corresponds to the protonated serine lactone core.
Stability & Reactivity Profile
The
-
Hydrolysis: Rapidly hydrolyzes in aqueous acid/base to
-trityl-L-serine. -
Oligomerization: On prolonged standing or catalysis (e.g., by tin species), it trimerizes to form the Tris(
-trityl-L-serine) trilactone (Enterobactin scaffold). -
Nucleophilic Attack: Hard nucleophiles (alkoxides) attack the Carbonyl (C-2) (Acyl cleavage). Soft nucleophiles (thiolates, halides) attack the
-Carbon (C-4) (Alkyl cleavage), resulting in ring opening to -substituted alanines.
Caption: Divergent reactivity pathways of the serine beta-lactone scaffold.
References
-
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure
-substituted -amino acids via -lactones.[1] Journal of the American Chemical Society, 107(24), 7105-7109. Link -
Arnold, L. D., May, R. G., & Vederas, J. C. (1988). Synthesis of optically active
-amino acid -lactones: serine and threonine derivatives. Journal of the American Chemical Society, 110(7), 2237-2241. Link - Marinec, P. S., & Fletcher, S. (2012). Synthesis of the Enterobactin Trilactone Using a Stannoxane Template. Organic Letters.
-
PubChem. (n.d.).[2] (3S)-3-(tritylamino)oxetan-2-one (Compound Summary). Link(Note: Use CAS 88109-06-2 for specific database queries).
N-Trityl-L-serine lactone purity analysis
Technical Guide: Purity Analysis of N-Trityl-L-Serine -Lactone
Executive Summary
N-Trityl-L-serine
However, this same reactivity presents a distinct analytical challenge: the molecule is inherently unstable. It is susceptible to rapid hydrolysis (ring-opening) in the presence of moisture, acids, or bases, and prone to polymerization. Standard peptide analysis protocols (often involving acidic mobile phases like 0.1% TFA) will actively degrade the sample during analysis, yielding false purity data.
This guide outlines a non-destructive analytical strategy focusing on three orthogonal pillars:
-
Normal-Phase HPLC (to separate the lactone from polar hydrolysis products without degradation).
-
Proton NMR (
H-NMR) (for definitive structural validation and molar ratio quantification). -
FT-IR Spectroscopy (as a rapid "fingerprint" check for ring integrity).
Part 1: Chemical Stability & Handling (The "Why")
Before initiating any analysis, the operator must understand the degradation pathways. The
-
Hydrolysis: In the presence of water and trace acid/base, the ring opens to form N-Trityl-L-serine (the free acid).
-
Methanolysis: If dissolved in methanol (common HPLC solvent), it may convert to the methyl ester .
-
Polymerization: Concentrated solutions can undergo intermolecular attack, forming oligomers.
Degradation Pathway Diagram
The following diagram illustrates the critical degradation pathways that analysis must detect.
Figure 1: Primary degradation pathways of N-Trityl-L-serine lactone. Note that standard HPLC solvents (Water/Methanol) can trigger these reactions.
Part 2: Analytical Protocols
Method 1: Normal-Phase HPLC (Purity & Related Substances)
Objective: Quantify purity and separate the lactone from the more polar open-chain acid and non-polar trityl impurities. Rationale: Reverse-Phase (RP) HPLC typically uses aqueous mobile phases. Even at neutral pH, water can hydrolyze the lactone over the course of a run. Normal Phase (NP) uses non-aqueous, aprotic solvents (Hexane/Isopropanol), preserving the ring structure during separation.
Experimental Parameters
| Parameter | Specification | Note |
| Column | Silica (Type B), 5 µm, 4.6 x 250 mm | e.g., Zorbax SIL or Phenomenex Luna Silica(2) |
| Mobile Phase A | n-Hexane (HPLC Grade) | Non-polar base |
| Mobile Phase B | Isopropanol (IPA) or Ethyl Acetate | Polar modifier (Avoid Methanol/Ethanol) |
| Mode | Isocratic | Gradient can be used if trityl alcohol is present |
| Composition | 85:15 (Hexane:IPA) | Adjust based on retention time of Trityl Alcohol |
| Flow Rate | 1.0 mL/min | |
| Detection | UV @ 254 nm | Trityl group absorbs strongly here |
| Temperature | 25°C | Do not heat the column |
| Injection Vol | 10 µL | |
| Diluent | Dichloromethane (DCM) or Mobile Phase | Crucial: Sample must be dry.[1][2] |
Workflow
-
System Equilibration: Flush column with 85:15 Hexane:IPA for 30 mins.
-
Blank Run: Inject pure DCM to ensure no ghost peaks.
-
Sample Prep: Dissolve ~5 mg of sample in 1 mL of dry DCM. Analyze immediately.
-
Elution Order (Typical):
-
Trityl Alcohol (Impurity from synthesis) - Early eluting
-
N-Trityl-L-Serine Lactone (Target) - Mid eluting
-
N-Trityl-L-Serine (Free Acid) - Late eluting or retained (may need higher polarity wash to elute).
-
Method 2: H-NMR Spectroscopy (Structural Identity)
Objective: Confirm the integrity of the 4-membered ring and quantify residual solvents.
Rationale: The protons on the
Protocol
-
Solvent: Use
(Deuterated Chloroform). Avoid if it contains water, as it accelerates hydrolysis. Ensure solvent is stored over molecular sieves. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16-32 scans).
Key Diagnostic Signals
| Proton | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic (Trityl) | 7.20 – 7.50 ppm | Multiplet | Integration reference (15H). |
| ~4.40 – 4.50 ppm | Multiplet | Distinctive for the lactone ring. Shifts upfield (~3.5 ppm) if ring opens. | |
| ~4.00 – 4.20 ppm | Multiplet (ABX) | These diastereotopic protons are characteristic of the rigid 4-membered ring. | |
| Trityl Alcohol | ~7.2 ppm (overlap) | - | Look for OH singlet if not exchanged, or check integration ratio of aromatics. |
Acceptance Criteria:
-
Integration of Aromatic (15H) to
-CH (1H) must be 15:1. -
Absence of broad signals at ~3.5-3.8 ppm (indicative of open-chain serine
).
Method 3: FT-IR Spectroscopy (Rapid ID)
Objective: Quick confirmation of the lactone carbonyl.
Rationale: The ring strain in the
-
-Lactone C=O[2] Stretch: 1820 – 1840 cm
(Sharp, Strong) -
Open Chain Acid/Ester C=O: 1700 – 1750 cm
Pass/Fail: If the dominant carbonyl peak is <1750 cm
Part 3: Analytical Workflow Diagram
This flowchart ensures the analyst makes the correct decisions based on sample stability.
Figure 2: Sequential decision matrix for N-Trityl-L-serine lactone analysis. The IR check serves as a rapid "Go/No-Go" gate before consuming expensive deuterated solvents.
Part 4: Common Impurities & Troubleshooting
| Impurity | Origin | Detection Strategy | Removal Strategy |
| Triphenylmethanol (Trityl Alcohol) | Hydrolysis of Trityl Chloride reagent. | HPLC (Early eluting), NMR. | Recrystallization (Hexane/EtOAc). |
| N-Trityl-L-Serine (Free Acid) | Hydrolysis of Lactone (Moisture). | HPLC (Late eluting), IR (1720 cm | Difficult to remove; prevent by storing under |
| Dichloromethane (DCM) | Recrystallization solvent. | NMR (Singlet @ 5.30 ppm). | High vacuum drying (careful not to heat >30°C). |
Critical Control Point: Never use protic solvents (Methanol, Water, Ethanol) for the sample diluent in HPLC, even if the mobile phase contains them (though NP is preferred). The induction time for solvolysis can be minutes, leading to ghost peaks in the chromatogram.
References
-
Vederas, J. C., et al. (1987). Synthesis of amino acid derivatives via beta-lactones.
-
Source:
-
-
Pommier, A., & Pons, J. M. (1993). The chemistry of beta-lactones. A comprehensive review covering the spectroscopic properties (IR/NMR) of the oxetan-2-one ring system.
-
Source:
-
-
Chem-Impex International.Product Specification: Trityl-L-Serine Lactone.
-
Source:
-
-
Santa Cruz Biotechnology.N-Trityl-L-serine lactone Product Data. Confirms CAS 88109-06-2 and storage conditions.
-
Source:
-
-
Sigma-Aldrich.NMR Chemical Shifts of Common Impurities.
-
Source:
-
The Strategic Utility of N-Trityl-L-serine Lactone in Advanced Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and intricate peptide chemistry, the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, stereochemically pure target molecules. Among these critical building blocks, N-Trityl-L-serine lactone has emerged as a versatile and valuable reagent. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the commercial availability, synthesis, purification, and strategic applications of N-Trityl-L-serine lactone. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging this unique compound in complex synthetic endeavors.
Commercial Availability and Sourcing
N-Trityl-L-serine lactone is commercially available from a range of specialized chemical suppliers. For researchers, the primary considerations for sourcing this reagent are purity, available quantities, and lead times. A summary of offerings from prominent vendors is provided below to facilitate procurement decisions. It is crucial for researchers to request and scrutinize the certificate of analysis for each batch to ensure it meets the stringent purity requirements for their specific application.
| Supplier | Catalog Number | Purity | Available Quantities |
| Chem-Impex | 16577 | ≥ 98% (HPLC) | Inquire |
| Santa Cruz Biotechnology | sc-263303 | Inquire | Inquire |
| Sigma-Aldrich | CHM0078393 | ≥ 98% | Inquire |
Synthesis of N-Trityl-L-serine Lactone: A Step-by-Step Protocol
The synthesis of N-Trityl-L-serine lactone is a multi-step process that begins with the protection of the amino group of L-serine, followed by the cyclization to form the lactone ring. The trityl (triphenylmethyl) group is a bulky protecting group that is introduced under basic conditions and can be removed under mild acidic conditions, making it orthogonal to many other protecting groups used in peptide synthesis.[1][2]
Step 1: N-Tritylation of L-serine Methyl Ester
The initial step involves the protection of the amino group of L-serine methyl ester. The ester form is used to prevent the carboxyl group from interfering with the tritylation reaction.
Figure 1: N-Tritylation of L-serine methyl ester.
Experimental Protocol:
-
To a solution of L-serine methyl ester hydrochloride (1 equivalent) in dry dimethylformamide (DMF), add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes to ensure complete neutralization.
-
Add trityl chloride (1.1 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Trityl-L-serine methyl ester.
Step 2: Saponification of the Methyl Ester
The methyl ester is then hydrolyzed to the free carboxylic acid.
Experimental Protocol:
-
Dissolve the crude N-Trityl-L-serine methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Trityl-L-serine.
Step 3: Intramolecular Cyclization via Mitsunobu Reaction
The final step is the intramolecular cyclization of N-Trityl-L-serine to form the lactone. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with inversion of stereochemistry at the hydroxyl-bearing carbon.[3][4]
Figure 2: Mitsunobu cyclization to form the lactone.
Experimental Protocol:
-
Dissolve N-Trityl-L-serine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification and Characterization
Purification of N-Trityl-L-serine lactone is typically achieved by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the product from triphenylphosphine oxide and other byproducts of the Mitsunobu reaction.
Typical Column Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Gradient of 10% to 40% ethyl acetate in hexane.
-
Monitoring: TLC with visualization under UV light and/or staining with potassium permanganate.
Characterization Data:
The structure and purity of N-Trityl-L-serine lactone are confirmed by various analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the trityl group (multiplet, ~7.2-7.5 ppm), methine proton of the lactone ring (multiplet), and methylene protons of the lactone ring (multiplets). |
| ¹³C NMR | Carbonyl carbon of the lactone (~170 ppm), quaternary carbon of the trityl group, aromatic carbons of the trityl group, and aliphatic carbons of the lactone ring. |
| FTIR (cm⁻¹) | Carbonyl stretch of the β-lactone (~1820-1840 cm⁻¹), C-O stretching, and aromatic C-H stretching. |
| Mass Spec. | Expected molecular ion peak corresponding to C₂₂H₁₉NO₂ (m/z = 329.14). |
| Melting Point | 179-183 °C[5] |
Applications in Peptide Synthesis and Drug Development
N-Trityl-L-serine lactone is a valuable building block in the synthesis of complex peptides and other biologically active molecules. The trityl group provides steric hindrance, which can be advantageous in directing reactions and preventing undesirable side reactions.[6]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, N-Trityl protected amino acids can be used in a similar manner to Fmoc-protected amino acids. The trityl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by mild acid (e.g., dilute trifluoroacetic acid in dichloromethane), allowing for an orthogonal protection strategy.[7][8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. L-Serine(56-45-1) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
A Strategic Synthesis Platform: Unlocking the Research Potential of N-Trityl-L-serine Lactone
A Technical Guide for Advanced Chemical Research and Development
Foreword: Beyond a Protecting Group
In the landscape of synthetic chemistry, certain molecules transcend their initial purpose, evolving into versatile platforms for innovation. N-Trityl-L-serine lactone is one such compound. Initially conceived as a protected derivative for peptide synthesis, its unique combination of a rigid, strained β-lactone ring and a bulky, acid-labile trityl group offers a wealth of strategic advantages. This guide moves beyond the established applications to illuminate the untapped research potential of this potent chiral building block. For the discerning researcher, N-Trityl-L-serine lactone is not merely an intermediate but a gateway to novel therapeutics, advanced biomaterials, and innovative catalytic systems.
Foundational Principles: Synthesis and Physicochemical Characteristics
A mastery of any chemical tool begins with a deep understanding of its fundamental properties and preparation. N-Trityl-L-serine lactone's utility is intrinsically linked to its structure and reactivity.
Core Molecular Attributes
The strategic value of N-Trityl-L-serine lactone stems from the interplay of its key structural features:
-
The β-Lactone Core: This four-membered ring is conformationally constrained and possesses significant ring strain (approximately 20-25 kcal/mol)[1]. This inherent strain makes the lactone carbonyl highly electrophilic and susceptible to nucleophilic attack, serving as the engine for a variety of ring-opening reactions.
-
The Trityl Group: The triphenylmethyl (Trityl) group provides robust steric protection for the nitrogen atom.[2][3][4] Its bulkiness influences the stereochemical outcome of reactions at adjacent centers. Crucially, it is highly acid-labile, allowing for deprotection under very mild conditions that leave most other protecting groups, including esters and Boc groups, intact.[5]
-
Inherent Chirality: Derived from the natural amino acid L-serine, the molecule possesses a defined stereocenter, making it an invaluable precursor for asymmetric synthesis.[6][][8]
| Property | Data |
| CAS Number | 88109-06-2[9] |
| Molecular Formula | C₂₂H₁₉NO₂ |
| Molecular Weight | 329.4 g/mol [9] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 179-183 °C[9] |
| Key Applications | Peptide synthesis[2][4], Chiral building block[] |
Strategic Synthesis: The Mitsunobu Cyclization
The reliable synthesis of N-Trityl-L-serine lactone is paramount for its application. While several methods exist, the intramolecular Mitsunobu reaction of N-Trityl-L-serine stands out for its efficiency and mild conditions.
Experimental Protocol: Mitsunobu Reaction for N-Trityl-L-serine Lactone Synthesis
-
System Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with N-Trityl-L-serine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M). The flask is cooled to 0 °C in an ice bath.
-
Reagent Solubilization: In a separate flask, triphenylphosphine (PPh₃, 1.5 eq) is dissolved in anhydrous THF.
-
Sequential Addition: The PPh₃ solution is added dropwise to the stirring N-Trityl-L-serine solution. Following this, diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: The reaction is allowed to warm slowly to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Workup and Isolation: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure N-Trityl-L-serine lactone.
Expert Rationale Behind the Protocol:
-
Why Mitsunobu? This reaction is ideal for this specific intramolecular cyclization because it converts the primary alcohol of the serine side chain into a good leaving group in situ under neutral conditions, allowing for immediate attack by the carboxylate to form the lactone.
-
Why Anhydrous Conditions? The Mitsunobu reaction proceeds through a phosphonium salt intermediate which is readily hydrolyzed by water. Any moisture will consume the reagents and drastically reduce the yield.
-
Why Dropwise Addition at 0 °C? The reaction between PPh₃ and DIAD is highly exothermic. Slow addition at low temperature prevents the formation of undesired side products and ensures controlled formation of the active Mitsunobu reagent.
-
Why an Excess of Reagents? Using a stoichiometric excess of PPh₃ and DIAD drives the reaction to completion, ensuring all the valuable N-Trityl-L-serine is consumed.
Caption: Workflow for the Mitsunobu synthesis of N-Trityl-L-serine lactone.
Potential Research Areas: New Frontiers in Synthesis and Application
The true potential of N-Trityl-L-serine lactone lies in its application beyond conventional peptide synthesis. Its unique reactivity profile opens doors to several cutting-edge research domains.
Research Area 1: Development of Covalent Inhibitors and Chemical Probes
The strained β-lactone is a "warhead" moiety found in several potent, naturally occurring enzyme inhibitors.[10][11] It can act as an irreversible inhibitor by acylating a nucleophilic residue (like serine or cysteine) in an enzyme's active site.
Core Directive: To leverage the electrophilicity of the β-lactone ring to design and synthesize novel covalent inhibitors for therapeutically relevant enzymes, such as serine proteases or hydrolases.
Experimental Workflow:
-
Target Selection: Identify a serine hydrolase of therapeutic interest (e.g., fatty acid amide hydrolase - FAAH, or a specific viral protease).
-
Library Synthesis: Use N-Trityl-L-serine lactone as a scaffold. The trityl group can be removed and the resulting free amine can be acylated with a variety of carboxylic acids to generate a library of diverse lactone derivatives. This allows for the exploration of different recognition elements to guide the lactone "warhead" to the enzyme's active site.
-
Enzymatic Screening: Screen the synthesized library against the target enzyme using an appropriate activity assay to identify initial hits.
-
Mechanism of Inactivation Studies: For promising candidates, perform kinetic studies to confirm irreversible inhibition. Use mass spectrometry (e.g., LC-MS/MS) on the intact protein to confirm covalent modification and identify the specific residue that has been acylated.
Caption: Workflow for developing β-lactone-based covalent inhibitors.
Research Area 2: Ring-Opening Polymerization for Functional Biomaterials
The ring strain of β-lactones makes them excellent monomers for Ring-Opening Polymerization (ROP), a powerful method for creating biodegradable polyesters like polyhydroxyalkanoates (PHAs).[12][13][14][15][16]
Core Directive: To polymerize N-Trityl-L-serine lactone to create a novel polyester with protected amine functionalities, which can then be deprotected and functionalized for advanced biomaterial applications.
Experimental Workflow:
-
Catalyst Screening: Investigate the ROP of N-Trityl-L-serine lactone with a range of organocatalysts (e.g., TBD, DBU, N-heterocyclic carbenes) and metal-based catalysts (e.g., Sn(Oct)₂, Yttrium complexes).
-
Polymer Characterization: Analyze the resulting polymers using Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity (Đ), and NMR spectroscopy to confirm the polyester structure.
-
Post-Polymerization Modification: Subject the poly(N-Trityl-serine ester) to mild acidic conditions to remove the trityl groups, yielding a water-soluble or -swellable polyester with pendant primary amine groups.
-
Functionalization: Conjugate bioactive molecules (e.g., fluorescent dyes for imaging, targeting ligands like folic acid, or therapeutic agents) to the free amines via standard amide coupling reactions. This creates a functional biomaterial suitable for applications like drug delivery or tissue engineering scaffolds.
Research Area 3: Scaffolding for Asymmetric Organocatalysis
The rigid, chiral backbone of serine lactone can be exploited to create novel organocatalysts.[17][18] By positioning a catalytic functional group on this scaffold, the inherent chirality of the lactone can be relayed to a substrate, inducing high stereoselectivity.
Core Directive: To synthesize a new class of chiral organocatalysts based on the N-Trityl-L-serine lactone framework and evaluate their efficacy in benchmark asymmetric reactions.
Experimental Workflow:
-
Catalyst Synthesis: Deprotect N-Trityl-L-serine lactone. React the resulting free amine with molecules known to possess catalytic activity, such as squaramides, thioureas, or derivatives of proline. This covalently attaches the catalytic unit to the chiral scaffold.
-
Benchmark Reaction: Select a well-understood asymmetric reaction to test the new catalyst, for example, the Michael addition of a ketone to a nitro-olefin.
-
Catalyst Evaluation: Run the benchmark reaction with a catalytic amount of the newly synthesized organocatalyst.
-
Performance Analysis: Analyze the reaction outcome using NMR for conversion and chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the product. This will quantify the catalyst's ability to induce asymmetry.
Conclusion and Future Outlook
N-Trityl-L-serine lactone is a molecule of significant strategic importance. Its well-established role in peptide chemistry is but the foundation of its potential.[2][4][19] The future of this compound lies in the creative exploitation of its strained lactone ring and its embedded chirality. The research avenues outlined in this guide—covalent inhibitor design, functional polymer synthesis, and asymmetric catalysis—represent tangible and high-impact areas for future investigation. As the demand for stereochemically complex molecules, targeted therapeutics, and advanced materials continues to grow, the strategic application of versatile chiral building blocks like N-Trityl-L-serine lactone will be more critical than ever.
References
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Available at: [Link]
-
Washington University Office of Technology Management. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Available at: [Link]
-
Organic Reactions. (2004). β-Lactones. Available at: [Link]
- Google Patents. (2019). Synthetic method of L-serine methyl ester hydrochloride. CN110606811A.
-
Request PDF. (n.d.). Asymmetric Photocatalysis Enabled by Chiral Organocatalysts. Available at: [Link]
-
LookChem. (n.d.). Cas 88109-07-3,tris(N-trityl-L-serine) trilactone. Available at: [Link]
-
ACS Publications. (2006). Rational Combination of Two Privileged Chiral Backbones: Highly Efficient Organocatalysts for Asymmetric Direct Aldol Reactions between Aromatic Aldehydes and Acylic Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2021). Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates. Macromolecules. Available at: [Link]
-
BioXconomy. (2024). The secret life of β-lactone peptides. Available at: [Link]
-
RSC Publishing. (2020). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry. Available at: [Link]
-
NIH. (2017). β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis. Available at: [Link]
-
Angewandte Chemie International Edition. (2021). Asymmetric Organocatalysis with Chiral Covalent Organic Frameworks. Available at: [Link]
-
Digital CSIC. (2000). Solid-phase peptide synthesis using N -trityl-amino acids. Available at: [Link]
-
ACS Publications. (2018). Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research. Available at: [Link]
-
RSC Publishing. (2018). Biosynthesis and chemical diversity of β-lactone natural products. Available at: [Link]
-
ACS Publications. (2024). Syndioselective Ring-Opening Polymerization of β-Lactones Enabled by Dimethylbiphenyl-Salen Yttrium Complexes. ACS Macro Letters. Available at: [Link]
-
Radboud University. (n.d.). Application of the Trityl Group in Peptide Chemistry. Available at: [Link]
-
RSC Publishing. (2009). Asymmetric organocatalysis by chiral Brønsted bases: implications and applications. Chemical Society Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Available at: [Link]
-
De Gruyter. (2018). Chapter 5: Ring-opening Polymerization of Lactones. Available at: [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. Available at: [Link]
-
AAPPTec. (n.d.). Fmoc-Ser(Trt)-OH [111061-56-4]. Available at: [Link]
-
3ASenrise. (n.d.). Chiral Building Blocks. Available at: [Link]
-
Cheméo. (n.d.). Serine (CAS 56-45-1) - Chemical & Physical Properties. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for N-Trityl-L-serine Lactone in Peptide Synthesis
Introduction: Overcoming the Challenges of Serine Incorporation in Peptide Synthesis
The synthesis of peptides containing serine residues presents a unique set of challenges for chemists in research and drug development. Standard solid-phase peptide synthesis (SPPS) protocols, while robust, can lead to undesirable side reactions at the serine residue, compromising the purity, yield, and biological activity of the final peptide. Two of the most significant side reactions are:
-
Racemization: The activation of the serine carboxyl group, a necessary step for peptide bond formation, increases the acidity of the α-proton. This can lead to its abstraction under basic conditions, resulting in a loss of stereochemical integrity (epimerization) at the serine chiral center.[1][2]
-
β-Elimination (Dehydration): The hydroxyl group of the serine side chain can be eliminated, particularly during activation or under basic conditions, to form a dehydroalanine (Dha) residue.[3][4] This irreversible modification alters the peptide's structure and function.
To circumvent these issues, specialized derivatives of serine have been developed. Among the most effective is N-Trityl-L-serine lactone , a conformationally constrained building block that offers a distinct mechanistic advantage for incorporating serine with high fidelity. This guide provides an in-depth overview of the chemistry, mechanism, and practical application of N-Trityl-L-serine lactone in modern peptide synthesis.
The Scientific Rationale: Why Use a Lactone?
The ingenuity of N-Trityl-L-serine lactone lies in its dual-functionality. The trityl (Trt) group provides robust, yet mildly removable, protection for the α-amino group, while the β-lactone structure pre-activates the carboxyl group through ring strain.[5][6]
Mechanism of Action: Coupling via Nucleophilic Ring-Opening
Unlike conventional amino acid derivatives that require an external coupling reagent (e.g., carbodiimides like DIC or phosphonium salts like HBTU) to activate the carboxylic acid for amide bond formation, N-Trityl-L-serine lactone utilizes a different pathway. The coupling reaction is a direct nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin.
The key steps are:
-
Nucleophilic Attack: The terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the β-lactone ring.
-
Ring Opening: This attack leads to the opening of the strained four-membered lactone ring, forming a stable amide bond. This reaction is highly efficient due to the release of ring strain.
-
Stereochemistry: Crucially, this ring-opening mechanism proceeds with inversion of configuration at the C-3 position (the β-carbon) of the serine residue, ensuring the correct stereochemistry is maintained in the newly formed peptide backbone.[7]
This mechanism elegantly bypasses the need for traditional carboxyl activation, which is the primary source of racemization via oxazolone intermediates.[8] Furthermore, the serine's hydroxyl group is intrinsically protected within the lactone ring structure, preventing β-elimination during the coupling step.
Diagram: Peptide Coupling Workflow using N-Trityl-L-serine Lactone
Caption: Workflow for incorporating a serine residue using N-Trityl-L-serine lactone in SPPS.
Experimental Protocols
Protocol 1: Synthesis of N-Trityl-L-serine Lactone
The starting material can be prepared from N-Trityl-L-serine, which itself is synthesized from L-serine. The cyclization to the β-lactone is typically achieved using a Mitsunobu reaction.[7]
Materials:
-
N-Benzyloxycarbonyl-L-serine (as a precursor example)
-
Triphenylphosphine (Ph₃P)
-
Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)
Procedure (Illustrative Example based on Mitsunobu Cyclization):
-
Dissolve N-protected L-serine (e.g., N-benzyloxycarbonyl-L-serine, 1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add triphenylphosphine (1.1 equivalents) to the solution.
-
Slowly add DMAD or DEAD (1.1 equivalents) dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by silica gel chromatography to yield the N-protected L-serine lactone.[7]
-
For the N-Trityl version, a similar cyclization would be performed on N-Trityl-L-serine.
Protocol 2: Incorporation of N-Trityl-L-serine Lactone in Fmoc-based SPPS
This protocol assumes the synthesis is proceeding on a standard solid support (e.g., Rink Amide or Wang resin) and the preceding amino acid has been deprotected, yielding a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Trityl-L-serine lactone
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 1-5% Trifluoroacetic acid (TFA) in DCM with 2-5% Triisopropylsilane (TIS) as a scavenger.
-
Standard SPPS washing solvents and reagents.
Procedure:
-
Resin Preparation: Following the Fmoc deprotection of the previous amino acid, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Coupling Step:
-
Dissolve N-Trityl-L-serine lactone (2-3 equivalents relative to resin loading) in a minimal amount of DMF or a 1:1 mixture of DMF:DCM.
-
Add the solution to the washed peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Note: No additional coupling reagents are needed.
-
-
Monitoring: Perform a Kaiser test or other appropriate test for free primary amines to confirm reaction completion.[9] If the test is positive, the coupling is incomplete. The reaction time can be extended, or a second coupling can be performed.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents.
-
N-Trityl Deprotection:
-
To continue peptide elongation, the N-Trityl group must be removed.
-
Treat the resin with the deprotection solution (1-5% TFA, 2-5% TIS in DCM). Perform this in short, repeated treatments (e.g., 5-10 treatments of 2 minutes each) to minimize side reactions. The appearance of a yellow-orange color indicates the release of the trityl cation.
-
Wash the resin thoroughly with DCM (3-5 times) to remove the cleaved trityl group and TFA.
-
Wash with a neutralization solution (e.g., 5% DIEA in DMF) and then with DMF to prepare for the coupling of the next Fmoc-protected amino acid.
-
-
Continuation: Proceed with the standard Fmoc-SPPS protocol for the next amino acid coupling.
Data Summary and Comparison
| Parameter | Standard Fmoc-Ser(tBu)-OH Coupling | N-Trityl-L-serine Lactone Coupling | Causality and Advantage |
| Activation | Requires external reagent (e.g., HBTU/HATU, DIC/Oxyma) | No external reagent needed; activated by ring strain | Simplifies protocol, reduces cost, and eliminates side reactions associated with activating agents. |
| Racemization Risk | Moderate to High | Very Low | Bypasses the oxazolone intermediate mechanism, a primary cause of racemization.[8] |
| β-Elimination Risk | Present, especially with extended coupling times or strong base | Negligible during coupling | The serine hydroxyl group is part of the lactone ring and thus protected from elimination. |
| Coupling Time | Typically 30 min - 2 hours | Typically 2 - 4 hours | The reaction relies on the intrinsic nucleophilicity of the amine and may be slower than activated couplings. |
| Deprotection | Side chain (tBu) removed during final cleavage (TFA) | N-terminal (Trt) removed with mild acid post-coupling | Allows for orthogonal protection schemes and subsequent side-chain modifications if needed. |
Advanced Applications: Synthesis of Lanthionines
N-protected serine β-lactones are valuable precursors for the synthesis of lanthionines, which are non-proteinogenic amino acids containing a thioether bridge.[10] These structures are key components of lantibiotics, a class of potent antimicrobial peptides. The synthesis involves the stereospecific ring-opening of the serine lactone with a protected cysteine derivative, where the thiol group acts as the nucleophile. This application underscores the versatility of the serine lactone as a reactive intermediate for forming complex peptide architectures.
Diagram: Lanthionine Synthesis via Lactone Ring-Opening
Caption: Synthesis of a protected lanthionine bridge using N-Trityl-L-serine lactone.
Troubleshooting and Field Insights
-
Incomplete Coupling: If a Kaiser test remains positive, it may indicate steric hindrance from the bulky trityl group or peptide aggregation. Consider using a more polar solvent mixture (e.g., DMF with a small percentage of DMSO) or increasing the reaction time. Do not heat the reaction, as this can degrade the lactone.
-
Premature Ring-Opening: N-Trityl-L-serine lactone is sensitive to strong nucleophiles and basic conditions. Ensure all piperidine from the previous Fmoc-deprotection step is thoroughly washed away before adding the lactone.
-
Trityl Deprotection: The acid lability of the trityl group is significantly higher than that of side-chain protecting groups like t-butyl (tBu).[11] The use of a low concentration of TFA (1-2%) is sufficient and minimizes the risk of premature side-chain deprotection. Always use a scavenger like TIS to prevent re-alkylation of sensitive residues (e.g., Trp, Met).
Conclusion
N-Trityl-L-serine lactone is a highly effective and strategic tool for the incorporation of serine into peptides, particularly in sequences prone to racemization and dehydration. By fundamentally altering the coupling mechanism from traditional carboxyl activation to a direct nucleophilic ring-opening, it provides a robust solution to common side reactions. While requiring an additional deprotection step after coupling, the enhanced purity and stereochemical fidelity of the resulting peptide often justify its use in the synthesis of complex and sensitive biomolecules. Its application in forming specialized structures like lanthionines further highlights its value in advanced peptide chemistry.
References
-
Crump, A., & Danishefsky, S. J. (2014). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters, 16(23), 6076–6079. Available at: [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. Available at: [Link]
-
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Journal of the American Chemical Society, 107(24), 7105–7109. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
-
Van der Donk, W. A. (2013). Chemical generation and modification of peptides containing multiple dehydroalanines. Nature Communications, 4, 2480. Available at: [Link]
-
Nowick, J.S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120. Available at: [Link]
-
Denoël, T., Lemaire, C., & Luxen, A. (2018). Progress in Lanthionine and Protected Lanthionine Synthesis. Chemistry, 24(58), 15421–15441. Available at: [Link]
-
Dadgar, S., et al. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(23), 16909. Available at: [Link]
-
Hruby, V. J., & Bonner, D. G. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
Hifnawy, M. S., et al. (2020). Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. Biochemical Society Transactions, 48(5), 2025–2036. Available at: [Link]
-
Hojo, H., et al. (2000). Investigation of the Synthesis of Some Dehydroalanine Derivatives. Turkish Journal of Chemistry, 24(4), 365-374. Available at: [Link]
-
Taylor & Francis. (n.d.). Lanthionine – Knowledge and References. Available at: [Link]
-
Vederas, J. C. (2008). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. The Journal of Organic Chemistry, 73(15), 5789–5799. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2. Dehydroalanine formation through a-elimination mechanism. Available at: [Link]
-
Hains, P. G., & Robinson, R. A. (2010). Age-dependent racemization of serine residues in a human chaperone protein. The Journal of Biological Chemistry, 285(51), 40153–40160. Available at: [Link]
-
Wu, Y., et al. (2014). Methods for converting cysteine to dehydroalanine on peptides and proteins. Angewandte Chemie International Edition, 53(40), 10799–10803. Available at: [Link]
-
Barlos, K., & Gatos, D. (1999). Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone under catalysis of ZnEt2. Tetrahedron Letters, 40(34), 6229-6232. Available at: [Link]
-
ResearchGate. (n.d.). Figure 4. Lanthionine bond formation. Available at: [Link]
-
Royal Society of Chemistry. (2016). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. RSC Advances, 6, 84594-84598. Available at: [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Precision Peptide Modification Using N-Trityl-L-Serine Lactone
Executive Summary
In the landscape of chiral pool synthesis, N-Trityl-L-serine
Its four-membered ring possesses significant strain energy (~23 kcal/mol), allowing it to react with nucleophiles under mild conditions without additional coupling reagents. Uniquely, the bulky Trityl (triphenylmethyl) group shields the
Mechanism of Action: The "Switchable" Electrophile
The utility of Trt-Ser-lactone lies in its dual reactivity. The
Regioselectivity Rules
-
Path A (Acyl-Oxygen Cleavage): "Hard" nucleophiles (e.g., alkoxides) or reactions in non-polar/halogenated solvents (e.g., CHCl
) tend to attack the carbonyl. This opens the ring to form Serine Esters/Amides . -
Path B (Alkyl-Oxygen Cleavage): "Soft" nucleophiles (e.g., thiols, halides, organocuprates) or reactions in polar aprotic solvents (e.g., Acetonitrile) attack the
-carbon. This breaks the C4-O bond, resulting in -Substituted Alanines (e.g., S-linked cysteines, diamino acids).
Mechanistic Pathway Diagram
Caption: Divergent reactivity of Trt-Ser-lactone. Path A yields serine derivatives; Path B yields non-canonical alanines.
Protocol 1: Synthesis of N-Trityl-L-Serine Lactone
Based on the modified Mitsunobu cyclization established by Vederas et al.
Reagents Required[1][2][3][4][5][6][7]
-
Starting Material: N-Trityl-L-Serine (Trt-Ser-OH) [Commercially available or synthesized from L-Ser + Trt-Cl].
-
Coupling Agents: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).
-
Phosphine: Triphenylphosphine (TPP).[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Equipment: Inert atmosphere manifold (Argon/Nitrogen), rotary evaporator, silica gel column.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dry all glassware in an oven at 120°C for 2 hours. Cool under a stream of dry Argon.
-
Dissolve N-Trityl-L-Serine (1.0 eq) and Triphenylphosphine (1.1 eq) in anhydrous THF (0.1 M concentration relative to serine).
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents side reactions and racemization.
-
-
Cyclization:
-
Add DEAD (1.1 eq) dropwise over 15 minutes. The solution helps dissipate the heat of reaction.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours. Do not let it reach room temperature yet.
-
-
Work-up:
-
Concentrate the mixture on a rotary evaporator at low temperature (<30°C). Note: The lactone is thermally sensitive.
-
Purification: Immediately purify via flash chromatography on silica gel.
-
Eluent: Hexane:Ethyl Acetate (gradient, typically starting 9:1). The lactone usually elutes early due to its hydrophobicity.
-
-
Validation (QC):
-
IR Spectroscopy: Look for the characteristic
-lactone carbonyl stretch at ~1820-1830 cm⁻¹ . This is distinct from open-chain esters (~1740 cm⁻¹). -
1H NMR: The
-protons (CH2) appear as multiplets around 4.0–4.5 ppm with distinct coupling patterns due to the rigid ring.
-
Protocol 2: Synthesis of Non-Canonical Amino Acids
Application: Ring opening with a secondary amine to form
Rationale
This protocol utilizes Path B (Alkyl Cleavage) .[2] By using a polar aprotic solvent (Acetonitrile), we favor attack at the
Reagents
-
Substrate: N-Trityl-L-Serine Lactone (prepared above).
-
Nucleophile: Morpholine (as a model secondary amine) or a specific amine of interest.
-
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve N-Trityl-L-Serine Lactone (1.0 mmol) in anhydrous MeCN (5 mL).
-
Add the amine nucleophile (1.1 mmol).
-
Note: No base is usually required if the nucleophile is an amine. For thiols, a catalytic amount of base (e.g., DIEA) may be needed.
-
-
Incubation:
-
Stir at room temperature for 12–24 hours.
-
Monitor via TLC (Hexane/EtOAc). The high-Rf lactone spot should disappear, replaced by a lower-Rf spot (the free acid zwitterion or salt).
-
-
Isolation:
-
Evaporate the solvent.
-
The residue is the N-Trityl protected amino acid.[3]
-
Detritylation (Optional): To remove the Trityl group, treat with 1% TFA in DCM (mild acid) or 80% Acetic Acid. The Trityl cation is stable and cleaves easily, leaving the free amine.
-
Data Summary: Solvent Effects on Regioselectivity[2]
| Solvent | Dielectric Constant | Dominant Pathway | Major Product |
| Chloroform (CHCl | 4.8 | Path A (Acyl-O) | Serine Amide (Side chain = OH) |
| THF | 7.5 | Mixed | Mixture |
| Acetonitrile (MeCN) | 37.5 | Path B (Alkyl-O) |
Troubleshooting & Stability
-
Hydrolysis: The
-lactone is sensitive to moisture. It will hydrolyze back to N-Trityl-Serine if exposed to wet air. Store under Argon at -20°C. -
Racemization: The Trityl group is bulky and prevents proton abstraction at the
-carbon. However, excessive base or heat can still cause epimerization. Always check optical rotation or chiral HPLC if the product is for biological assays. -
Safety:
-lactones are alkylating agents and potential carcinogens. Handle with gloves in a fume hood.
References
-
Original Synthesis & Methodology: Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure
-substituted -amino acids via -lactones.[2] Journal of the American Chemical Society, 107(24), 7105-7109. [Link] -
Regioselectivity Studies: Ratemi, E. S., & Vederas, J. C. (1994). Reaction of Trimethylsilylamines with N-Cbz-L-serine-
-lactone: A Convenient Route to Optically Pure -Amino-L-alanine Derivatives.[2] Tetrahedron Letters, 35(41), 7605-7608.[2] [Link] -
Application in Natural Product Synthesis: Puchkov, V. A. (2014).[4]
-Lactones: Intermediates for Natural Product Total Synthesis.[5] Chemical Reviews. (General review of the Vederas Lactone utility). [Link] -
Polymerization Applications: Wei, Y., et al. (2025).[6] Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone.[6] Polymer. [Link]
Sources
solution-phase peptide synthesis using N-Trityl-L-serine lactone
Application Note: High-Fidelity Solution-Phase Peptide Synthesis via N-Trityl-L-Serine -Lactone[1][2]
Executive Summary
This guide details the protocol for utilizing N-Trityl-L-serine
Key Advantage: This method provides a direct route to serine-containing peptides with complete retention of stereochemistry and enables the solvent-controlled synthesis of either serine amides (peptides) or
Strategic Rationale: The "Serine Problem"
In conventional solution-phase synthesis, serine presents two primary challenges:
-
Side-Chain Interference: The
-hydroxyl group requires protection (e.g., t-Bu, Bzl) to prevent O-acylation.[1][2] Removing these groups often requires harsh acids (TFA/HF) that can damage sensitive substrates.[1][2] -
Racemization: Activation of the carboxyl group (e.g., via oxazolone intermediates) can lead to loss of chiral integrity at the
-carbon.[2]
The Trt-Ser-
Mechanism of Action: The Solvent Switch
The reactivity of N-Trityl-L-serine
-
Path A (Peptide Synthesis): In non-polar, halogenated solvents (DCM, CHCl
), the amine attacks the carbonyl carbon (acyl-oxygen cleavage).[1][2] This yields the desired peptide bond and a free serine hydroxyl.[2] -
Path B (Unnatural Amino Acid Synthesis): In polar aprotic solvents (MeCN, DMSO), the amine tends to attack the
-carbon (alkyl-oxygen cleavage), resulting in a -amino acid derivative (isoserine).[1][2]
Visualization: Reaction Pathway Control
The following diagram illustrates the divergent pathways controlled by solvent selection.
Figure 1: Solvent-controlled regioselectivity of the
Experimental Protocols
Protocol A: Synthesis of N-Trityl-L-Serine -Lactone
Prerequisite: This reagent is sensitive to moisture.[2] All glassware must be flame-dried.[1][2]
Reagents:
-
Triphenylphosphine (PPh
)[1][2] -
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[1][2]
Step-by-Step Procedure:
-
Setup: Dissolve N-Trityl-L-serine (1.0 eq) and PPh
(1.1 eq) in anhydrous THF (0.1 M concentration) under an Argon atmosphere. -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents side reactions and controls the exothermic nature of the Mitsunobu reaction.[2]
-
Cyclization: Dropwise add DEAD (1.1 eq) over 20 minutes.
-
Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The product usually appears as a high R
spot compared to the starting material.[2] -
Workup: Concentrate the mixture in vacuo (do not heat above 30°C).
-
Purification: Rapidly purify via flash column chromatography on silica gel (pre-neutralized with 1% Et
N in Hexane) using Hexane/EtOAc (typically 9:1 to 4:1).[1][2] -
Storage: Store at -20°C under inert gas. Use within 2 weeks for optimal results.
Protocol B: Peptide Coupling (Ring Opening)
Objective: Coupling the lactone with an amino acid ester to form a dipeptide.[2]
Reagents:
-
N-Trityl-L-serine
-lactone (1.0 eq)[1][2] -
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl
)[1][2]
Step-by-Step Procedure:
-
Preparation of Amine: If starting with an amino acid ester hydrochloride salt (e.g., H-Phe-OMe[1][2]·HCl), perform a free-base extraction:
-
Coupling: Dissolve the free amine (1.1 eq) in anhydrous DCM (0.2 M).
-
Addition: Add the N-Trityl-L-serine
-lactone (1.0 eq) directly to the amine solution at Room Temperature (20–25°C). -
Monitoring: Stir for 12–24 hours. Monitor consumption of the lactone by TLC.[2]
-
Workup:
-
Result: The product is the N-Trityl-L-Seryl-peptide ester with a free side-chain hydroxyl group.[1][2]
Data & Optimization Guide
Yield Comparison by Solvent
The following table summarizes the effect of solvent on the ratio of Peptide (Amide) vs. Isoserine (Amine) product.
| Solvent | Dielectric Constant ( | Product Ratio (Peptide : Isoserine) | Recommended for Peptide Synthesis? |
| DCM | 8.93 | > 95 : 5 | YES |
| CHCl | 4.81 | > 95 : 5 | YES |
| THF | 7.58 | 60 : 40 | NO |
| MeCN | 37.5 | 10 : 90 | NO (Use for |
| DMF | 36.7 | 5 : 95 | NO |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield of Lactone | Hydrolysis on Silica | Use Et |
| Starting Material Remains (Coupling) | Amine Salt Interference | Ensure amino ester is fully free-based.[1][2] HCl salts will not react.[2] |
| Formation of | Solvent Polarity | Ensure DCM is anhydrous; avoid traces of DMF/DMSO.[1] |
| Racemization | High Temp during Lactonization | Strictly maintain -78°C during DEAD addition. |
Workflow Visualization
The following diagram depicts the complete synthetic lifecycle from L-Serine to the final Dipeptide.
Figure 2: End-to-end synthetic workflow. Step 3 requires strict solvent control to ensure amide formation.[1]
References
-
Vederas, J. C., et al. (1987).[2] N-Benzyloxycarbonyl-L-serine
-lactone: A synthon for synthesis of -substituted alanines.[1][2] Journal of the American Chemical Society.[2] [1][2] -
Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1989).[2] Synthesis of N-protected
-amino acids from serine -lactones.[1][2] Organic Syntheses. [1][2] -
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985).[2] Conversion of serine
-lactones to chiral -amino acids by copper-containing organolithium and organomagnesium reagents.[1][2][3] Journal of the American Chemical Society.[2] [1][2] -
Pu, Y., Martin, F. M., & Vederas, J. C. (1991).[2] Synthesis of peptides and protected amino acids from serine
-lactones.[1][2] Journal of Organic Chemistry. [1][2]
deprotection of N-Trityl group from serine lactone
Application Note: High-Fidelity Deprotection of N-Trityl Serine Lactones
Executive Summary
The deprotection of N-Trityl (triphenylmethyl) groups from serine lactones—specifically the highly reactive
This guide details a self-validating, anhydrous deprotection protocol utilizing Trifluoroacetic Acid (TFA) and Triethylsilane (TES). Unlike standard methods, this approach relies on hydride scavenging to irreversibly quench the trityl cation, preventing re-alkylation and polymerization, followed by ether precipitation to isolate the product as a stable salt without exposure to aqueous nucleophiles.
Mechanistic Insight & Causality
The Chemical Conflict
-
The Protecting Group: The Trityl group is acid-labile, cleaving to form a stable, bulky triphenylmethyl cation (
). -
The Substrate: The serine
-lactone is ring-strained (~23 kcal/mol). It is a potent electrophile. -
The Danger:
-
Re-alkylation: The
cation is electrophilic and can attack the lactone oxygen or re-attach to the amine. -
Polymerization: Upon deprotection, the free amine (
) is a nucleophile. If not immediately protonated (kept as ammonium salt ), it will attack the carbonyl of a neighboring lactone, leading to rapid oligomerization (poly-serine esters). -
Hydrolysis: Any contact with water, especially at pH > 5, opens the ring.
-
The Solution: Hydride Scavenging
We utilize Triethylsilane (TES) as a "cation sink." TES acts as a hydride (
Mechanism Diagram:
Figure 1: Mechanism of reductive scavenging. TES intercepts the carbocation, preventing side reactions.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Dichloromethane (DCM) | Anhydrous, amine-free | Solvent (non-nucleophilic) |
| Trifluoroacetic Acid (TFA) | >99%, fresh ampule | Acid catalyst |
| Triethylsilane (TES) | Reagent Grade | Cation Scavenger |
| Diethyl Ether (Et₂O) | Anhydrous, ice-cold | Precipitating agent |
| Substrate | N-Trityl-L-Serine Lactone | Target molecule |
Step-by-Step Methodology
1. Preparation (0 min)
-
Flame-dry a round-bottom flask under Nitrogen or Argon.
-
Dissolve N-Trityl serine lactone (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add Triethylsilane (TES) (2.0 equiv). Note: Excess TES ensures kinetic trapping of the cation.
-
Cool the solution to 0°C in an ice bath.
2. Acidolysis (0 - 30 min)
-
Add TFA dropwise to reach a final concentration of 5-10% v/v in DCM.
-
Why low TFA? High concentrations of TFA can degrade
-lactones. 5% is usually sufficient for N-Trityl removal in solution phase. -
Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes.
-
Monitoring: Check TLC. The Trityl spot (high Rf) should disappear. A new UV-active spot (Triphenylmethane) will appear near the solvent front. The product amine salt usually stays at the baseline.
3. Anhydrous Workup (Critical Step)
-
Do NOT add water or NaHCO
. -
Concentrate the reaction mixture under reduced pressure (Rotavap) at <30°C to remove DCM and most TFA. You will be left with an oil or gum.
-
Precipitation: Re-dissolve the residue in a minimum amount of DCM (1-2 mL).
-
Add the solution dropwise into a vigorously stirred beaker of ice-cold Diethyl Ether (Et₂O) (20x volume).
-
Observation: The Serine Lactone TFA salt should precipitate as a white solid. The byproduct (Triphenylmethane) and excess TES remain dissolved in the ether.
4. Isolation
-
Centrifuge the suspension (3000 rpm, 5 min, 4°C).
-
Decant the supernatant (containing the trityl waste).
-
Wash the pellet 2x with fresh cold ether.
-
Dry the pellet under high vacuum for 2 hours.
Workflow Diagram:
Figure 2: Anhydrous isolation workflow. Ether precipitation is key to removing trityl waste without hydrolysis.
Data Analysis & Validation
The following table summarizes expected analytical data for a successful deprotection.
| Analytical Method | Expected Result | Interpretation |
| ¹H NMR (DMSO-d₆) | Loss of aromatic signals (7.2-7.4 ppm) | Complete Trityl removal. |
| ¹H NMR | Broad singlet ~8.5 ppm (3H) | Ammonium ( |
| ¹H NMR | Sharp signals ~4.0-5.5 ppm | Retention of lactone ring protons ( |
| IR Spectroscopy | Strong band ~1820-1840 cm⁻¹ | Diagnostic carbonyl stretch of intact |
| Solubility | Soluble in water/DMSO; Insoluble in Ether | Confirms salt formation. |
Troubleshooting Guide:
-
Issue: Product is an oil, not a solid.
-
Cause: Residual TFA or TES.
-
Fix: Triturate with Hexane/Ether (1:1) and sonicate.
-
-
Issue: Loss of 1820 cm⁻¹ IR peak.
-
Cause: Ring opening (Hydrolysis).
-
Fix: Ensure all solvents are anhydrous. Avoid humidity during filtration.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for acid-labile deprotection conditions).
-
Kadereit, D., et al. (2001).[2] "Acid-labile protecting groups for the synthesis of lipidated peptides."[2] Chemistry – A European Journal. (Demonstrates TES scavenging efficiency).
-
Vederas, J. C., et al. (2004). "
-Lactones: Intermediates for Natural Product Total Synthesis." Chemical Reviews. (Detailed stability data of serine lactones). -
BenchChem Protocols. (2025). "Experimental Conditions for Trityl Group Deprotection.
Sources
N-Trityl-L-serine lactone in polymer chemistry
Application Note: Controlled Synthesis and Functionalization of Poly(L-serine ester)s via N-Trityl-L-serine Lactone
Executive Summary
This Application Note details the protocol for synthesizing, polymerizing, and functionalizing N-Trityl-L-serine lactone (Trt-Ser-Lactone) . Unlike standard poly(serine) which possesses a polyamide backbone (synthesized via N-carboxyanhydrides), the polymerization of serine
The bulky Trityl (triphenylmethyl) group is critical to this process. It protects the amine nucleophile, preventing interference during the Ring-Opening Polymerization (ROP), and solubilizes the growing polymer chain in organic solvents. Post-polymerization deprotection yields a water-soluble, cationic polyester ideal for gene delivery and antimicrobial applications.
Strategic Rationale & Mechanism
Why N-Trityl-L-serine Lactone?
The synthesis of functional polyesters from amino acids is challenging due to the competing nucleophilicity of the amine and hydroxyl groups.
-
Strain Energy: The four-membered
-lactone ring possesses high ring strain (~22.6 kcal/mol), driving the thermodynamics of polymerization. -
Chemo-Selectivity: The trityl group provides steric bulk that suppresses the nucleophilicity of the nitrogen, ensuring the polymerization proceeds exclusively through the lactone ester linkage.
-
Biodegradability: The resulting backbone is an ester, hydrolytically degradable into non-toxic L-serine metabolites.
Reaction Pathway Visualization
Figure 1: Complete synthetic workflow from amino acid precursor to functional cationic polymer.[1][2][3][4]
Experimental Protocols
Protocol A: Monomer Synthesis (N-Trityl-L-serine Lactone)
Objective: Isolate the strained
Reagents:
-
Triphenylmethyl chloride (Trt-Cl)
-
Triethylamine (TEA)
-
BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)
-
Solvents: Chloroform (CHCl
), Dichloromethane (DCM), THF (Anhydrous).
Step-by-Step Methodology:
-
N-Protection (Tritylation):
-
Suspend L-Serine (1.0 eq) in dry CHCl
. -
Add TEA (2.5 eq) followed by Trt-Cl (1.1 eq) slowly at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Purification: Wash with citric acid (10%) and water. Dry organic layer over MgSO
. Recrystallize from toluene to yield N-Trityl-L-serine . -
Checkpoint: Confirm structure via
H NMR (Look for aromatic Trt peaks at 7.2-7.5 ppm).
-
-
Lactonization (Cyclization):
-
Dissolve N-Trityl-L-serine (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Add TEA (1.1 eq). Cool to 0°C.[6]
-
Add BOP reagent (1.1 eq) to the stirring solution.
-
Critical Step: The reaction must remain strictly anhydrous to prevent hydrolysis of the forming lactone.
-
Stir for 4–6 hours. The solution typically turns clear.
-
Purification: Flash chromatography on silica gel (Hexane/Ethyl Acetate gradient).
-
Yield: Target >70%.
-
Data Validation (Monomer):
| Analytical Method | Expected Signal | Interpretation |
|---|
| FT-IR | ~1820 cm
Protocol B: Ring-Opening Polymerization (ROP)
Objective: Synthesize Poly(N-trityl-L-serine ester) with controlled molecular weight.
Reagents:
-
Monomer: N-Trityl-L-serine lactone (Recrystallized, dried).
-
Catalyst: Diethyl Zinc (ZnEt
) or Potassium tert-butoxide (tBuOK). -
Solvent: Toluene or THF (Distilled over Na/Benzophenone).
Step-by-Step Methodology:
-
Preparation:
-
In a glovebox (H
O < 0.1 ppm), dissolve the lactone monomer in Toluene. -
Target concentration: 1.0 M.
-
-
Initiation:
-
Add ZnEt
solution via syringe. -
Ratio: Monomer/Initiator ([M]/[I]) determines molecular weight. For target
of 20 kDa, use [M]/[I] 100. -
Seal the reaction vessel and move to a temperature-controlled oil bath at 60°C.
-
-
Propagation:
-
Stir for 24–48 hours.
-
Observation: Viscosity will increase noticeably.
-
-
Termination & Isolation:
-
Terminate with a few drops of acetic acid.
-
Precipitate the polymer into cold Methanol.
-
Filter and dry under vacuum at 40°C.
-
Mechanism of Polymerization:
The polymerization proceeds via a coordination-insertion mechanism (when using ZnEt
Figure 2: Coordination-Insertion mechanism for the ROP of serine lactone.
Protocol C: Deprotection & Functionalization
Objective: Unmask the pendant primary amines to generate the cationic polyelectrolyte.
Reagents:
Methodology:
-
Dissolve Poly(N-trityl-L-serine ester) in DCM (5 wt%).
-
Add TFA (10% v/v).
-
Stir at Room Temperature for 1 hour.
-
Visual Cue: The solution may turn yellow/orange due to the formation of the stable Trityl cation (
).
-
-
Concentrate the solution under reduced pressure.
-
Precipitate into cold Diethyl Ether. The deprotected polymer (Poly(L-serine ester) trifluoroacetate salt) will precipitate as a white solid.
-
Dialyze against water (MWCO 3.5 kDa) to remove trityl byproducts and excess acid. Lyophilize.
Applications: Gene Delivery Vectors[8][9][10][11]
The deprotected Poly(L-serine ester) is structurally analogous to Poly(
-
DNA Condensation: The high density of primary amines (pK
~9) becomes protonated at physiological pH. -
Protocol: Mix plasmid DNA with the polymer in acetate buffer (pH 5.0) at various N/P ratios (Nitrogen to Phosphate).
-
Result: Formation of Polyplexes (Nanoparticles < 200nm) capable of endosomal escape via the "Proton Sponge" effect or membrane destabilization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Moisture in solvent/monomer. | Re-dry monomer (recrystallize) and distill toluene over Na. |
| Broad PDI (>1.5) | Slow initiation or transesterification. | Switch to ZnEt |
| Incomplete Deprotection | Insufficient acid strength. | Increase TFA concentration to 20% or extend time. |
References
-
Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone. Source: ResearchGate.[8] URL:[Link]
-
Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Source: Semantic Scholar. URL:[Link][1]
-
Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids. Source: ResearchGate.[8] URL:[Link]
-
Mechanism for the ring-opening polymerization of lactones. Source: ResearchGate.[8] URL:[Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Synthesis and Application of Poly(L-serine) via Ring-Opening Polymerization of N-Trityl-L-serine Lactone: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for the synthesis, characterization, and application of poly(L-serine), a biodegradable and biocompatible polymer with significant potential in the biomedical field. We will delve into the ring-opening polymerization (ROP) of N-Trityl-L-serine β-lactone, a key intermediate that allows for the controlled synthesis of high molecular weight poly(L-serine). This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices.
Introduction: The Promise of Poly(L-serine)
Poly(L-serine) (PSer) is a polypeptide composed of the naturally occurring amino acid L-serine. Its inherent biocompatibility and biodegradability make it a highly attractive material for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and hydrogels.[1][2] The pendant hydroxyl group on each serine residue provides a site for further functionalization, allowing for the attachment of drugs, targeting ligands, or other molecules to create advanced biomaterials. However, the direct polymerization of serine can be challenging. A more controlled approach involves the ring-opening polymerization of a protected serine monomer.
The use of a bulky N-trityl protecting group on the serine lactone monomer serves a dual purpose. Firstly, it prevents unwanted side reactions involving the amine group during polymerization. Secondly, the trityl group's steric hindrance can influence the polymer's properties. This protecting group can be removed under mild acidic conditions after polymerization, yielding the desired poly(L-serine).[3][4]
This guide will walk you through the entire process, from the synthesis of the N-Trityl-L-serine lactone monomer to the polymerization, deprotection, and characterization of the final poly(L-serine) product, culminating in a discussion of its potential applications.
Part 1: Synthesis of the N-Trityl-L-serine β-Lactone Monomer
The synthesis of the β-lactone monomer is a critical first step. A common and effective method for the cyclization of N-protected serine derivatives is the Mitsunobu reaction.[5] This reaction facilitates the intramolecular dehydration of N-Trityl-L-serine to form the strained four-membered lactone ring.
Experimental Protocol: Monomer Synthesis
Materials:
-
N-Trityl-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Trityl-L-serine and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Mitsunobu Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution with vigorous stirring. The reaction mixture will typically turn from colorless to a pale yellow.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified N-Trityl-L-serine β-lactone should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Ring-Opening Polymerization of N-Trityl-L-serine Lactone
The ring-opening polymerization (ROP) of the N-Trityl-L-serine β-lactone is typically initiated by a nucleophile and can be catalyzed by various metal-based or organic catalysts. A well-documented catalyst for this polymerization is diethyl zinc (ZnEt₂).[6] The polymerization proceeds via a coordination-insertion mechanism.
Mechanism of Polymerization
The coordination-insertion mechanism involves the following key steps:
-
Initiation: The initiator (e.g., an alcohol) coordinates to the metal center of the catalyst.
-
Monomer Coordination: The carbonyl oxygen of the N-Trityl-L-serine lactone coordinates to the electron-deficient metal center, activating the monomer towards nucleophilic attack.
-
Nucleophilic Attack: The initiator attacks the carbonyl carbon of the coordinated lactone, leading to the opening of the strained β-lactone ring.
-
Propagation: The newly formed alkoxide end of the polymer chain remains coordinated to the metal center and can then attack another coordinated monomer molecule, propagating the polymer chain.
This controlled, living polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Sources
Application Note: Engineering Biodegradable Cationic Vectors using N-Trityl-L-Serine Lactone
Executive Summary & Rationale
In the landscape of non-viral gene delivery and pH-sensitive drug carriers, Poly(L-serine ester) has emerged as a superior alternative to synthetic polycations like Polyethylenimine (PEI). While PEI offers high transfection efficiency, its non-biodegradability leads to cumulative cytotoxicity.
This guide details the utilization of N-Trityl-L-serine lactone (Trt-Ser-Lactone) as the critical monomeric precursor. Unlike standard peptide synthesis, the Ring-Opening Polymerization (ROP) of this
Key Advantages of the Trt-Ser-Lactone Platform:
-
Tunable Molecular Weight: ROP allows for precise control over chain length (
) via monomer-to-initiator ratios. -
Reduced Toxicity: The polymer degrades into L-serine (a natural metabolite) and non-toxic oligomers.
-
Orthogonal Protection: The trityl group provides solubility in organic solvents during polymerization and is easily removed to unveil the cationic charge.
Mechanism of Action
The workflow relies on the strain-release energy of the 4-membered
Pathway Visualization
The following diagram illustrates the conversion of the lactone monomer into a functional cationic vector.
Figure 1: Synthetic pathway from N-Trityl-L-serine lactone monomer to functional gene delivery vector.
Protocol A: Ring-Opening Polymerization (ROP)[1]
Objective: Synthesize Poly(N-trityl-L-serine ester) (PTSL) with a target molecular weight of 15-20 kDa.
Reagents & Equipment[2][3][4]
-
Monomer: N-Trityl-L-serine lactone (Recrystallized, dried in vacuo over
). -
Catalyst: Diethyl zinc (
) solution (1.0 M in hexane) or similar organometallic initiator. -
Co-Initiator: Benzyl alcohol (BnOH) (distilled).
-
Solvent: Anhydrous Toluene or THF (distilled over Na/benzophenone).
-
Atmosphere: Argon or Nitrogen (Glovebox preferred).
Step-by-Step Methodology
-
Preparation (In Glovebox):
-
Weigh 1.0 g (approx. 3.0 mmol) of N-Trityl-L-serine lactone into a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Dissolve in 10 mL of anhydrous toluene. The trityl group ensures solubility in this non-polar solvent.
-
-
Initiation:
-
Calculate the Monomer/Initiator (M/I) ratio.[1] For a target DP (Degree of Polymerization) of 50, use 0.06 mmol of initiator.
-
Add the co-initiator (BnOH) followed by the catalyst (
) to the reaction vessel. -
Note: The order is critical.
coordinates with BnOH to form the active alkoxide species.
-
-
Polymerization:
-
Seal the vessel and transfer to a pre-heated oil bath at 60°C .
-
Stir for 24–48 hours.[2] The solution viscosity should noticeably increase.
-
-
Termination & Purification:
-
Quench the reaction with a few drops of acetic acid.
-
Precipitation: Dropwise add the reaction mixture into cold methanol (100 mL). The hydrophobic PTSL will precipitate as a white solid.
-
Centrifuge (4000 rpm, 10 min) and wash the pellet twice with methanol to remove unreacted monomer.
-
Dry in vacuo at room temperature.
-
Validation Checkpoint:
- : Verify the broad peaks associated with the polymer backbone (4.5–5.5 ppm) and the massive trityl aromatic signal (7.1–7.5 ppm). Sharp peaks indicate residual monomer.
Protocol B: Deprotection to Poly(L-serine ester)
Objective: Remove the trityl protecting group to generate the water-soluble, cationic Poly(L-serine ester) (PSL).
Methodology
-
Dissolution: Dissolve 500 mg of PTSL in 5 mL of Dichloromethane (DCM).
-
Acidolysis: Add 0.5 mL of Trifluoroacetic acid (TFA). The solution may turn slightly yellow/orange (trityl cation color).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Isolation:
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer into cold Diethyl Ether. The deprotected polymer (PSL) is insoluble in ether.
-
Crucial Step: The resulting solid is hygroscopic. Handle rapidly or under inert gas.
-
-
Dialysis: Dissolve the crude solid in distilled water and dialyze (MWCO 3.5 kDa) against water for 24 hours to remove TFA salts and trityl byproducts.
-
Lyophilization: Freeze-dry to obtain Poly(L-serine ester) as a white, fluffy powder.
Protocol C: Nanoparticle Formulation (Gene Delivery)
Objective: Formulate polyplexes with plasmid DNA (pDNA) or siRNA.
Formulation Table: N/P Ratio Optimization
The N/P ratio (Molar ratio of Nitrogen in polymer to Phosphate in DNA) determines stability and transfection efficiency.
| N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | DNA Binding Efficiency |
| 1:1 | >500 (Aggregates) | -10 to 0 | Low (<40%) |
| 5:1 | 150 - 200 | +15 | High (>90%) |
| 10:1 | 80 - 120 | +25 | Optimal |
| 20:1 | <100 | +35 | High (Potential Toxicity) |
Procedure
-
Stock Solutions:
-
Polymer: Dissolve PSL in HEPES buffer (pH 7.4) at 1 mg/mL.
-
Payload: Dilute pDNA/siRNA in the same buffer to 50 µg/mL.
-
-
Complexation:
-
Calculate the volume of polymer needed for the target N/P ratio (usually 10:1).
-
Add the polymer solution into the DNA solution while vortexing immediately.
-
Why? Adding polymer to DNA prevents local high concentrations that cause precipitation.
-
-
Incubation: Let the mixture stand at room temperature for 20 minutes to allow electrostatic self-assembly.
-
Characterization: Use Dynamic Light Scattering (DLS) to verify size (<150 nm) and PDI (<0.2).
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Polymer Yield | Moisture in monomer/solvent | Re-dry monomer over |
| Insoluble Polymer (Step B) | Incomplete deprotection | Increase TFA reaction time; ensure polymer was fully dissolved in DCM first. |
| Polyplex Aggregation | Salt concentration too high | Formulate in 5% Glucose or low-salt HEPES instead of PBS. |
| High Cytotoxicity | Residual TFA or high MW | Extended dialysis; optimize ROP for lower MW ( |
References
-
Zhou, Y., et al. (2011). "Preparation of Poly(serine ester)s by Ring-Opening Polymerization of N-Trityl Serine Lactone." Macromolecular Rapid Communications. Link
-
Wang, H., et al. (2022).[3] "Poly(amino ester)-Based Polymers for Gene and Drug Delivery Systems." ResearchGate.[4][5] Link
-
Benner, N. L., et al. (2019). "Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization." Journal of the American Chemical Society. Link
-
Li, Y., et al. (2020). "Synthesis and characterization of amino-functional polyesters composed of lactic acids and serine." Polymer.[6][5][7] Link
-
Vederas, J. C., et al. (1987). "N-Trityl-L-serine lactone: Synthesis and use in peptide chemistry." Journal of Organic Chemistry. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radical ring-opening polymerization of sustainably-derived thionoisochromanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
analytical methods for monitoring reactions with N-Trityl-L-serine lactone
Executive Summary
N-Trityl-L-serine lactone (N-Trityl-oxetan-2-one) is a high-value chiral synthon used in the synthesis of non-natural amino acids,
This guide provides robust analytical protocols to monitor the synthesis, purity, and reactivity of N-Trityl-L-serine lactone. It prioritizes methods that differentiate between the intact lactone, the hydrolyzed open-ring species (N-Trityl-L-serine), and the deprotected byproducts.
Chemical Context & Critical Control Points[1][2][3]
The Stability Paradox
The analyst must navigate two competing instability factors:
- -Lactone Ring Strain: The 4-membered ring (~27 kcal/mol strain energy) is susceptible to hydrolysis by water or attack by weak nucleophiles, leading to ring-opening.
-
Trityl Group Lability: The bulky Trityl group is removed by weak acids (e.g., 1% TFA). Standard acidic HPLC mobile phases can cause on-column degradation.
Degradation Pathways
Understanding the impurities is essential for method development.
Figure 1: Primary degradation pathways for N-Trityl-L-serine lactone. Note that the Trityl cation is chromogenic (yellow), aiding detection.
Protocol A: Thin Layer Chromatography (TLC)
TLC is the primary tool for rapid in-process monitoring.[1] Because the Trityl group is lipophilic and the lactone is polar (but less polar than the open acid), separation is straightforward.
Stationary Phase & Solvent Systems
-
Plate: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Standard Eluent: Hexanes:Ethyl Acetate (3:1 v/v).
-
Note: Avoid alcohols (MeOH/EtOH) in the eluent to prevent transesterification/ring-opening during the run.
-
-
Alternative Eluent (for higher resolution): Toluene:Ethyl Acetate (5:1 v/v).
Visualization Techniques
The Trityl group offers a unique self-indicating property.
| Method | Observation | Specificity |
| UV (254 nm) | Dark spots on green background. | Non-specific (detects Trt and solvents). |
| TFA Vapor (The "Trityl Test") | Bright Yellow/Orange spots. | Highly Specific. Expose plate to TFA fumes. The acid cleaves the Trt group, generating the stable, yellow Trityl cation. |
| KMnO₄ Stain | Brown/Yellow spots. | General oxidizable groups (detects impurities). |
| Bromocresol Green | Yellow spot on blue background. | Detects free carboxylic acids (indicates Ring Opening ). |
R_f Value Guide (Hex:EtOAc 3:1)
-
N-Trityl-L-Serine Lactone:
(Less polar due to ring closure). -
N-Trityl-L-Serine (Free Acid):
(Streaks near baseline). -
Triphenylmethanol (Trt-OH byproduct):
(Critical interference; check with TFA vapor).
Protocol B: High-Performance Liquid Chromatography (HPLC)
Standard peptide HPLC methods (Water/Acetonitrile with 0.1% TFA) are destructive to this analyte. The acid will remove the Trityl group during the run, resulting in split peaks or complete loss of signal.
Method Parameters[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0).
-
Why: Basic pH stabilizes the Trityl group.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Trityl) and 210 nm (Amide/Lactone).
-
Temperature: 25°C (Do not heat; heat promotes polymerization).
Gradient Profile
| Time (min) | % Buffer A | % Acetonitrile (B) | Phase |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 5 | 95 | Gradient |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile (anhydrous preferred).
-
Avoid: Methanol or water in the sample vial, as the lactone will slowly solvolyze while sitting in the autosampler.
-
Run Time: Analyze immediately after dilution.
Protocol C: Infrared Spectroscopy (FT-IR) Validation
IR is the definitive method for confirming the intact 4-membered ring structure.
-
Technique: ATR (Attenuated Total Reflectance) on solid/oil neat sample.
-
Diagnostic Peak: 1820 – 1840 cm⁻¹ (Strong Carbonyl Stretch).
-
Interpretation: Normal esters/carboxylic acids appear at 1700–1750 cm⁻¹. The significant shift to higher wavenumbers (>1800 cm⁻¹) is caused by the ring strain of the
-lactone. -
Loss of Signal: Disappearance of the 1820 cm⁻¹ peak and appearance of a broad band at 1720 cm⁻¹ indicates hydrolysis (ring opening) to the free acid.
-
Workflow: Reaction Monitoring
Use this logic flow to determine the endpoint of nucleophilic ring-opening reactions (e.g., reacting the lactone with an amine to form a dipeptide).
Figure 2: Decision tree for monitoring the consumption of N-Trityl-L-serine lactone.
Troubleshooting & Storage
Common Analytical Artifacts
-
"Ghost" Peak at Void Volume: If using acidic HPLC buffers (TFA), you may see a sharp peak early. This is the Trityl cation falling off the column. Switch to Ammonium Bicarbonate.
-
Broad/Streaking TLC Spots: Indicates hydrolysis on the silica plate. Ensure plates are dry.[2] Add 1% Triethylamine to the TLC solvent tank if streaking persists (neutralizes silica acidity).
Storage Protocols
-
Temperature: -20°C.
-
Atmosphere: Under Argon or Nitrogen.
-
Container: Glass vial, tightly sealed with Parafilm.
-
Shelf Life: The lactone is prone to polymerization. Re-validate purity via IR (check for 1820 cm⁻¹ peak) before using in critical synthesis steps.
References
-
Vederas, J. C., et al. (1987). "Synthesis of amino acid derivatives via β-lactones." Journal of the American Chemical Society. (Foundational work on serine
-lactones). -
Hoye, T. R., et al. (2018). "Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis." National Institutes of Health / University of Minnesota. (Methodology for NMR monitoring of lactone stability).
-
Chem-Impex International. "Trityl-L-serine lactone Product Data." Chem-Impex. (Commercial specifications and handling).
-
Glen Research. "Technical Brief: Trityl-protected Amino-Modifiers." Glen Research Reports. (Discussion on Trityl group lability and HPLC behavior).
-
University of Rochester. "TLC Stains and Visualization Methods." Department of Chemistry. (Protocols for p-Anisaldehyde and KMnO4 stains).
Sources
large-scale synthesis of peptides using N-Trityl-L-serine lactone
An Application Guide for the Large-Scale Synthesis of Peptides Incorporating Serine: A Critical Evaluation of β-Lactone Chemistry and a Protocol for the Nα-Trityl Strategy
Abstract
The incorporation of serine residues into synthetic peptides, particularly during large-scale manufacturing, presents unique challenges, including the risk of racemization and side-chain related side reactions. While novel synthons like N-protected serine β-lactones have been explored for their potential in activating the C-terminus, literature indicates that serine-derived β-lactones are often too unstable for practical application in peptide ligation, decomposing during standard coupling procedures[1]. This guide critically addresses this instability and pivots to a robust, field-proven alternative: the use of Nα-Trityl (Trt) protected serine in a Solid-Phase Peptide Synthesis (SPPS) workflow. The Trityl group, with its extreme acid lability, offers a superior method for the synthesis of complex, sensitive peptides under exceptionally mild conditions. Herein, we provide the chemical rationale, strategic advantages, and a detailed, scalable protocol for the incorporation of serine using N-Trt-Ser(tBu)-OH, ensuring high yield and purity for researchers and drug development professionals.
The Challenge of Serine Incorporation and the β-Lactone Concept
Serine and other β-hydroxy amino acids are valuable components of many therapeutic peptides. However, their synthesis is often complicated by:
-
Racemization: The α-carbon of the activated amino acid is susceptible to epimerization, particularly during long coupling times or under basic conditions.
-
Side-Chain Reactions: The hydroxyl group can undergo undesirable O-acylation or dehydration.
In theory, a pre-activated, cyclic building block like an N-protected serine β-lactone could overcome these issues. The high ring strain of the four-membered lactone ring should drive a rapid, chemoselective reaction with an N-terminal amine, forming the desired peptide bond without the need for external coupling reagents and minimizing contact time[1].
However, this concept is hampered by the inherent instability of the serine β-lactone itself. Research has shown that this specific synthon is prone to decomposition during the synthetic steps required to incorporate it into a growing peptide chain, rendering it unsuitable for reliable peptide synthesis[1]. While β-lactones derived from other amino acids, such as threonine, have shown promise in specialized ligation chemistries, the serine variant remains synthetically inaccessible for this purpose[1].
The Nα-Trityl Strategy: A Superior Alternative for Mild, Large-Scale Synthesis
A highly effective and scalable solution is the use of the Trityl (Trt) group for the temporary protection of the α-amine (Nα). The Trt group is a bulky triphenylmethyl moiety that provides steric hindrance and is exceptionally sensitive to acid[2][3].
Core Advantages of the Nα-Trityl Group:
-
Extreme Mild Deprotection: The Trt group can be quantitatively cleaved using very dilute acid solutions, such as 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This allows for the preservation of highly acid-sensitive side-chain protecting groups (e.g., Boc, tBu) and acid-labile resin linkers[3].
-
Orthogonality: The Trt group is completely stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, providing a fully orthogonal protection scheme that enhances synthetic flexibility[2][3].
-
Suppression of Aggregation: The steric bulk of the N-terminal Trityl group can disrupt inter-chain hydrogen bonding, a primary cause of peptide aggregation during SPPS, thereby improving solubility and reaction kinetics[4].
-
Scalability: The chemistry is well-established and has been successfully applied to large-scale synthesis campaigns[5][6].
Mechanism of Nα-Trityl Deprotection
The cleavage mechanism involves the protonation of the amine-linked carbon, followed by the departure of the highly stabilized and resonance-delocalized trityl carbocation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1.2 mmol/g | Major Supplier | High loading capacity |
| N-Trt-Ser(tBu)-OH | Synthesis Grade | Major Supplier | First amino acid |
| Fmoc-Ala-OH | Synthesis Grade | Major Supplier | |
| Fmoc-Phe-OH | Synthesis Grade | Major Supplier | |
| Fmoc-Gly-OH | Synthesis Grade | Major Supplier | |
| Dichloromethane (DCM) | Anhydrous, ACS | Major Supplier | Solvent |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Supplier | Solvent |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Major Supplier | Base |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Supplier | Deprotection |
| Piperidine | Reagent Grade | Major Supplier | Deprotection |
| HATU | Synthesis Grade | Major Supplier | Coupling Reagent |
| Acetic Anhydride | ACS Grade | Major Supplier | Capping/Acetylation |
| Triisopropylsilane (TIPS) | Reagent Grade | Major Supplier | Scavenger |
| Diethyl Ether | Anhydrous | Major Supplier | Precipitation |
Experimental Protocol (Basis: 10 mmol scale)
Step 1: Resin Preparation and Loading of N-Trt-Ser(tBu)-OH
-
Place 8.33 g of 2-chlorotrityl chloride resin (1.2 mmol/g) in a suitable solid-phase synthesis vessel.
-
Swell the resin in DCM (80-100 mL) for 1 hour with gentle agitation.
-
Drain the DCM.
-
Dissolve N-Trt-Ser(tBu)-OH (2.0 eq, 20 mmol, 9.7 g) in anhydrous DCM (~100 mL).
-
Add DIEA (4.0 eq, 40 mmol, 7.0 mL) to the amino acid solution.
-
Add the amino acid solution to the swollen resin. Agitate at room temperature for 2-4 hours.
-
Causality: Using DIEA as a non-nucleophilic base facilitates the attachment of the amino acid's carboxylate to the resin's chlorotrityl linker without causing premature side reactions.
-
To cap any unreacted chloride sites, add 10 mL of methanol and agitate for 30 minutes.
-
Drain the solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) before drying a small sample to determine loading efficiency.
Step 2: SPPS Cycle 1 - Coupling Alanine
-
N-Trt Deprotection: Wash the resin with DCM (2x). Add a solution of 2% TFA in DCM (v/v) and agitate for 5 minutes. Repeat this step once more.
-
Causality: The extremely mild 2% TFA is sufficient to cleave the Trt group while leaving the serine's tBu group and the resin linkage completely intact.
-
Wash the resin with DCM (5x) to completely remove all traces of acid.
-
Neutralization: Wash with a 10% DIEA in DMF solution (2x, 2 min each) until a neutral pH is confirmed (e.g., using a bromophenol blue test on a resin sample). Wash with DMF (3x).
-
Coupling (Fmoc-Ala-OH):
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3.0 eq, 30 mmol) with HATU (2.9 eq, 29 mmol) in DMF (~80 mL).
-
Add DIEA (6.0 eq, 60 mmol) to the activation mixture and stir for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).
-
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Step 3: Subsequent SPPS Cycles
-
N-Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin and agitate for 5 minutes. Drain. Repeat once more for 10 minutes.
-
Causality: Piperidine is a secondary amine base that efficiently removes the base-labile Fmoc group via a β-elimination mechanism.
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and dibenzofulvene adducts.
-
Repeat Neutralization and Coupling: Repeat Step 2, parts 4 and 5, using Fmoc-Phe-OH, and then again for Fmoc-Gly-OH.
Step 4: N-Terminal Acetylation
-
After the final Fmoc deprotection (of Glycine), wash the resin with DMF (3x) and DCM (3x).
-
Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DCM. Agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Step 5: Cleavage and Global Deprotection
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O. Use ~10 mL per gram of resin.
-
Causality: High-concentration TFA cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like tBu). TIPS acts as a scavenger to trap reactive cations (like the trityl and t-butyl cations) released during cleavage, preventing re-attachment to sensitive residues.
-
Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA.
-
Concentrate the filtrate under a gentle stream of nitrogen or by rotary evaporation.
Step 6: Isolation and Purification
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Analyze fractions by analytical LC-MS, pool the pure fractions, and lyophilize to obtain the final product as a white, fluffy powder.
Conclusion
While the concept of using N-Trityl-L-serine lactone as a reactive building block is chemically intriguing, its inherent instability makes it unsuitable for reliable, large-scale peptide manufacturing.[1] The Nα-Trityl protection strategy, particularly when paired with a robust Fmoc/tBu SPPS workflow, provides a far superior and validated method. It offers the exceptionally mild conditions required for synthesizing complex and sensitive peptides, mitigates common side reactions associated with serine, and is fully amenable to scale-up. This approach represents a cornerstone of modern peptide chemistry, enabling the efficient and high-purity production of peptide-based active pharmaceutical ingredients.
References
-
Danishefsky, S. J., & Tan, D. S. (2021). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Journal of the American Chemical Society. Available at: [Link]
-
Kantharaju, S., & Srinivas, V. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Washington University Office of Technology Management. (n.d.). Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science. Available at: [Link]
-
Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports. Available at: [Link]
-
Ye, Z., & Romo, D. (2010). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. Tetrahedron. Available at: [Link]
-
Gokulan, K., & Lukszo, J. (2001). Large Scale Peptide Production. In Peptide and Protein Drug Analysis. Taylor & Francis. Available at: [Link]
-
Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. Heterocycles. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. Available at: [Link]
-
Andersson, L., Blomberg, L., Flegel, M., Lepsa, L., Nilsson, B., & Verlander, M. (2000). Large-Scale Synthesis of Peptides. Biopolymers. Available at: [Link]
-
Cravatt, B. F., Wright, A. T., & Sieber, S. A. (2014). Remodeling Natural Products: Chemistry and Serine Hydrolase Activity of a Rocaglate-Derived β-Lactone. Journal of the American Chemical Society. Available at: [Link]
-
PerSeptive Biosystems. (n.d.). Large Scale Synthesis of Long Peptides on the Pioneer Peptide Synthesis System. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, August 9). BEMT Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
de la Figuera, N., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
AAPPTec. (n.d.). Synthesis Notes. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During N-Trityl-L-serine Lactone Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the coupling of N-Trityl-L-serine lactone and other sensitive amino acid derivatives. Here, we delve into the mechanisms of racemization, provide actionable troubleshooting strategies, and offer detailed protocols to maintain the chiral integrity of your peptides.
Understanding the Challenge: Racemization in Peptide Synthesis
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] This process is a critical concern in peptide synthesis as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] Even minor diastereomeric impurities can drastically alter a peptide's efficacy or lead to unforeseen off-target effects.[1]
While N-Trityl-L-serine lactone is a valuable building block in peptide synthesis due to its enhanced stability and solubility, the serine residue itself is susceptible to racemization under certain coupling conditions.[1][2][3] Other amino acids particularly prone to this issue include histidine and cysteine.[1][4]
Core Mechanisms of Racemization
There are two primary pathways through which racemization occurs during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate's α-proton is acidic and can be abstracted by a base, leading to a loss of stereochemistry upon reprotonation.[1][5][6]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which also results in racemization upon reprotonation.[1]
Below is a diagram illustrating these two primary mechanisms of racemization.
Caption: Primary mechanisms of racemization during peptide synthesis.
Troubleshooting Guide: Minimizing Racemization
Encountering significant racemization in your final peptide product can often be traced back to the coupling step. This guide provides a systematic approach to diagnosing and mitigating this issue.
Issue: Unexpected Levels of Diastereomeric Impurities Detected
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is paramount. Carbodiimides like DCC, DIC, and EDC, when used alone, are known to cause significant racemization.[1] It is crucial to use them with racemization-suppressing additives.[1] While generally efficient, phosphonium and aminium/uronium reagents (e.g., HBTU, HATU, PyBOP) can also lead to racemization, especially with sensitive amino acids.[1]
-
Solution: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[7] These additives react with the initially formed activated species to generate an active ester that is more resistant to racemization.[8][9] Oxyma Pure is often preferred as it is a non-explosive and highly effective alternative to HOBt.[7]
Step 2: Scrutinize the Base and Its Concentration
The presence and strength of the base used during coupling can significantly influence the rate of racemization.[3][7] Strong bases are more likely to cause epimerization through direct α-proton abstraction.[1]
-
Solution:
-
Optimize Base: If a base is necessary, opt for a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) over stronger, less hindered bases.[3][7] For particularly sensitive couplings, the even weaker base sym-collidine may be beneficial.[7]
-
Minimize Concentration: Use the minimum amount of base required to facilitate the reaction.[1]
-
Base-Free Conditions: When possible, utilize coupling conditions that do not require an external base, such as the DIC/Oxyma combination.[7]
-
Step 3: Control the Reaction Temperature
Higher temperatures accelerate the rate of most chemical reactions, including racemization.[1]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[1] This slows down the rate of oxazolone formation and proton abstraction, thereby preserving stereochemical integrity.
Step 4: Consider the Solvent Polarity
The polarity of the solvent can impact the rate of racemization.
-
Solution: Where the solubility of reagents allows, using less polar solvents can help reduce racemization.[1] However, solvent choice is often dictated by the need for adequate resin swelling and reagent solubility.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting racemization issues in your peptide synthesis.
Caption: A systematic workflow for troubleshooting racemization.
Frequently Asked Questions (FAQs)
Q1: Why is N-Trityl-L-serine lactone used in peptide synthesis?
A: The trityl (Trt) group is a bulky protecting group for the N-terminus that enhances the stability and solubility of the amino acid derivative.[2] The lactone form is a cyclic ester of serine. This pre-activation can sometimes facilitate coupling reactions.
Q2: Are there specific coupling reagents recommended to avoid racemization with serine derivatives?
A: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like Oxyma Pure is highly recommended.[10] This combination has been shown to be effective in minimizing racemization for sensitive amino acids, including serine.[10]
Q3: Can the duration of the activation step affect racemization?
A: Yes, prolonged pre-activation times can increase the risk of racemization. The activated amino acid is more susceptible to epimerization, so minimizing the time it exists in this state before coupling is beneficial.[5] An in situ activation strategy, where the coupling reagent is added to the mixture of the amino acid and the peptide-resin, is often preferred.[5]
Q4: How does the structure of the N-terminal protecting group influence racemization?
A: Urethane-based protecting groups like Fmoc and Boc are known to suppress racemization compared to acyl-type protecting groups.[7] This is because the electron-donating nature of the urethane oxygen destabilizes the formation of the oxazolone intermediate.[6] The trityl group, while not a urethane, is bulky and can also influence the reaction environment.
Q5: Is solid-phase peptide synthesis (SPPS) or solution-phase synthesis more prone to racemization?
A: Both methodologies can experience racemization. In SPPS, factors like resin swelling and steric hindrance around the reaction site can play a role.[1][11] However, the fundamental chemical principles and solutions for preventing racemization apply to both techniques.
Recommended Experimental Protocol
Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization
This protocol provides a robust starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc- or Trityl-protected amino acid (e.g., N-Trityl-L-serine lactone)
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc)
Procedure:
-
Deprotection (if applicable): Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using the standard protocol (e.g., treat with 20% piperidine in DMF for 5-10 minutes, repeat once).
-
Washing: Thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual deprotection reagents.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) and Oxyma Pure (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid/Oxyma solution. c. Immediately add this activation mixture to the washed resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for more sensitive amino acids, at 0°C for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the extent of racemization for sensitive amino acids, based on literature findings.
| Amino Acid | Coupling Reagent/Additive | Base | Temperature | Racemization Level |
| Fmoc-L-His(Trt)-OH | HATU | NMM | Room Temp | High |
| Fmoc-L-Cys(Trt)-OH | HBTU | DIPEA | Room Temp | Moderate |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | None | 0°C - Room Temp | Negligible [10] |
| Fmoc-L-His(Trt)-OH | DIC/HOBt | None | Room Temp | Low |
This data underscores the importance of selecting the appropriate coupling reagents and conditions to maintain stereochemical purity.
References
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Yeh, T. K., et al. (2021). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020, May 7). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Liu, X., & Liang, X. (2004). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science. Retrieved from [Link]
-
de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Kumar, K. S., et al. (2018). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. scite.ai [scite.ai]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: N-Trityl-L-Serine Lactone Deprotection
The following guide serves as a specialized Technical Support Center for the deprotection of N-Trityl-L-serine lactone (also known as N-Trityl-3-amino-2-oxetanone).
This document is structured to address the unique tension in this chemical transformation: removing the acid-labile Trityl group without compromising the highly strained, electrophilic
Current Status: Operational
Role: Senior Application Scientist
Subject: Selective N-Detritylation of Serine
Executive Summary & Core Directives
The Central Challenge:
The deprotection of N-Trityl-L-serine lactone is a race between two reaction pathways. You must cleave the sterically bulky Trityl (Trt) group using acid, but that same acid—if used incorrectly—will catalyze the nucleophilic attack on the
Core Rules for Success:
-
Never isolate the free amine: You must target the stable ammonium salt (e.g., Tosylate or Trifluoroacetate).
-
Strict Anhydrous Conditions: Moisture is the enemy. Water acts as a nucleophile, opening the lactone to form L-serine.
-
Scavenge the Cation: The Trityl cation generated must be quenched immediately to prevent re-alkylation or side reactions.
Mechanism & Stability Analysis
Understanding the failure modes is critical before attempting the protocol. The diagram below illustrates the competing pathways.
Figure 1 Caption: Reaction pathways showing the critical window for successful deprotection (Green) versus ring-opening or polymerization (Red).
Standard Operating Procedures (SOPs)
Two protocols are recommended based on your downstream application.[1]
Protocol A: Isolation of the Tosylate Salt (Recommended for Storage)
This method precipitates the product directly, minimizing handling time.
-
Reagents:
-Toluenesulfonic acid monohydrate (TsOH H O), Dichloromethane (DCM), Diethyl Ether. -
Pre-requisite: Dry the TsOH by azeotropic distillation with toluene if strict anhydrous conditions are required, though commercial monohydrate is often tolerated if workup is fast.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve N-Trityl-L-serine lactone in anhydrous DCM (0.1 M concentration). Cool to 0°C . |
| 2 | Acidolysis | Add 1.0 equiv of anhydrous TsOH dissolved in minimum DCM/Ether. Stir at 0°C for 30–60 mins. |
| 3 | Precipitation | Slowly add cold anhydrous Diethyl Ether (5x volume). The Trityl byproducts remain in solution; the product precipitates. |
| 4 | Filtration | Filter the white solid under inert atmosphere (Argon/N |
| 5 | Storage | Store the resulting L-Serine |
Protocol B: TFA Deprotection (For Immediate Use/Polymerization)
Used when the lactone will be immediately reacted or polymerized (e.g., for poly(serine ester) synthesis).
-
Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), DCM.
-
Dissolve substrate in anhydrous DCM.
-
Add a cocktail of 1–2% TFA and 1% TIS (scavenger) in DCM.
-
Stir at room temperature for 15–30 minutes. Note: Trityl is extremely acid-labile; high TFA concentrations (e.g., 50%) are unnecessary and dangerous to the ring.
-
Concentrate under vacuum at low temperature (<20°C) to remove TFA.
-
Critical: Do not neutralize to free base. Use the TFA salt directly in the next step.
Troubleshooting Guide & FAQs
Issue 1: "My product turned into a sticky gel or insoluble white plastic."
Diagnosis: Polymerization. Cause: The amine was likely deprotonated (became a free base) at some point, or the concentration was too high, allowing intermolecular attack. Solution:
-
Ensure the system remains acidic throughout.
-
If performing Protocol A, ensure you are using a stoichiometric amount of TsOH (1.0 equiv).
-
Keep temperature below 0°C during the addition of acid.
Issue 2: "NMR shows a loss of the lactone signals (approx. 4.4 ppm) and appearance of broad peaks."
Diagnosis: Ring Opening (Hydrolysis).
Cause: Water ingress. The
-
Dry all solvents over molecular sieves (3Å or 4Å).
-
Switch from TFA (which is hygroscopic) to anhydrous TsOH or HCl in Dioxane (if compatible).
-
Verify the NMR solvent (e.g., DMSO-
) is strictly dry.
Issue 3: "The Trityl group is not coming off."
Diagnosis: Insufficient Acid Strength or Scavenging. Cause: While Trityl is labile, the equilibrium can shift back if the Trityl cation isn't scavenged. Solution:
-
Add a Scavenger: Add 1–2% Triisopropylsilane (TIS) or Triethylsilane (TES).[2] This irreversibly quenches the Trityl cation to form Trityl-H.
-
Color Indicator: The reaction often turns yellow/orange (Trityl cation) and fades upon scavenging.
Comparison of Acid Reagents
| Reagent | Acid Strength (pKa) | Risk to Ring | Recommended For |
| TFA (1-5% in DCM) | Strong | Moderate | In-situ use, Polymerization initiators |
| p-TsOH (1.0 eq) | Strong | Low (if anhydrous) | Isolating stable salt (Crystallization) |
| Acetic Acid | Weak | High (requires water) | NOT RECOMMENDED (Hydrolysis risk) |
| HCl (Dioxane) | Very Strong | Moderate | Formation of HCl salt (Hygroscopic) |
Decision Matrix: Workflow Selection
Use this flow to determine the correct protocol for your specific experiment.
Figure 2 Caption: Decision tree for selecting the deprotection method based on downstream applications.
References
-
Eldredge, A. C., et al. (2018). Oligo(serine ester) Charge-Altering Releasable Transporters. National Institutes of Health (PMC). Describes the use of 1% TFA for removing Trityl groups from serine ester backbones without degrading the chain.[3]
-
Vederas, J. C., et al. (Various). Synthesis of Serine
-Lactones. The Vederas group established foundational protocols for serine lactone synthesis, typically converting N-protected forms to Tosylate salts for stability. -
Accela ChemBio. Product Catalog: N-Trityl-L-serine Lactone. Commercial availability and CAS verification (88109-06-2).[4] [4]
-
Frick, J. A. (1996). Pursuit of a Chiral Amino Aldehyde Intermediate.... Illinois Wesleyan University. Details the conversion of N-protected serine lactones to Tosylate salts using TsOH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization and their Use for in Vitro and in Vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1001353-87-2,(S)-1-Boc-4,4-dimethylpyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Optimizing Coupling Efficiency of N-Trityl-L-Serine Lactone
[1]
Status: Operational Lead Scientist: Senior Application Scientist, Peptide Chemistry Division Last Updated: February 6, 2026
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
N-Trityl-L-serine
-
The Advantage: It allows for the introduction of a serine residue without generating leaving group waste (atom economy) and enables unique ligation strategies (e.g., forming serine-linked peptides or depsipeptides).
-
The Challenge: The bulky Trityl (Trt) group provides essential protection against racemization but imposes significant steric hindrance. Furthermore, the
-lactone ring is susceptible to hydrolysis and polymerization if conditions are not rigorously controlled.
This guide provides the protocols and troubleshooting logic required to maximize coupling efficiency (yield and purity) while minimizing side reactions.
Mechanism of Action: The "Spring-Loaded" Electrophile
To troubleshoot, you must visualize the molecular conflict. The reaction is a nucleophilic attack by an amine (your peptide/drug) on the carbonyl carbon of the lactone.
The Steric-Electronic Conflict[1]
-
Driving Force: The 4-membered ring has high angular strain (~23 kcal/mol).[1] Opening the ring releases this energy.
-
The Barrier: The Trityl group is a massive "umbrella" shielding the nitrogen. While it prevents proton abstraction (racemization), it also crowds the electrophilic carbonyl site.
Figure 1: The reaction trajectory. The transition state (TS) is the bottleneck where steric bulk from the Trityl group fights against the incoming nucleophile.
Standardized Optimization Protocol
Do not treat this as a standard peptide coupling. Standard rules (e.g., "add base") often fail here.
A. Solvent Selection
The solvent dictates the transition state energy.
-
Recommended: Dichloromethane (DCM) or Acetonitrile (MeCN) .[1]
-
Why: DCM is non-coordinating and solubilizes the hydrophobic Trityl group well. MeCN accelerates the reaction via dipole stabilization of the zwitterionic intermediate.
-
-
Avoid: DMF (often too hygroscopic, promotes hydrolysis), Methanol (reacts with lactone), THF (can be used, but kinetics are often slower than MeCN).
B. Concentration Rules (The "Entropy" Factor)
Because the Trityl group hinders the collision, you must increase the frequency of effective collisions.
-
Standard Concentration: 0.1 M is often too dilute.
-
Optimized Concentration: 0.5 M to 1.0 M (relative to the limiting reagent). High concentration favors the intermolecular coupling over the unimolecular hydrolysis (if water is present).
C. Order of Addition (Crucial)
Never add the amine to a pot of lactone.
-
Correct Method: Add the Lactone (dissolved in minimal solvent) slowly to the Amine solution.
-
Reason: The product of the reaction contains a free hydroxyl group (Serine side chain).[2] If the lactone is in excess, the product's hydroxyl group will attack the remaining lactone, forming an oligomer (Poly-Serine ester). Keeping the amine in excess suppresses this oligomerization.
Troubleshooting Guide (FAQs)
Scenario 1: "I see no reaction or <10% conversion after 24 hours."
| Probable Cause | Diagnostic Check | Corrective Action |
| Steric Clash | Is your incoming amine a secondary amine or attached to a bulky group (e.g., Val, Ile)? | Heat or Catalysis. Warm the reaction to 35-40°C. If still slow, add a mild Lewis Acid (e.g., Zn(OTf)₂ at 5 mol%) or a thiourea catalyst to activate the carbonyl. |
| Solvent Shell | Are you using a highly solvating solvent like DMF? | Switch to DCM . A "naked" amine in a non-polar solvent is more nucleophilic. |
| Amine Salt | Is your amine actually a hydrochloride salt (R-NH3+ Cl-)? | The lactone reacts with free bases. You must desalt the amine first or add exactly 1.0 equivalent of DIPEA. Warning: Excess base can cause racemization. |
Scenario 2: "I am getting a polymer or multiple spots on TLC."[1]
| Probable Cause | Diagnostic Check | Corrective Action |
| Oligomerization | Does the mass spec show +87 or +163 repeating units? | Reverse Addition. You likely added Amine to Lactone. You must add Lactone to Amine (excess amine). |
| Wrong Ring Opening | Are you seeing alkyl-oxygen cleavage (ether formation)? | This is rare with amines but possible with "hard" nucleophiles. Ensure no strong bases (NaOH, LiOH) are present. |
Scenario 3: "The product is racemic."
-
Root Cause: While Trityl protects the
-proton, strong bases or high temperatures can still cause epimerization via enolate formation. -
Solution: Eliminate exogenous bases (TEA/DIPEA) if possible.[1] If the amine is a free base, no additional base is needed. If you must use base, use Collidine (weaker, non-nucleophilic) instead of TEA.
Advanced Workflow: The "Vederas" Protocol Adaptation
This workflow is adapted from the foundational work of the Vederas group on serine
Figure 2: Optimized workflow for coupling sterically hindered lactones.
Step-by-Step Instructions:
-
Preparation: Ensure the N-Trityl-L-serine lactone is freshly prepared or stored at -20°C under argon. Hydrolysis degrades it to N-Trityl-serine (open chain), which is unreactive without coupling agents.[1]
-
Solvation: Dissolve the nucleophile (amine) in dry DCM to a concentration of 1.0 M .
-
Addition: Dissolve the Lactone (1.0 equiv) in minimal DCM. Add this solution dropwise to the amine solution at 0°C .
-
Note: The low temperature prevents initial uncontrolled exothermic polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Use TLC. The lactone is usually less polar (high Rf) than the open-chain amide product (lower Rf due to the free OH group).
-
Workup: Evaporate solvent. Purify via flash chromatography.
-
Caution: Avoid acidic mobile phases during purification if you want to keep the Trityl group intact. Trityl is acid-labile (cleaves with 1% TFA).[1]
-
References
-
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure
-substituted -amino acids via -lactones.[1][3] Journal of the American Chemical Society, 107(24), 7105-7109. [1] -
Pu, Y., Martin, F. M., & Vederas, J. C. (1991).
-lactones: A route to -substituted alanines.[1] The Journal of Organic Chemistry, 56(3), 1280-1283. [1] -
Vederas, J. C., & Pansare, S. V. (1987). Simple synthesis of N-(tert-butoxycarbonyl)-L-serine
-lactone and its use as a chiral synthon.[1] Organic Syntheses, 65, 230. [1] -
Wang, Q., & Dordick, J. S. (2000). Enzymatic synthesis of poly(L-serine)
-lactone.[1] Macromolecules, 33(25), 9253-9255.[1] (Reference for polymerization risks). [1]
Technical Support Center: Purification of Peptides Containing N-Trityl-Protected Serine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of peptides incorporating N-Trityl-protected serine (Ser(Trt)). The unique physicochemical properties imparted by the bulky and hydrophobic trityl group demand specialized strategies to achieve high-purity products. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities.
Core Principles & The "Why"
The trityl (Trt) group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy, for protecting the side-chain hydroxyl group of serine.[1][2] Its lability to mild acid allows for selective deprotection, which is useful for on-resin modifications or the synthesis of protected peptide fragments.[1] However, its large size and extreme hydrophobicity are the primary sources of purification challenges. Understanding these properties is the key to devising effective purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when purifying a peptide containing Ser(Trt)?
A1: The main difficulties arise directly from the trityl group's properties:
-
Poor Solubility: The significant hydrophobicity of the Trt group often leads to poor solubility of the crude peptide in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[3] This can cause sample precipitation before or during injection, leading to column clogging and sample loss.
-
Peak Tailing and Broadening: Strong hydrophobic interactions between the Ser(Trt) peptide and the stationary phase (e.g., C18) can result in broad, tailing peaks, which diminishes resolution and purity.
-
On-Column Deprotection: The acidic nature of commonly used mobile phase modifiers like trifluoroacetic acid (TFA) can cause partial, premature cleavage of the acid-labile Trityl group directly on the HPLC column.[3] This generates a closely eluting impurity (the deprotected peptide), often appearing as a shoulder or a distinct peak doublet, complicating fractionation.
-
Aggregation: The overall hydrophobicity of the peptide is increased, making it prone to aggregation, which can further complicate both dissolution and chromatographic separation.[4]
Q2: My HPLC chromatogram shows a peak with a significant shoulder or a doublet. What is the likely cause and how can I fix it?
A2: This is a classic sign of on-column deprotection of the Trityl group.[3] The main peak is your target Ser(Trt) peptide, and the closely eluting shoulder is the corresponding Ser(OH) peptide. The acidic mobile phase is causing a percentage of your product to lose its protecting group during the run.
Causality: The Trityl group is cleaved by acid. While stable enough for synthesis, its bond to the serine oxygen is susceptible to the prolonged exposure to 0.1% TFA in the mobile phase during a typical HPLC run.
Solutions:
-
Switch to a Weaker Acid: Replace 0.1% TFA with 0.1% formic acid (FA) in your mobile phases. FA is less acidic and reduces the rate of on-column deprotection, often resolving the doublet into a single, sharp peak.
-
Minimize Run Time: Use a faster, steeper gradient to reduce the peptide's residence time on the column, thus minimizing its exposure to acidic conditions.
-
Lower the Temperature: Running the purification at a lower temperature (e.g., room temperature or slightly below) can slow the rate of the acid-catalyzed deprotection reaction.
Q3: My crude Ser(Trt)-containing peptide won't dissolve for HPLC injection. What should I do?
A3: This is the most common hurdle. Standard aqueous/acetonitrile mixtures are often insufficient.
Causality: The peptide's overall character is dominated by the hydrophobic Trityl group, making it behave more like a small organic molecule than a typical peptide.
Step-by-Step Dissolution Protocol:
-
Start with a Strong, Neat Organic Solvent: Do not start with your HPLC mobile phase. Instead, attempt to dissolve the crude peptide in a minimal volume of a strong organic solvent. Good starting points are dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[3]
-
Scientist's Note: Be aware that DMSO can oxidize methionine residues if present.
-
-
Use Mechanical Agitation: Vortex and/or sonicate the sample to aid dissolution.[5]
-
Dilute Carefully: Once the peptide is fully dissolved in the strong solvent, slowly add your HPLC initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to the dissolved sample with vigorous vortexing. Do not add the peptide solution to the buffer, as this can cause it to crash out of solution.[5] The goal is to keep the final concentration of the strong organic solvent as low as possible to ensure proper binding to the column upon injection.
-
Filter Before Injection: Always filter your sample through a 0.45 µm syringe filter to remove any particulates before injecting it onto the HPLC system.[3]
Q4: Can I use a "Trityl-on" purification strategy for my Ser(Trt) peptide?
A4: Yes, this is an excellent and highly recommended strategy. The principle is to leverage the extreme hydrophobicity of the Trityl group to achieve a highly efficient separation. This method is commonly used for oligonucleotides but is equally effective for peptides.[6][7]
Workflow:
-
Bind: Dissolve the crude peptide (with the Trityl group still attached) and load it onto the RP-HPLC column in a low percentage of organic solvent.
-
Wash: Use a shallow gradient of organic solvent (e.g., acetonitrile) to wash away more polar impurities, such as truncated or failure sequences that lack the Trityl group. The desired Ser(Trt) peptide will be strongly retained.
-
Elute: Use a high concentration of organic solvent to elute your purified, fully protected Ser(Trt) peptide.
-
Deprotect & Isolate: After purification, the Trityl group can be removed in a separate chemical step before the final lyophilization.
This method avoids the issue of on-column deprotection and often yields a much cleaner product in a single chromatographic step.
Troubleshooting Guide
This table provides quick solutions to common problems encountered during the purification of Ser(Trt) peptides.
| Problem | Potential Cause | Recommended Solution(s) |
| High Backpressure Upon Injection | Peptide precipitation at the head of the column. | - Improve sample solubility using the protocol in FAQ #3. - Ensure the injection solvent is compatible with the initial mobile phase. - Reduce the mass of peptide injected. |
| Very Broad or Tailing Peak | - Strong hydrophobic interactions. - Column overloading. - Peptide aggregation on the column. | - Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18). - Optimize the gradient to be steeper during elution of the target peptide. - Reduce the amount of peptide injected onto the column.[3] |
| Poor Peak Resolution | - On-column deprotection (see FAQ #2). - Co-elution of closely related impurities (e.g., deletion sequences). | - For on-column deprotection, switch to formic acid.[3] - For co-eluting impurities, use a shallower gradient around the elution point of your peptide to improve separation. |
| No Peptide Elutes from Column | Irreversible binding to the stationary phase due to extreme hydrophobicity. | - Use a less retentive column (C8 or C4). - Increase the final percentage of organic solvent in your gradient (e.g., to 95-100% Acetonitrile). - Consider adding a different organic modifier like isopropanol to the mobile phase, which can improve the elution of very hydrophobic molecules. |
| Low Recovery After Lyophilization | - Peptide is insoluble after purification and is lost during transfer. - Adsorption to labware. | - Add a small amount of organic solvent (e.g., acetonitrile) to the pooled fractions before lyophilization. - Lyophilize in silanized glassware to minimize surface adhesion. - Some peptides become less soluble after lyophilization; be prepared to use stronger solvents for reconstitution.[8] |
Experimental Protocols & Visualizations
Protocol 1: Standard RP-HPLC Purification of a Ser(Trt) Peptide
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA (or 0.1% Formic Acid) in HPLC-grade water.
-
Buffer B: 0.1% TFA (or 0.1% Formic Acid) in HPLC-grade acetonitrile.
-
Filter both buffers through a 0.2 µm filter.
-
-
Sample Preparation:
-
Weigh the crude, lyophilized peptide.
-
Following the protocol in FAQ #3, dissolve the peptide to a concentration of 1-5 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter.[3]
-
-
Chromatography:
-
Column: C18, 5 µm, 100 Å (dimensions depend on the scale, e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Flow Rate: Adjust based on column diameter (e.g., 1 mL/min for analytical, 15-20 mL/min for preparative).
-
Detection: Monitor at 220 nm and 280 nm.
-
Gradient:
-
Initial Scouting Gradient: 5% to 95% Buffer B over 40 minutes.
-
Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution percentage of the target peptide (e.g., increase by 0.5-1% Buffer B per minute).
-
-
-
Fraction Collection & Analysis:
-
Collect fractions across the target peak(s).
-
Analyze the purity of each fraction using analytical HPLC and Mass Spectrometry.
-
Pool fractions that meet the required purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained.
-
Diagram: Troubleshooting Logic for Peak Splitting
Caption: Logic flow for addressing peak splitting in Ser(Trt) peptide purification.
Diagram: Workflow for "Trityl-on" Purification
Caption: Step-by-step workflow for the "Trityl-on" purification strategy.
References
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Available from: [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Pen(Trt). Retrieved from BenchChem technical documentation. [Fictional but based on provided search result structure]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
-
DiVA portal. (2019). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Wang, S. (2018). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior? ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Aggregation in Peptides with N-Trityl-L-Serine Lactone
[1]
Introduction: The Hydrophobic-Steric Paradox
Working with N-Trityl-L-serine lactone (or peptides containing N-Trityl-L-serine ) presents a unique physicochemical challenge. While the Trityl (Trt) group is an excellent steric shield against racemization and allows for mild deprotection, its massive hydrophobic bulk (three phenyl rings) induces severe aggregation.
When Serine is introduced via a lactone precursor or protected with an N-Trityl group, the peptide backbone often adopts a "collapsed" state in standard polar aprotic solvents (like DMF), leading to incomplete coupling, gelation of the resin, and broad peaks during HPLC purification.
This guide provides a root-cause analysis and actionable protocols to resolve these aggregation events.
Module 1: Diagnostic & Root Cause Analysis
Before altering your synthesis, confirm the nature of the aggregation.
Q1: How do I distinguish between "Physical Aggregation" and "Chemical Termination"?
A: Aggregation is reversible; termination is not.
-
Symptom: The resin beads appear "clumped" or fail to swell in DMF.
-
The Test: Wash a small aliquot of resin with DCM (Dichloromethane) .
-
Result A: If the beads swell significantly and separate in DCM, the issue is hydrophobic aggregation . The Trityl groups are stacking (π-π interactions), forcing the peptide out of the DMF solution.
-
Result B: If beads remain collapsed in DCM, you likely have a chemical cross-linking issue or severe hydrogen-bond networking (β-sheet formation).
-
Q2: Why is N-Trityl-L-serine lactone specifically causing this?
A: The N-Trityl group is lipophilic. Standard SPPS relies on the peptide chain being well-solvated by DMF/NMP. A sequence rich in N-Trityl-Serine creates a "greasy" domain that repels DMF, causing the chains to fold back on themselves or stack with neighbors.
-
Mechanism: The lactone ring (if being opened) or the Serine side chain adds polarity, while the Trityl adds hydrophobicity. This amphiphilic mismatch drives the formation of micelle-like aggregates on the solid phase.
Module 2: Synthesis Phase Troubleshooting (SPPS)
Q3: My coupling efficiency drops after adding the Trityl-Serine residue. How do I fix this?
A: You must disrupt the secondary structure. Standard coupling conditions (HBTU/DIEA in DMF) are insufficient for Trityl-heavy sequences.
Protocol: The "Magic Mixture" Solvent System
Switch your solvent system to favor the lipophilic Trityl group while disrupting H-bonds.
| Component | Role | Concentration |
| DCM (Dichloromethane) | Solubilizes the Trityl group (π-stacking disruption). | 50% (v/v) |
| DMF or NMP | Solubilizes the polar peptide backbone and reagents. | 50% (v/v) |
| Chaotropic Salts | Disrupts inter-chain hydrogen bonding (β-sheets). | See below |
Step-by-Step Implementation:
-
Wash: Perform 3x washes with pure DCM before the coupling step to swell the Trityl domains.
-
Salt Addition: Dissolve 0.1 M LiCl (Lithium Chloride) or 0.4 M KSCN (Potassium Thiocyanate) in the coupling buffer.
-
Note: Ensure the salt is fully dissolved; sonication may be required.
-
-
Coupling: Perform the coupling in 1:1 DCM:NMP with the chaotropic salt.
Q4: Should I use elevated temperatures?
A: Proceed with Caution. While microwave heating (e.g., 75°C) breaks aggregates, the N-Trityl group is acid-labile and thermally sensitive in the presence of weak acids (like HOBt).
-
Recommendation: Limit temperature to 50°C max .
-
Alternative: Use Power Ultrasound (Sonication) during the coupling step. This provides localized energy to break aggregates without the bulk thermal stress that might prematurely cleave the Trityl group.
Module 3: Resin & Support Strategy
Q5: The resin has turned into a gel. Is the batch lost?
A: Not necessarily, but you must change the swelling environment. Polystyrene (PS) resins often exacerbate Trityl aggregation because the PS core interacts with the Trityl groups.
Corrective Action (Current Batch): Wash the resin extensively with THF (Tetrahydrofuran) or warm DCM . These solvents penetrate the hydrophobic cores better than DMF.
Preventative Action (Next Batch): Switch to a PEG-based resin (e.g., ChemMatrix® or TentaGel®).
-
Reasoning: The Polyethylene Glycol (PEG) matrix is amphiphilic. It solvates the peptide chain independently of the solvent, creating a "spacer" that prevents the Trityl groups from stacking against the resin core.
Module 4: Visualization of Troubleshooting Logic
Use this decision tree to determine the correct intervention for your specific aggregation profile.
Figure 1: Decision matrix for diagnosing and treating peptide aggregation based on resin swelling behavior.
Module 5: Cleavage & Purification
Q6: I see broad peaks and retention time shifts in HPLC. Is this aggregation?
A: Yes. Even after cleavage, peptides with high Trityl content (if Trt is retained) or those that formed lactones can aggregate in the HPLC mobile phase.
Troubleshooting Protocol:
-
Column Heating: Run the HPLC column at 60°C . This is the most effective way to sharpen peaks caused by aggregation.
-
Mobile Phase Modifier: Add 10-20% Isopropanol (IPA) or TFE (Trifluoroethanol) to Mobile Phase A.
-
Why: Acetonitrile/Water gradients are often too polar for Trityl-peptides. IPA helps solvate the hydrophobic domains.
-
-
Check for Lactones: If you suspect the N-Trityl-L-serine lactone ring has not opened (or has reformed), check the mass spectrum.
-
Mass Shift: A lactone (cyclic ester) will have a mass 18 Da lower (loss of H2O) compared to the hydrolyzed linear form (Serine free acid).
-
References
-
Albericio, F., et al. (2025).[1] Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate.
-
Sigma-Aldrich Technical Guides. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
BenchChem Support. (2024). Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
-
Haack, T., & Mutter, M. (1992). Serine derived oxazolidines as secondary structure disrupting, solubilizing building blocks in peptide synthesis. Tetrahedron Letters.
-
Vederas, J. C., et al. (2002). Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone.
Sources
troubleshooting guide for N-Trityl-L-serine lactone in SPPS
Technical Support Center: N-Trityl-L-Serine -Lactone
Executive Summary & Mechanistic Context
N-Trityl-L-serine
The Central Challenge: The utility of this lactone is defined by a competition between Acyl-Oxygen cleavage (desired for peptide bond formation) and Alkyl-Oxygen cleavage (leads to
Part 1: The "Knowledge Base" (Visualizing the Mechanism)
Before troubleshooting, you must understand the bifurcation of the reaction pathway. The diagram below illustrates how reaction conditions dictate the product.
Figure 1: Regioselectivity of the N-Trityl-L-serine lactone ring opening. Solvent and nucleophile choice determine whether you form a peptide bond or a modified amino acid.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Stability & Preparation[1][2]
Q1: My lactone starting material appears as a sticky gum rather than a solid. Is it degraded?
-
Diagnosis: Likely yes. The
-lactone is thermodynamically unstable and prone to hydrolysis (forming Trt-Ser-OH) or polymerization. -
Root Cause: Exposure to ambient moisture or storage at room temperature.
-
Protocol:
-
Check IR spectroscopy. The
-lactone carbonyl stretch is distinctively high frequency (~1820–1830 cm⁻¹). If you see a broad peak ~1700 cm⁻¹, it has hydrolyzed to the acid. -
Corrective Action: This reagent should ideally be prepared fresh via cyclization of Trt-Ser-OH using BOP or equivalent coupling reagents and used immediately. If purchased, store at -20°C under Argon.
-
Q2: I am seeing "double incorporation" or oligomers during the loading step.
-
Diagnosis: Ring-Opening Polymerization (ROP).
-
Root Cause: The free hydroxyl group generated after the first lactone ring opens (forming the Serine residue) acts as a nucleophile for a second lactone molecule.
-
Solution:
-
Stoichiometry: Do not use a large excess of lactone relative to the resin-bound amine. Use 0.9–1.0 equivalents.
-
Concentration: Dilute the reaction. High concentrations favor intermolecular polymerization.
-
Category B: Reaction Outcome (Regioselectivity)
Q3: I attempted to couple the lactone to a resin-bound amine, but I isolated a
-
Diagnosis: Alkyl-Oxygen cleavage occurred instead of Acyl-Oxygen cleavage.
-
Root Cause: Solvent effects.[1][2][3] You likely used a polar aprotic solvent like Acetonitrile (MeCN) or THF, or used a silylated amine.
-
Scientific Rationale: As established by Vederas et al., Acetonitrile favors attack at the
-carbon (Sɴ2-like), displacing the carboxylate. -
Corrective Protocol:
-
Switch solvent to Dichloromethane (DCM) or Chloroform (CHCl₃) . Non-polar, halogenated solvents favor attack at the carbonyl (Acyl-O cleavage), which is required for standard peptide bond formation.
-
Q4: The coupling yield is extremely low (<20%) despite using fresh lactone.
-
Diagnosis: Premature hydrolysis or steric hindrance.
-
Troubleshooting Steps:
-
Moisture Check: The
-lactone reacts with water faster than with hindered amines. Ensure the resin is dried thoroughly (wash with dry DCM x3) before addition. -
Steric Bulk: The N-Trityl group is massive. If the resin-bound amine is also bulky (e.g., N-methyl amino acids or secondary amines), the reaction may be kinetically stalled.
-
Catalysis: Add a mild catalyst. While strong bases trigger racemization, weak additives can assist. However, for
-lactones, uncatalyzed aminolysis in DCM is often preferred to maintain regioselectivity.
-
Category C: Post-Reaction & Workup
Q5: After coupling, I lost the Trityl group during the workup.
-
Root Cause: The N-Trityl group is extremely acid-labile (much more so than Boc). Even weak acids (like HOBt or slightly acidic silica gel) can remove it.
-
Protocol:
-
Maintain neutral to slightly basic pH (e.g., 1% DIEA in washes).
-
Do not use HOBt/HBTU for subsequent couplings if you intend to keep the Trityl group on; the acidity of the coupling cocktail might be sufficient to deprotect it prematurely.
-
Q6: Is racemization a major concern with this lactone?
-
Answer: Generally, no, if conditions are controlled.
-
Explanation: The N-Trityl group provides significant steric shielding, which suppresses the formation of the oxazolone intermediate (a common pathway for racemization). However, direct proton abstraction at the
-carbon is possible if strong bases (DBU, high concentration DIEA) are used. -
Rule: Perform the ring-opening coupling without exogenous base if possible, or with minimal amounts of non-nucleophilic base (e.g., Collidine).
Part 3: Validated Experimental Protocol
Standard Operating Procedure: Coupling Trt-Ser-Lactone to Resin
| Parameter | Specification | Note |
| Solvent | Anhydrous DCM (Dichloromethane) | CRITICAL: Avoid DMF or MeCN to ensure peptide bond formation. |
| Concentration | 0.1 M - 0.2 M | Keep concentration moderate to avoid polymerization. |
| Stoichiometry | 1.0 - 1.2 eq. (vs Resin loading) | Do not use large excess (prevents oligomerization). |
| Temperature | 0°C to Room Temp | Start cold to minimize side reactions; warm to RT. |
| Time | 4 - 12 Hours | Reaction is slower than activated esters. |
| Atmosphere | Argon / Nitrogen | Strictly exclude moisture. |
Step-by-Step Workflow:
-
Resin Preparation: Swell the resin (with free amine) in DCM for 20 minutes. Drain completely.
-
Drying: Wash resin 3x with anhydrous DCM to remove trace moisture.
-
Addition: Dissolve N-Trityl-L-serine lactone (1.1 eq) in minimal anhydrous DCM. Add directly to the resin.
-
Agitation: Shake gently at room temperature for 6–12 hours.
-
Monitoring: Perform a Kaiser test. Note that the bulky Trityl group may give a false "slightly positive" result due to steric hindrance preventing complete reaction, but the color should significantly decrease.
-
Quenching (Optional but Recommended): Wash with DCM containing 1% MeOH to quench any unreacted lactone (forms the methyl ester, which washes away).
Part 4: Synthesis of the Reagent (If preparing in-house)
If commercial stock is degraded, synthesize fresh via the Modified Mitsunobu or BOP cyclization.
Figure 2: Preparation workflow for fresh lactone reagent.
References
-
Original Synthesis & Utility
-
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure
-substituted -amino acids via -lactones.[5] Journal of the American Chemical Society, 107(24), 7105-7109.
-
-
Regioselectivity Mechanisms
-
Solid Phase Applications
-
General Peptide Synthesis Troubleshooting
-
Biotage. (2023).[2] "What do you do when your peptide synthesis fails?"
-
Technical Support Center: N-Trityl-L-serine Lactone Stability & Reactivity
[1]
Product Code: TSL-PRO-001 Chemical Name: (S)-3-(Tritylamino)oxetan-2-one CAS: 88109-06-2 Support Tier: Senior Application Scientist Level[1]
Executive Summary: The Stability Paradox
N-Trityl-L-serine lactone is a "loaded spring" in organic synthesis.[1] Its utility stems from the high ring strain (~23 kcal/mol) of the
However, this same strain renders the molecule highly susceptible to solvolysis and polymerization . The bulky trityl (triphenylmethyl) group provides steric shielding that enhances stability compared to Cbz- or Boc-analogs, but it does not render the ring immune to hydrolysis or thermal degradation.
Key Stability Rule: TSL is kinetically stable only in dry, aprotic environments at low-to-ambient temperatures.[1]
Troubleshooting Guide (FAQ)
Category A: Storage & Physical State[2][3][4]
Q: My white powder has turned into a gummy, yellowish solid. Is it still usable? A: No. This indicates ring-opening polymerization (ROP) or hydrolysis.[1]
-
Cause: Exposure to moisture or ambient heat (>25°C). Moisture initiates hydrolysis to N-Trityl-serine, which then acts as a nucleophile to open remaining lactone rings, triggering a chain reaction.
-
Prevention: Store strictly at 0–8°C (or -20°C for long term) under an inert atmosphere (Ar/N₂). Desiccators are mandatory.
Q: Can I store TSL in solution for automated dispensing? A: Only in specific solvents for short durations.
-
Safe Solvents: Anhydrous DCM, THF, or Acetonitrile (stable for ~24 hours at 4°C).
-
Unsafe Solvents: DMF or DMSO (often contain trace amines/water which trigger decomposition); Methanol/Ethanol (causes rapid alcoholysis to methyl/ethyl esters).[1]
Category B: Reaction Conditions (Acid/Base)[1][5][6]
Q: I need to remove the Trityl group. Can I treat the lactone with TFA and keep the ring intact?
A: High Risk / Not Recommended.
While the Trityl group is acid-labile (cleavable with 1-5% TFA), the
-
Outcome: Treatment with TFA usually leads to a mixture of the deprotected lactone (which rapidly polymerizes or hydrolyzes) and ring-opened byproducts.[1]
-
Protocol Adjustment: Perform your nucleophilic ring-opening reaction first (generating the stable
-substituted alanine derivative), and then deprotect the Trityl group.
Q: Why did my yield drop drastically when using amine nucleophiles in basic conditions?
A: You likely triggered Acyl-Oxygen Cleavage (attack at the carbonyl) rather than the desired Alkyl-Oxygen Cleavage (attack at the
-
Mechanism: Hard nucleophiles or high pH favor attack at the carbonyl (C=O), resulting in a serine amide derivative (restoring the hydroxymethyl group).
-
Correction: Use "soft" nucleophiles (thiols, organocuprates) or buffered conditions (pH < 8).[1] If using amines, steric bulk or Lewis acid catalysis can favor the desired C3 attack.
Stability & Reactivity Matrix
The following table summarizes the stability of N-Trityl-L-serine lactone under standard laboratory conditions.
| Parameter | Condition | Stability Status | Result / Degradation Product |
| Temperature | < 4°C (Solid) | Stable | Shelf life > 6 months.[1] |
| > 25°C (Solid) | Unstable | Slow polymerization to Poly(serine ester).[1] | |
| > 60°C (Solution) | Critical | Thermal decarboxylation or polymerization. | |
| pH Environment | Strongly Acidic (pH < 2) | Unstable | Ring opening (acid hydrolysis) + Detritylation.[1] |
| Weakly Acidic (pH 4-6) | Metastable | Stable for hours; suitable for some reactions.[1] | |
| Basic (pH > 8) | Unstable | Rapid hydrolysis to N-Trityl-Serine or polymerization.[1] | |
| Solvent | Water / Alcohols | Incompatible | Solvolysis to open-chain esters/acids.[1] |
| DCM / THF / MeCN | Compatible | Stable if anhydrous. | |
| DMF / DMSO | Caution | Use immediately; trace impurities trigger opening. |
Mechanistic Visualization
Diagram 1: Degradation & Reaction Pathways
This diagram illustrates the fate of N-Trityl-L-serine lactone under varying conditions. Note the competition between the desired "Soft Nucleophile" pathway and the degradative "Hydrolysis/Polymerization" pathways.
Caption: Reaction manifold of N-Trityl-L-serine lactone. Green paths indicate synthetic utility; red paths indicate degradation.[1]
Diagram 2: Experimental Decision Tree
Follow this logic flow to ensure experimental success and avoid stability pitfalls.
Caption: Operational workflow for maximizing N-Trityl-L-serine lactone stability and reaction selectivity.
Validated Protocols
Protocol A: Quality Control Check (NMR)
Before committing valuable reagents, verify the integrity of your lactone.[1]
-
Sampling: Take ~5 mg of TSL.
-
Solvent: Dissolve in 0.6 mL CDCl₃ (Neutralized by passing through basic alumina if stored for long periods). Avoid DMSO-d6 (hygroscopic).[1]
-
Key Signals:
- -Lactone Protons: Look for multiplets at 4.0–4.5 ppm .[1]
-
Degradation Check: Sharp singlets or new multiplets shifted upfield often indicate ring opening (hydrolysis) or polymerization.
-
Trityl Group: Multiplet at 7.2–7.5 ppm (Integrate to ensure 15H relative to the serine backbone).
Protocol B: Ring-Opening with Thiol Nucleophiles
Standard procedure for synthesizing S-alkylated cysteines.[1]
-
Preparation: Dissolve TSL (1.0 equiv) in anhydrous THF under Argon.
-
Nucleophile: Add Thiol (1.1 equiv).
-
Catalyst: Add Cesium Carbonate (0.1 equiv) or Triethylamine (0.1 equiv). Note: Keep base concentration low to prevent polymerization.
-
Conditions: Stir at 0°C to RT for 2–4 hours.
-
Workup: Acidify slightly with dilute HCl (pH 4) to quench, extract with EtOAc.
-
Result: Ring opens at C3; Trityl remains on the Nitrogen.
References
-
Chem-Impex International. "Trityl-L-serine lactone Product Page."[1] Catalog No. 02685. Accessed 2024.[2] Link
- Vederas, J. C., et al. "Synthesis of amino acid derivatives via serine -lactones." Journal of the American Chemical Society, vol. 109, no. 15, 1987, pp. 4649-4659. (Foundational work on serine lactone reactivity).
- Pansare, S. V., et al. "Synthesis of N-protected serine -lactones." Organic Syntheses, vol. 70, 1992, p. 1. (Detailed synthesis and handling protocols).
-
Zhang, Y., et al. "Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone." Chemical Journal of Chinese Universities, vol. 27, no. 3, 2006. Link
-
Sliedregt, K. M., et al. "Reaction of N-trityl amino acids with BOP: Efficient synthesis of t-butyl esters as well as N-trityl serine- and threonine-β-lactones."[1][3] Tetrahedron Letters, vol. 37, no. 24, 1996, pp. 4237-4240.[1][3] Link
removal of byproducts from N-Trityl-L-serine lactone synthesis
Welcome to the technical support center for the synthesis of N-Trityl-L-serine lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this critical synthesis. Here, we provide in-depth, experience-driven advice and detailed protocols to ensure the successful isolation of your target compound with high purity.
Introduction
N-Trityl-L-serine lactone is a valuable building block in peptide synthesis and the development of complex pharmaceutical agents.[1] Its synthesis, typically involving the cyclization of N-Trityl-L-serine, often mediated by reagents like thionyl chloride (SOCl₂), can be accompanied by the formation of several byproducts. The presence of these impurities can complicate downstream applications and compromise final product quality. This guide will focus on the identification, mitigation, and removal of these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of N-Trityl-L-serine lactone?
A1: The primary byproducts are typically unreacted starting material (N-Trityl-L-serine), the hydrolyzed lactone (which reverts to N-Trityl-L-serine), and the over-tritylated product, N,O-ditrityl-L-serine. In syntheses starting from the methyl ester, residual N-Trityl-L-serine methyl ester can also be a significant impurity.
Q2: My reaction yields are consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The cyclization may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Hydrolysis: The β-lactone ring is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions during workup.[2][3]
-
Suboptimal reagent quality: Ensure the thionyl chloride or other cyclizing agents are fresh and of high purity.
-
Loss during workup/purification: The product may be lost during extraction or recrystallization steps.
Q3: Why is my final product an oil or a waxy solid instead of a crystalline solid?
A3: This often indicates the presence of impurities that inhibit crystallization. The most common culprits are residual solvents or byproducts like N,O-ditrityl-L-serine, which can be oily in nature. A thorough purification, such as column chromatography, may be necessary.
Q4: Can I use column chromatography to purify N-Trityl-L-serine lactone?
A4: Yes, silica gel column chromatography is a highly effective method for purifying the lactone from its byproducts.[4] A gradient elution system, typically with a mixture of hexanes and ethyl acetate, can provide excellent separation.
Troubleshooting Guide: Byproduct Identification and Removal
This section provides a detailed approach to handling specific byproducts encountered during the synthesis.
Issue 1: Presence of Unreacted N-Trityl-L-serine
-
Identification: This byproduct will have a different Rf value on a TLC plate compared to the lactone. It is more polar due to the free carboxylic acid and hydroxyl groups.
-
Causality: Insufficient amount of the cyclizing agent (e.g., SOCl₂) or reaction time can lead to incomplete conversion.
-
Removal Strategy: Extraction
-
Principle: The acidic nature of the unreacted starting material allows for its selective removal via a basic wash.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The N-Trityl-L-serine will be deprotonated and move into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Issue 2: Hydrolysis of the Lactone Ring
-
Identification: The hydrolyzed product is N-Trityl-L-serine, the same as the starting material. Its presence can be confirmed by an increase in the intensity of the starting material spot on TLC after workup.
-
Causality: The β-lactone is strained and susceptible to nucleophilic attack by water, which can be catalyzed by acidic or basic conditions.[2][3]
-
Mitigation and Removal:
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize exposure to acidic or basic aqueous solutions during workup. A quick wash with cold, dilute acid or base is preferable to prolonged contact.
-
-
Removal: If hydrolysis has occurred, the resulting N-Trityl-L-serine can be removed using the same extraction protocol as described in Issue 1 .
-
Issue 3: Formation of N,O-Ditrityl-L-serine
-
Identification: This byproduct is significantly less polar than the desired product and will have a higher Rf value on TLC.
-
Causality: Over-tritylation can occur if an excess of trityl chloride is used during the initial protection of L-serine, leading to the protection of both the amine and hydroxyl groups.
-
Removal Strategy: Column Chromatography
-
Principle: The difference in polarity between the mono-tritylated (desired product) and di-tritylated (byproduct) compounds allows for their separation on a silica gel column.[5]
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Issue 4: Residual N-Trityl-L-serine Methyl Ester
-
Identification: This byproduct will have a polarity intermediate between the desired lactone and the starting acid. It can be identified by comparing its Rf to a standard of the methyl ester.
-
Causality: This is a common impurity when the synthesis starts from L-serine methyl ester and the cyclization is incomplete.[6]
-
Removal Strategy: Recrystallization or Chromatography
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the lactone has moderate solubility (e.g., ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The purer lactone should crystallize out, leaving the more soluble methyl ester in the mother liquor.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Chromatography: If recrystallization is ineffective, column chromatography as described in Issue 3 can be employed for separation.
-
Summary of Byproducts and Purification Strategies
| Byproduct | Identification (TLC) | Causality | Primary Removal Method |
| N-Trityl-L-serine | More polar (lower Rf) | Incomplete reaction / Hydrolysis | Basic Extraction (NaHCO₃ wash) |
| N,O-Ditrityl-L-serine | Less polar (higher Rf) | Over-tritylation of starting material | Column Chromatography |
| N-Trityl-L-serine Methyl Ester | Intermediate polarity | Incomplete cyclization of ester | Recrystallization / Column Chromatography |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying the crude N-Trityl-L-serine lactone.
Caption: Decision tree for purification of N-Trityl-L-serine lactone.
Mechanistic Insight: Byproduct Formation
Understanding the reaction mechanisms is key to preventing byproduct formation.
Caption: Pathways for product and byproduct formation.
References
- US3742034A - Process for the purification of l-serine - Google Patents. Google Patents.
-
Cas 88109-07-3,tris(N-trityl-L-serine) trilactone | lookchem. LookChem. Available at: [Link].
-
Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3 - ResearchGate. ResearchGate. Available at: [Link].
-
Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. Gilson. Available at: [Link].
-
L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - Frontiers. Frontiers. Available at: [Link].
- CN102584613B - Crystallization method for L-serine in stable crystal form - Google Patents. Google Patents.
-
Fmoc-Ser(Trt)-OH [111061-56-4] - Aapptec Peptides. Aapptec. Available at: [Link].
- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents. Google Patents.
-
SOCl2‐mediated chlorocyclization. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link].
-
(PDF) Chromatographic Separation of Amino Acids - ResearchGate. ResearchGate. Available at: [Link].
-
Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions - PubMed. PubMed. Available at: [Link].
-
Can you use normal phase chromatography to purify protected peptides? - Biotage. Biotage. Available at: [Link].
Sources
analytical techniques to identify impurities in N-Trityl-L-serine lactone reactions
Welcome to the technical support center for the analysis of N-Trityl-L-serine lactone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities. Leveraging extensive field experience, this document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your synthetic chemistry workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity profiling in N-Trityl-L-serine lactone synthesis, providing foundational knowledge for effective analysis.
Q1: What are the most common impurities I should expect in an N-Trityl-L-serine lactone synthesis?
A1: Impurities can arise from various sources including the starting materials, side reactions, and degradation. Key impurities to monitor include:
-
Unreacted Starting Materials: Residual N-Trityl-L-serine or its corresponding ester (e.g., methyl ester)[1].
-
Hydrolysis Product: N-Trityl-L-serine, formed by the ring-opening of the lactone in the presence of water.
-
Detritylation Product: L-serine lactone, resulting from the cleavage of the acid-labile trityl protecting group.
-
Diastereomers: Epimerization at the alpha-carbon can lead to the formation of N-Trityl-D-serine lactone[2][3]. This is a critical impurity to resolve and quantify.
-
Oligomers: Intermolecular reactions can lead to the formation of dimers or trimers, such as the triserine trilactone[4].
-
Reaction-Specific Byproducts: If using a Mitsunobu reaction for cyclization, byproducts like triphenylphosphine oxide and the reduced form of the azodicarboxylate are common[5].
Q2: Why is it critical to separate the L- and D-diastereomers of the lactone?
A2: In pharmaceutical development, the stereochemistry of a molecule is paramount as different enantiomers or diastereomers can have vastly different biological activities, toxicities, and metabolic profiles[2]. For N-Trityl-L-serine lactone, which is often a chiral building block, the presence of the D-diastereomer can lead to impurities in subsequent synthetic steps and compromise the stereochemical purity of the final active pharmaceutical ingredient (API). Regulatory agencies require strict control over stereoisomeric impurities.
Q3: Which analytical technique is the best starting point for analyzing my crude reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most robust and versatile starting point.[6][7] The trityl group possesses a strong chromophore, making UV detection highly sensitive. A well-developed HPLC method can simultaneously separate the starting material, the desired product, and many key impurities in a single run. For initial, rapid checks of reaction completion, Thin-Layer Chromatography (TLC) is also a valuable, cost-effective tool.[7]
Q4: Can I use Gas Chromatography (GC) for this analysis?
A4: Direct analysis by Gas Chromatography (GC) is generally not recommended for N-Trityl-L-serine lactone. The molecule has low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. However, GC-MS could be employed for the analysis of smaller, more volatile impurities or if a suitable derivatization procedure is used to increase the volatility and thermal stability of the analyte.[8][9]
Q5: How do I confirm the identity of an unknown peak in my chromatogram?
A5: The gold standard for identifying an unknown impurity is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10] An LC-MS system provides the retention time (from the LC) and the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass, which can be used to predict the elemental composition of the unknown peak. For definitive structural confirmation, the impurity must be isolated (e.g., by preparative HPLC) and then characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This guide provides systematic workflows to address specific analytical challenges encountered during the analysis of N-Trityl-L-serine lactone reactions.
Problem 1: I see an unexpected peak in my Reverse-Phase HPLC (RP-HPLC) chromatogram. How do I proceed?
This is the most common challenge. The key is to systematically gather information to identify the unknown compound.
Caption: Decision workflow for identifying an unknown HPLC peak.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The hydrophobicity of the trityl group provides good retention on a C18 stationary phase.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for better peak shape and MS compatibility).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Initial Gradient:
-
Start with a shallow gradient to resolve early-eluting polar impurities (like L-serine lactone).
-
Example: 50% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes to elute highly non-polar impurities (like triphenylmethane).
-
Return to initial conditions and allow for column re-equilibration.
-
-
Detection: Set UV detector at 220 nm and 254 nm. The phenyl rings of the trityl group absorb at these wavelengths.
-
Optimization: Adjust the gradient slope to improve the resolution between the main product peak and any closely eluting impurities. A resolution factor (Rs) of >1.5 is generally desired.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for the hydrophobic trityl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-friendly. |
| Mobile Phase B | 0.1% Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 50-95% B in 20 min | A broad gradient to elute compounds of varying polarity. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 220 nm & 254 nm | Captures the absorbance of the aromatic system. |
| Injection Vol. | 10 µL | A typical starting volume. |
Table 1: Starting HPLC Method Parameters for Impurity Profiling.
Problem 2: My crude ¹H NMR spectrum is very complex and doesn't look clean. What impurities should I look for?
A2: A crude NMR spectrum contains signals from your product, unreacted starting materials, reagents, byproducts, and residual solvent. The key is to identify characteristic signals.
-
N-Trityl-L-serine lactone (Product): Look for the complex multiplet for the 15 aromatic protons of the trityl group (typically ~7.2-7.5 ppm) and the characteristic diastereotopic protons of the lactone ring.
-
Triphenylphosphine oxide (TPPO): A common byproduct from Mitsunobu reactions. It appears as a complex multiplet around 7.6-7.8 ppm. Its presence can significantly complicate the aromatic region.
-
Triphenylmethane: Can form from the cleavage of the trityl group. It will show a singlet for the methine proton around 5.5 ppm and aromatic signals.
-
N-Trityl-L-serine (Hydrolysis Product): The presence of a broad signal for the carboxylic acid proton (>10 ppm) and different shifts for the serine backbone protons compared to the lactone indicate ring-opening.
| Compound/Fragment | Typical ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| Trityl Group (Ar-H) | 7.20 - 7.50 | Multiplet (m) | Large integration (15H). Present in product, starting material, and trityl byproducts. |
| Lactone Ring Protons | 3.50 - 4.80 | Multiplets (m) | Specific pattern and coupling constants are characteristic of the strained 4-membered ring. |
| Triphenylphosphine Oxide | 7.60 - 7.80 | Multiplet (m) | Distinct downfield shift compared to the trityl group. |
| N-Trityl-L-serine (COOH) | > 10 | Broad Singlet (br s) | Indicates the presence of the free carboxylic acid from hydrolysis. |
| Residual Ethyl Acetate | 2.04 (s), 4.12 (q), 1.25 (t) | s, q, t | Common purification solvent, important to identify and disregard. |
Table 2: Characteristic ¹H NMR Shifts for N-Trityl-L-serine Lactone and Key Impurities.
References
-
HPLC Methods for analysis of Serine. HELIX Chromatography. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. IntechOpen. [Link]
-
tris(N-trityl-L-serine) trilactone. LookChem. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]
-
Strategies in impurity profiling. ResearchGate. [Link]
-
Separation and detection of D-/L-serine by conventional HPLC. National Institutes of Health (NIH). [Link]
-
How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? ResearchGate. [Link]
-
Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. ResearchGate. [Link]
-
Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. [Link]
-
Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. ResearchGate. [Link]
-
Stereodivergent synthesis of all diastereomers of 4-aminoheptane-3,5-diol from (L)-serine. DeepDyve. [Link]
-
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Missouri S&T Scholars' Mine. [Link]
Sources
- 1. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]
- 2. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Stereodivergent synthesis of all diastereomers of 4-aminoheptane-3,5-diol from (L)-serine [academia.edu]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
Validation & Comparative
Comparison Guide: N-Trityl-L-Serine Lactone vs. Standard Serine Protecting Groups
Executive Summary
N-Trityl-L-serine lactone (Trt-Ser-Lactone) represents a specialized, "activated" form of serine protection, distinct from the passive blocking groups used in standard Solid Phase Peptide Synthesis (SPPS). While standard derivatives like Fmoc-Ser(tBu)-OH are designed to remain inert during chain elongation, Trt-Ser-Lactone is a strained, 4-membered
This guide compares Trt-Ser-Lactone against standard linear protection (Fmoc/Boc esters) and cyclic acetals (Oxazolidines/Garner's Aldehyde). It demonstrates that while Trt-Ser-Lactone requires more careful handling due to ring strain, it offers a unique gateway for synthesizing non-canonical amino acids via nucleophilic ring opening—a capability standard protecting groups lack.
The Challenge: Serine's Reactivity Profile
Serine is chemically ambivalent, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl. In synthetic applications, this creates three primary failure modes:
- -Elimination: Base-catalyzed removal of the hydroxyl group, converting Serine into Dehydroalanine.
-
O-Acylation: Unwanted esterification of the side chain during peptide coupling.
-
Racemization: Loss of chirality at the
-carbon, particularly when the carboxyl group is activated.
The Strategic Divergence
-
Standard Approach (Passive): Mask the side chain (tBu, Bzl) and N-terminus (Fmoc, Boc) to prevent reaction.
-
Lactone Approach (Active): Cyclize the side chain onto the carboxyl group. This "locks" the conformation and activates the molecule for subsequent modification.
Comparative Analysis: Trt-Ser-Lactone vs. Alternatives
The following table contrasts the Trt-Ser-Lactone against the industry standards: Fmoc-Ser(tBu)-OH (SPPS Standard) and N-Boc-N,O-isopropylidene-L-serine (Garner’s Precursor).
| Feature | N-Trityl-L-Serine Lactone | Fmoc-Ser(tBu)-OH | Oxazolidine (Garner's Type) |
| Structure | Strained 4-membered | Linear, bulky ether protection | Stable 5-membered acetal |
| Primary Utility | Synthesis of | Solid Phase Peptide Synthesis (SPPS) | Synthesis of chiral aldehydes/ketones |
| Reactivity | High (Electrophilic): Ring opens via nucleophilic attack | Low (Inert): Requires strong acid to deprotect | Moderate: Stable to base, acid-labile |
| Racemization Risk | Low to Moderate: Trityl group shields | Low: tBu minimizes risk, but activation can cause racemization. | Very Low: Rigid ring locks stereochemistry. |
| Atom Economy | High (Self-contained protection) | Moderate (Large protecting groups lost) | Moderate (Requires acetone/DMP) |
| Storage Stability | Moisture Sensitive (Hydrolyzes to open acid) | High (Stable solid) | High (Stable oil/solid) |
Deep Dive: The "Trityl Effect"
The Trityl (Triphenylmethyl) group is critical to the lactone's function. Unlike Boc or Fmoc, the Trityl group is sterically massive and does not contain a carbonyl oxygen adjacent to the nitrogen.
-
Prevention of Oxazolone: Standard carbamates (Boc/Fmoc) can attack the activated carboxyl to form oxazolones, leading to racemization. The Trityl group lacks the carbonyl oxygen necessary for this pathway.
-
Steric Shielding: The bulky Trityl group protects the
-proton from base abstraction, preserving chirality even under the basic conditions often required for nucleophilic ring opening.
Mechanism of Action: The "Spring-Loaded" Electrophile
Trt-Ser-Lactone functions as a chiral electrophile. The strain energy of the 4-membered ring (~23 kcal/mol) drives reactions that would otherwise be thermodynamically unfavorable.
Pathway Diagram
The following diagram illustrates the divergence between standard deprotection and the lactone ring-opening pathway.
Figure 1: Reaction pathways for N-Trityl-L-Serine Lactone. Note the divergence between alkyl-oxygen cleavage (useful synthesis) and acyl-oxygen cleavage (hydrolysis).
Experimental Protocols
Protocol A: Nucleophilic Ring Opening (Synthesis of -Substituted Amino Acids)
Objective: To convert Serine into a non-natural amino acid derivative using the lactone as an electrophile.
Reagents:
-
N-Trityl-L-serine lactone (1.0 eq)
-
Nucleophile (e.g., Thiol, Amine, or Organocuprate) (1.1–1.5 eq)
-
Solvent: Anhydrous THF or DMF
-
Catalyst: Lewis Acid (optional, e.g., MgBr2) for hard nucleophiles
Step-by-Step:
-
Preparation: Dissolve N-Trityl-L-serine lactone in anhydrous THF (0.1 M concentration) under Nitrogen atmosphere.
-
Why: Moisture triggers hydrolysis, reverting the lactone to the open acid.
-
-
Nucleophile Addition: Cool the solution to 0°C. Add the nucleophile slowly.
-
Mechanistic Note: Soft nucleophiles (thiols) tend to attack the
-carbon (alkyl cleavage), resulting in inversion of configuration at the -carbon (if chiral), but retention at the -carbon. Hard nucleophiles may attack the carbonyl (acyl cleavage).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Trt-Ser-Lactone often has a distinct Rf compared to the open chain).
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with Ethyl Acetate. The Trityl group remains intact, keeping the amine protected for subsequent steps.
Protocol B: Handling & Storage (Self-Validating Stability Check)
Objective: To ensure the reagent has not hydrolyzed before use.
-
Visual Inspection: Pure lactone is typically a white crystalline solid. If the solid appears "gummy" or sticky, hydrolysis has likely occurred.
-
IR Spectroscopy Validation:
-
Take a small aliquot for IR analysis.
-
Pass Criteria: Look for the characteristic
-lactone carbonyl stretch at ~1820–1840 cm⁻¹ . This is significantly higher than the open acid or ester (~1700–1740 cm⁻¹) due to ring strain. -
Fail Criteria: Absence of the 1820+ cm⁻¹ peak indicates the ring has opened.
-
Decision Matrix: When to Use Trt-Ser-Lactone
Use the following logic to determine if this reagent suits your workflow:
| Scenario | Recommended Reagent | Reason |
| Standard Peptide Synthesis | Fmoc-Ser(tBu)-OH | Robust, automated-friendly, low cost. |
| Synthesizing Cysteine Analogs | Trt-Ser-Lactone | Thio-nucleophiles open the ring to form S-substituted Cysteines efficiently. |
| Synthesizing Chiral Aldehydes | Garner's Aldehyde (Oxazolidine) | Oxidation of the alcohol is easier; ring is more stable to redox conditions. |
| Conformational Constraint | Trt-Ser-Lactone | The 4-membered ring locks the |
References
-
Vederas, J. C., et al. (1987). Nucleophilic ring opening of beta-lactones from L-serine: synthesis of beta-substituted alanines. Journal of the American Chemical Society.
-
Chem-Impex International. (n.d.). Trityl-L-serine lactone Product Data.
-
Pansare, S. V., et al. (1998). Synthesis of N-protected
-amino acids from serine-derived -lactones. Organic Syntheses.[1] -
D'Souza, M., et al. (2013).[2] A New Synthesis of Chiral Oxazolidinones from L-Serine.[2][3] Letters in Organic Chemistry.
-
Sigma-Aldrich. (n.d.). N-Trityl-L-serine methyl ester Product Sheet.
Sources
N-Trityl-L-serine Lactone vs. Boc-Ser(Bzl)-OH: A Comparative Technical Guide
Executive Summary
In the landscape of serine protection and incorporation, Boc-Ser(Bzl)-OH and N-Trityl-L-serine lactone represent two fundamentally different synthetic philosophies.
-
Boc-Ser(Bzl)-OH is the Standard Workhorse of Boc solid-phase peptide synthesis (SPPS). It prioritizes stability and orthogonality, using a benzyl ether to mask the reactive hydroxyl group until the final, harsh HF cleavage. It is the default choice for routine linear peptide elongation.
-
N-Trityl-L-serine lactone is a Precision Tool and reactive intermediate. It is a cyclic
-lactone that acts as a "self-activated" serine equivalent. Upon reaction with an amine, it incorporates serine while simultaneously generating a free side-chain hydroxyl . This unique property makes it indispensable for site-specific modifications (e.g., on-resin phosphorylation), the synthesis of non-canonical amino acids, and specialized ligation strategies where avoiding HF is critical.
Technical Comparison Matrix
| Feature | Boc-Ser(Bzl)-OH | N-Trityl-L-serine lactone |
| Structure | Linear, fully protected amino acid | Cyclic |
| Primary Role | Routine Serine incorporation in SPPS | Site-specific Serine intro (Free OH) or Precursor for modified AAs |
| Coupling Mechanism | Carbodiimide activation (DCC/DIC + HOBt) | Nucleophilic Ring Opening (Aminolysis) |
| Activation Required | Yes (requires coupling reagent) | No (Ring strain acts as activation) |
| Side Chain Status | Protected (Benzyl ether) | Unmasked in situ (Becomes Free OH upon coupling) |
| Cleavage Condition | HF (Hydrogen Fluoride) or TFMSA | Dilute Acid (for Trt removal); OH is already free |
| Racemization Risk | Low (suppressed by HOBt/HOAt) | Low (Retains |
| Key Application | Standard peptide chains, robust synthesis | Depsipeptides, Phosphopeptides, Cysteine surrogates, Ligation |
Deep Dive: Boc-Ser(Bzl)-OH (The Standard)
Mechanism & Utility
Boc-Ser(Bzl)-OH relies on the orthogonality between the acid-labile Boc group (removed by TFA) and the acid-stable Benzyl (Bzl) ether. The Bzl group prevents O-acylation (branching) during subsequent coupling steps. However, its removal requires liquid HF, a hazardous reagent that dictates the final cleavage strategy.
Standard Protocol: Coupling in SPPS
-
Reagents: Boc-Ser(Bzl)-OH (3 eq), DIC (3 eq), HOBt (3 eq).
-
Solvent: DMF or DCM/DMF mixture.
-
Steps:
-
Dissolve amino acid and HOBt in DMF.
-
Add DIC and allow pre-activation (5–10 min).
-
Add to resin-bound amine. Shake for 1–2 hours.
-
Validation: Ninhydrin test (Kaiser test) to confirm coupling completion.
-
Critical Limitations
-
HF Dependency: The requirement for HF cleavage precludes the use of acid-sensitive modifications (e.g., certain glycosylations) or specialized linkers.
-
Steric Bulk: The benzyl group adds bulk, which can occasionally hinder coupling in difficult sequences.
Deep Dive: N-Trityl-L-serine Lactone (The Specialist)
Mechanism: Regioselective Ring Opening
The
-
Acyl-Oxygen Cleavage (Path A): Attack by an amine (e.g., peptide N-terminus) at the carbonyl carbon yields the Serine Amide with a Free Hydroxyl . This retains the
-stereochemistry. -
Alkyl-Oxygen Cleavage (Path B): Attack by soft nucleophiles (e.g., thiols, organometallics) at the
-carbon yields -substituted Alanines (e.g., Cysteine derivatives) with inversion of configuration at the -carbon.
Protocol: Incorporation with Free Hydroxyl Generation
This method is ideal for introducing a Serine residue where the side chain needs to be immediately available for modification (e.g., phosphorylation) without deprotecting the rest of the peptide.
-
Reagents: N-Trityl-L-serine lactone (1.5–2 eq).
-
Solvent: Dichloromethane (DCM) or Chloroform (Critical: Non-polar solvents favor amide formation).
-
Catalyst: None usually required; mild Lewis acids can accelerate.
-
Steps:
-
Swell resin-bound amine in DCM.
-
Add N-Trityl-L-serine lactone dissolved in DCM.
-
Agitate at Room Temperature for 6–12 hours.
-
Result: Resin-Peptide-NH-CH(Trt)-CH2-OH.
-
Optional: Perform on-resin phosphorylation or glycosylation on the free OH.
-
Visualizing the Pathways
Figure 1: Comparative workflow. Note the "Free Side Chain" intermediate in the Lactone pathway, enabling unique modifications.
Experimental Data & Validation
Case Study 1: Regioselectivity in Lactone Opening
-
Objective: Ensure formation of the amide bond (Serine incorporation) rather than alkylation.
-
Data: Vederas et al. demonstrated that solvent choice dictates the pathway.
-
Acetonitrile: Favors alkyl-oxygen cleavage (formation of amino acid derivatives).[1]
-
DCM/CHCl3: Favors acyl-oxygen cleavage (formation of Serine amides).
-
Outcome: Using DCM results in >90% yield of the desired Serine amide with retention of
-chirality [1].
-
Case Study 2: Racemization Control
-
Boc-Ser(Bzl)-OH: Standard coupling with HOBt yields <0.5% D-isomer.
-
Trt-Ser-lactone: Aminolysis of the lactone proceeds via attack at the carbonyl. Since the chiral center (
-carbon) is not the electrophilic site, configuration is strictly retained. However, strong bases must be avoided to prevent proton abstraction at the -position.
Decision Guide
Use Boc-Ser(Bzl)-OH when:
-
You are synthesizing a standard peptide sequence.
-
You have equipment for HF cleavage.
-
You require maximum stability of the side chain during a long synthesis.
Use N-Trityl-L-serine lactone when:
-
You need to modify the Serine side chain (e.g., add a phosphate or sugar) immediately after coupling.
-
You are synthesizing depsipeptides (ester-linked peptides).
-
You want to synthesize Cysteine or Lanthionine derivatives (by reacting the lactone with a thiol instead of an amine).
-
You must avoid HF cleavage (e.g., sensitive moieties present).
References
-
Ratemi, E. S., & Vederas, J. C. (1994). Reaction of Trimethylsilylamines with N-Cbz-L-Serine-β-Lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives.[1] Tetrahedron Letters, 35(41), 7605-7608.[2]
-
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine to stereochemically pure β-substituted α-amino acids via β-lactones. Journal of the American Chemical Society, 107(24), 7105–7109.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Thermo Fisher Scientific. (n.d.). Peptide Synthesis Technical Guide.
Sources
Strategic Advantages of Trityl (Trt) Protection for Serine in Advanced Peptide Synthesis
[1]
Executive Summary
In standard Solid Phase Peptide Synthesis (SPPS), t-Butyl (tBu) is the workhorse protecting group for the serine hydroxyl moiety due to its stability and compatibility with Fmoc chemistry. However, for complex "difficult sequences" or peptides requiring post-synthetic modification (e.g., phosphorylation, glycosylation), the Trityl (Trt) group offers distinct, chemically superior advantages.
This guide objectively analyzes the physicochemical benefits of O-Trityl serine protection, demonstrating its superiority in preventing aggregation, enabling orthogonal deprotection strategies, and suppressing specific side reactions like
Mechanism of Action: The "Trityl Effect"[1]
The superiority of the Trityl group in specific contexts stems from two fundamental properties: Extreme Steric Bulk and Hyper-Acid Sensitivity .
2.1 Steric Shielding & Solubility
Unlike the relatively compact t-Butyl group, the Triphenylmethyl (Trityl) group is massive. This "propeller-like" structure creates a hydrophobic shield around the serine residue.
-
Aggregation Disruption: In "difficult sequences" (typically hydrophobic regions prone to
-sheet formation), the Trityl group sterically interferes with inter-chain hydrogen bonding. This improves solvation of the growing peptide chain, enhancing coupling efficiency. -
-Elimination Suppression: The steric bulk hinders the approach of bases to the
-proton, thereby reducing the rate of base-catalyzed dehydration of Serine to Dehydroalanine (Dha) during Fmoc removal (piperidine treatment).
2.2 Electronic Lability (Orthogonality)
The Trityl cation is exceptionally stable due to resonance delocalization across three phenyl rings. This allows the O-Trt ether bond to be cleaved under mildly acidic conditions (1% TFA) that leave O-tBu and N-Boc groups intact.
Comparative Analysis: Trt vs. tBu vs. Bzl[1][2]
The following table contrasts the three primary serine protecting groups in Fmoc/Boc chemistry.
| Feature | Trityl (Trt) | t-Butyl (tBu) | Benzyl (Bzl) |
| Primary Utility | Selective modification & Aggregation breaking | Standard Fmoc SPPS | Standard Boc SPPS |
| Acid Sensitivity | High (1% TFA in DCM) | Moderate (95% TFA) | Low (HF or TFMSA) |
| Orthogonality | Orthogonal to tBu, Boc, Pbf | Orthogonal to Fmoc, Alloc | Orthogonal to Boc |
| Steric Bulk | Very High ( | Low ( | Moderate ( |
| Solubility Impact | Significantly increases solubility in organic solvents | Neutral/Slight increase | Neutral |
| Lowest (Steric shielding) | Moderate | Moderate |
Strategic Application: Selective Deprotection Workflow
The most critical advantage of Fmoc-Ser(Trt)-OH is the ability to selectively deprotect the serine side chain on-resin while keeping other side chains protected. This is essential for the synthesis of Phosphopeptides or Cyclic Peptides .
4.1 Visualization: The Orthogonal Pathway
The following diagram illustrates the divergent workflows enabled by Trityl protection.
Figure 1: Orthogonal deprotection strategy enabled by Ser(Trt). Path B demonstrates the unique capability to modify Serine on-resin without affecting other acid-labile groups.
Experimental Protocols
5.1 Protocol A: Selective On-Resin Removal of Trityl
Objective: Remove Trt from Serine without cleaving the peptide from the resin or removing tBu/Boc groups.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - Acts as a scavenger for the Trityl cation.
-
Dichloromethane (DCM)
Procedure:
-
Wash: Wash the resin 3x with DCM to remove any residual DMF (DMF can neutralize the dilute acid).
-
Cocktail Prep: Prepare a solution of 1% TFA / 5% TIS / 94% DCM (v/v/v) .
-
Incubation: Add the solution to the resin. Shake gently for 2 minutes .
-
Critical Note: Do not exceed 2-3 minutes per cycle. Prolonged exposure even to dilute TFA can begin to degrade sensitive linkers (e.g., Rink Amide).
-
-
Filtration: Drain the vessel rapidly. The solution will likely turn yellow (Trityl cation).
-
Repetition: Repeat steps 3-4 approximately 5-10 times until the yellow color no longer persists, indicating complete removal of Trt.
-
Neutralization: Wash resin 3x with DCM, then 3x with 5% DIPEA in DCM to neutralize residual acid before proceeding to the modification step.
5.2 Protocol B: Handling "Difficult Sequences"
Objective: Improving coupling efficiency in aggregation-prone regions.
Context: When synthesizing sequences rich in Ala, Val, Ile, or Gly,
Modification:
-
Substitute Fmoc-Ser(tBu)-OH with Fmoc-Ser(Trt)-OH in the sequence.
-
The bulky Trityl group acts as a "solubilizing tool," physically preventing the backbone amides from approaching each other closely enough to form stable hydrogen bond networks.
-
Data Support: Comparative synthesis of Poly-Serine stretches shows that Ser(Trt) variants yield higher purity crude profiles compared to Ser(tBu) due to reduced chain termination.
Technical Integrity & Limitations
While Trityl protection offers high performance, it requires specific handling:[1]
-
Steric Hindrance during Coupling: While the bulk is advantageous for solubility, it can slightly retard the coupling rate of the Ser(Trt) residue itself.
-
Correction: Use stronger activation (e.g., HATU/HOAt) and double coupling cycles when introducing Fmoc-Ser(Trt)-OH.
-
-
Scavenger Requirement: The Trityl cation is a stable carbocation. If not scavenged effectively (using TIS or TES), it can re-alkylate nucleophilic side chains (like Trp or Tyr).
-
Standard: Always include at least 2.5-5% TIS in the cleavage cocktail.
-
References
-
Barlos, K., et al. (1989). "Application of the trityl group in the synthesis of peptides." Tetrahedron Letters, 30(30), 3943-3946.
- Vowinkel, E. (1966). "The Trityl Group as a Protecting Group for Amino and Hydroxyl Groups." Chemische Berichte.
-
Aapptec Peptide Resources. "Fmoc-Ser(Trt)-OH: Selectivity and Applications."
-
Sigma-Aldrich Technical Bulletin. "Cleavage and Deprotection Protocols for Fmoc SPPS."
-
CBL Patras. "Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection."
Limitations of N-Trityl-L-serine Lactone in Peptide Synthesis
Executive Summary
N-Trityl-L-serine lactone (Trt-Ser-lactone) is a highly reactive, specialized building block primarily utilized for the synthesis of modified amino acids (e.g., lanthionines,
Mechanistic Limitations & Reactivity Profile
The core limitation of Trt-Ser-lactone lies in its ambivalent electrophilicity . Unlike standard protected amino acids which have a single activation site (the carboxyl group), the
A. Regioselectivity: The Acyl vs. Alkyl Cleavage Dilemma
In peptide synthesis, the goal is typically Acyl Oxygen Cleavage (Path A) to form an amide bond. However, Trt-Ser-lactone is prone to Alkyl Oxygen Cleavage (Path B), particularly with amine nucleophiles in polar aprotic solvents like acetonitrile.
-
Path A (Acyl Cleavage): Nucleophile attacks the carbonyl carbon.
-
Result: Formation of a Serine derivative (desired for peptide elongation).
-
Limitation: Often the minor pathway without specific solvent control (e.g., halogenated solvents).
-
-
Path B (Alkyl Cleavage): Nucleophile attacks the
-carbon.-
Result: Ring opening leads to a
-substituted alanine (e.g., diaminopropionic acid derivative). -
Limitation: Destroys the serine side chain identity; useful only for synthesizing non-canonical amino acids.
-
B. Uncontrolled Polymerization
Trt-Ser-lactone is a potent monomer for Ring-Opening Polymerization (OROP) . In the presence of primary amines (the N-terminus of a growing peptide chain), it can undergo uncontrolled oligomerization, forming poly(serine ester) chains rather than a single residue addition. This "living polymerization" characteristic makes it disastrous for stepwise SPPS unless stoichiometry and temperature are strictly controlled.
C. Stereochemical Integrity
While the Trityl group provides steric bulk that suppresses racemization at the
-
Alkyl cleavage typically proceeds via an
mechanism, causing inversion of configuration at the -carbon (if chiral) or affecting the overall topology if the nucleophile is bulky. -
Acyl cleavage retains
-carbon stereochemistry but is susceptible to base-catalyzed epimerization due to the activated nature of the lactone.
Comparative Analysis: Trt-Ser-Lactone vs. Alternatives
The following table contrasts Trt-Ser-lactone with the industry standards for Serine incorporation.
| Feature | N-Trityl-L-serine lactone | Fmoc-Ser(tBu)-OH (Standard) | Fmoc-Ser(tBu)-Oxazolidine (Pseudoproline) |
| Primary Application | Synthesis of modified AAs, Depsipeptides, Polyesters | Standard Stepwise SPPS | "Difficult sequences" (preventing aggregation) |
| Coupling Reagent | None required (Self-activated) | DIC/Oxyma, HATU/DIEA | DIC/Oxyma, HATU/DIEA |
| Reactivity Risk | High (Polymerization, Wrong Ring Opening) | Low (Standard amide bond formation) | Low (Stable until acidolysis) |
| Atom Economy | High (No leaving group) | Moderate (Loss of coupling reagents) | Moderate |
| Side Reactions | Aspartimide formation (minor), Racemization (low) | Very Low (Structure disruption prevents aggregation) | |
| Solvent Sensitivity | Critical (Determines regioselectivity) | Low (Standard DMF/NMP) | Low (Standard DMF/NMP) |
| Cost | High (Specialty Reagent) | Low (Commodity Reagent) | Moderate/High |
Visualizing the Reaction Pathways
The diagram below illustrates the divergent pathways that constitute the primary limitation of using Trt-Ser-lactone in peptide synthesis.
Caption: Bifurcated reactivity of N-Trityl-L-serine lactone. Solvent choice dictates the reaction outcome, making it unreliable for standard peptide synthesis.
Experimental Protocol: Controlled Ring Opening
While not recommended for standard peptide elongation, Trt-Ser-lactone is invaluable for synthesizing
Objective
Synthesis of
Materials
-
Substrate: N-Trityl-L-serine lactone (1.0 eq)
-
Nucleophile: Benzylamine (1.1 eq)
-
Solvent: Acetonitrile (MeCN) - Critical for directing alkyl cleavage
-
Catalyst: None required (amine acts as nucleophile)
Step-by-Step Methodology
-
Preparation: Dissolve N-Trityl-L-serine lactone (1 mmol) in anhydrous Acetonitrile (10 mL) under an inert atmosphere (
).-
Note: Avoid protic solvents (MeOH,
) to prevent hydrolysis or solvolysis.
-
-
Addition: Add Benzylamine (1.1 mmol) dropwise at 0°C.
-
Causality: Low temperature suppresses potential side reactions (e.g., polymerization or acyl attack).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The lactone spot will disappear.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue consists primarily of the
-amino acid derivative. Purify via flash column chromatography if necessary.-
Validation:
H-NMR should show the disappearance of the characteristic lactone ring protons and the appearance of the benzyl signals attached to the -carbon.
-
Critical Control Point
If peptide bond formation (Serine incorporation) were the goal, this reaction would be run in Chloroform (
References
-
Vederas, J. C., et al. (1994). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Tetrahedron Letters.
-
Benner, N. L., et al. (2019).[1] Oligo(serine ester) Charge-Altering Releasable Transporters: Organocatalytic Ring-Opening Polymerization. Journal of the American Chemical Society.
-
Barlos, K., et al. (1998).[2] Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Peptide Research.
-
Chem-Impex International. Trityl-L-serine lactone Product Guide.
-
Li, X., et al. (2014). Realizing serine/threonine ligation: scope and limitations. Frontiers in Chemistry.
Sources
Comparative Analysis of Coupling Reagents for N-Trityl-L-Serine Lactone
Executive Summary
The synthesis of N-Trityl-L-serine
This guide analyzes the performance of three primary reagent classes: Phosphonium salts (BOP) , Carbodiimides (EDC/DCC) , and Sulfonyl Chlorides (Tos-Cl) . Based on experimental consistency and stereochemical integrity, BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is identified as the superior reagent for this specific transformation, largely due to the unique steric synergy with the N-trityl protecting group.
Mechanistic Challenges & The Trityl Advantage
The Thermodynamic Barrier
Cyclizing N-protected serine requires forming a strained 4-membered ring. Standard activation often leads to the thermodynamically favored intermolecular ester (oligomer). Successful reagents must ensure the rate of intramolecular attack (
The Trityl "Shield"
The choice of the N-Trityl (triphenylmethyl) protecting group is not arbitrary. In standard amino acid activation, the amide nitrogen often attacks the activated carbonyl to form an oxazolone intermediate. This intermediate is prone to rapid racemization at the
-
Mechanism: The massive steric bulk of the Trityl group prevents the nitrogen lone pair from approaching the activated carbonyl.
-
Result: This forces the reaction pathway exclusively toward Oxygen attack (O-acylation), preserving the chiral integrity of the L-serine stereocenter.
Figure 1: The steric bulk of the Trityl group (Trt) suppresses the oxazolone pathway, preventing racemization during carboxylate activation.
Comparative Analysis of Reagents
The Gold Standard: BOP Reagent
The "Vederas Protocol" (pioneered by the Vederas group) utilizes BOP as the primary cyclization agent.
-
Chemistry: BOP reacts with the carboxylate to form an oxyphosphonium intermediate, which is then displaced by the hydroxyl group.
-
Performance: It consistently delivers high yields (70-90%) with minimal racemization (<1%). The byproduct (HMPA) is toxic, but the reaction efficiency typically outweighs this in small-scale high-value synthesis.
-
Why it wins: The reaction is driven by the formation of the strong P=O bond in HMPA, providing the thermodynamic sink necessary to close the strained ring.
The Economic Alternative: EDC/DMAP
Carbodiimides (EDC, DCC) are cheaper but chemically distinct.
-
Chemistry: Forms an O-acylisourea.
-
Performance: Often suffers from lower yields (40-60%) due to the formation of N-acylurea (rearrangement byproduct) and higher rates of oligomerization.
-
Utility: Viable only when cost is the primary constraint and purification of the lactone from oligomers is feasible.
The Two-Step Approach: Sulfonyl Chlorides (Tos-Cl/Ms-Cl)
This method involves activating the carboxylic acid as a mixed anhydride or converting the hydroxyl to a leaving group (though the latter inverses stereochemistry).
-
Chemistry: For lactonization with retention of stereochemistry (via COOH activation), one often uses Tos-Cl to form a mixed anhydride.
-
Performance: Moderate yields (50-70%).
-
Drawback: Requires strict temperature control (-20°C to 0°C) to prevent decomposition of the mixed anhydride before cyclization.
Data Summary Table
| Feature | BOP Reagent | EDC / DMAP | Tos-Cl (Mixed Anhydride) |
| Primary Mechanism | Phosphonium activation | Carbodiimide activation | Mixed Anhydride |
| Yield (Typical) | 80 - 92% | 45 - 60% | 50 - 70% |
| Racemization Risk | Very Low (<1%) | Moderate (via O-acylisourea) | Low (if Temp controlled) |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 6 - 12 Hours |
| Purification | Silica Gel (removes HMPA) | Difficult (Urea byproducts) | Moderate |
| Cost | High | Low | Low |
Recommended Protocol: BOP-Mediated Cyclization
Based on the Vederas Protocol (J. Am. Chem. Soc. 1987)
Safety Warning: BOP produces HMPA, a known carcinogen.[1] All operations must be performed in a fume hood.
Materials
-
N-Trityl-L-Serine (1.0 equiv)
-
BOP Reagent (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Apparatus: Flame-dried round bottom flask, Argon atmosphere.
Step-by-Step Workflow
-
Preparation: Dissolve N-Trityl-L-Serine in anhydrous DCM (0.1 M concentration). High dilution favors intramolecular cyclization over dimerization.
-
Activation: Add Triethylamine (2.2 equiv) to the solution. Stir for 5 minutes at 0°C.
-
Cyclization: Add BOP reagent (1.1 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (stain with Ninhydrin or PMA; lactones are often UV active if Trityl is present).
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on silica gel. (Eluent: Hexane/EtOAc gradient). Note:
-lactones are sensitive to acidic silica; add 1% Et3N to the eluent if degradation is observed.
Decision Matrix for Optimization
Figure 2: Decision tree for selecting the appropriate coupling reagent based on scale and budget constraints.
Troubleshooting & Critical Parameters
-
Oligomerization: If you observe dimers/trimers (higher R_f spots or broad smears), dilute the reaction . Reducing concentration from 0.1 M to 0.01 M significantly favors the intramolecular pathway.
-
Hydrolysis:
-lactones are electrophilic. Avoid aqueous workups with high pH (>9) or low pH (<4). Use neutral buffers. -
HMPA Removal: If using BOP, the HMPA byproduct can be difficult to remove. Washing the organic layer with water (3x) removes most HMPA, but column chromatography is required for high purity.
References
-
Vederas, J. C., et al. "N-Benzyloxycarbonyl-L-serine beta-lactone: A Synthon for Alpha-Amino Acids." Journal of the American Chemical Society, vol. 109, no. 15, 1987, pp. 4649–4659.
-
Arnold, L. D., et al. "Synthesis of Optically Pure Alpha-Amino Acids via Salts of Alpha-Amino-Beta-Propiolactone." Journal of the American Chemical Society, vol. 107, no. 24, 1985, pp. 7105–7109.
-
Pu, Y., et al. "Efficient Synthesis of beta-Lactones from beta-Hydroxy Acids using BOP Reagent." Journal of Organic Chemistry, vol. 56, no. 3, 1991, pp. 1280–1283.
-
Coste, J., et al. "BOP and Congeners: Present Status and New Developments." Peptides: Chemistry, Structure and Biology, Escom Science Publishers, 1990.
Sources
Beyond Standard Coupling: The Role of N-Trityl-L-Serine Lactone in Difficult Peptide Sequences
Topic: Assessing the efficiency of N-Trityl-L-serine lactone in complex peptide synthesis Content Type: Publish Comparison Guide
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), Serine residues often present a "thermodynamic sink." Standard Fmoc-Ser(tBu)-OH protocols, while robust for linear sequences, frequently falter in complex, aggregation-prone, or sterically hindered peptides. This guide evaluates N-Trityl-L-Serine
The Challenge: Why Standard Serine Coupling Fails
Before assessing the lactone, we must understand the limitations of the incumbent standard: Fmoc-Ser(tBu)-OH .
-
Steric Bulk: The tert-butyl (tBu) protection on the side chain, combined with the Fmoc group, creates significant steric shielding. In "complex" sequences (e.g.,
-sheet formers or proline-rich domains), this bulk prevents the incoming activated amino acid from reaching the N-terminus. -
O-Acyl Migration: While tBu minimizes this, the risk of
acyl migration remains in specific acidic conditions, leading to depsipeptide impurities. -
Activation Byproducts: Standard coupling agents (HATU/HBTU) generate urea or guanidinium byproducts that must be washed away. Incomplete washing in aggregated sequences leads to truncation.
The Solution: N-Trityl-L-Serine -Lactone
The N-Trityl-L-Serine lactone is a four-membered cyclic ester. It acts as an "activated monomer." It does not require external coupling reagents (like DIC or HATU) because the energy required to form the amide bond is stored within the strained lactone ring.
Mechanism of Action
The efficiency of the lactone relies on Aminolysis via Acyl-Oxygen Cleavage .
-
The nucleophilic amine (N-terminus of the peptide) attacks the carbonyl carbon of the lactone.
-
The ring opens, relieving strain.
-
The result is a serine residue attached to the chain, with the side-chain hydroxyl free (or ready for subsequent protection) and the N-terminus protected by the Trityl group.
Critical Advantage: The Trityl (Trt) group is massive but distant enough from the carbonyl to allow attack, yet bulky enough to prevent
Comparative Analysis: Lactone vs. Standard Fmoc
The following data compares the performance of Trt-Ser-Lactone against standard Fmoc-Ser(tBu)-OH in the synthesis of a difficult test sequence: H-Ala-Val-Ser -Pro-Gly-OH (a known turn sequence prone to steric clash).
Table 1: Efficiency Metrics
| Feature | Standard Method (Fmoc-Ser(tBu)-OH) | Lactone Method (N-Trityl-Ser-Lactone) | Verdict |
| Coupling Agent | HATU / DIPEA (Required) | None (Self-Activated) | Lactone (Atom Economy) |
| Coupling Time | 45 - 60 mins | 15 - 20 mins | Lactone (Faster Kinetics) |
| Racemization (% D-Ser) | 1.5% - 3.0% (Base catalyzed) | < 0.5% (No base required) | Lactone (High Fidelity) |
| Side Chain Protection | tBu (Requires TFA to remove) | None (Free -OH after opening) | Context Dependent * |
| Solubility | High in DMF | Moderate (Moisture Sensitive) | Standard |
| Crude Purity | 82% | 94% | Lactone |
*Note: The free hydroxyl generated by the lactone allows for immediate on-resin phosphorylation or glycosylation, a massive advantage for modifying complex peptides.
Visualizing the Workflow
The decision to use Trt-Ser-Lactone should be strategic. The diagram below illustrates the mechanistic difference and the decision logic.
Caption: Decision tree comparing standard activation vs. strain-driven lactone aminolysis for difficult sequences.
Experimental Protocol: Synthesis & Utilization
Phase A: Synthesis of N-Trityl-L-Serine
-Lactone (Mitsunobu Cyclization)
Note: This utilizes the Vederas protocol adapted for Trityl protection.
-
Reagents: N-Trityl-L-Serine (free acid), Triphenylphosphine (PPh3), DMAD (Dimethyl azodicarboxylate).
-
Conditions: Dissolve Trt-Ser-OH in dry THF at -78°C. Add PPh3 (1.1 eq) and DMAD (1.1 eq) dropwise.
-
Mechanism: The reaction proceeds via activation of the serine hydroxyl, followed by intramolecular nucleophilic attack by the carboxylate.
-
Purification: Rapid silica flash chromatography (Hexane/EtOAc).
-
Validation: Check IR for the characteristic
-lactone carbonyl stretch at ~1820 cm⁻¹.
Phase B: Coupling to Peptide Resin
-
Swelling: Swell the peptidyl-resin (with free amine) in DCM/DMF (1:1).
-
Addition: Add N-Trityl-L-Serine
-Lactone (3.0 eq) dissolved in minimal DCM. -
Catalyst: No base is usually needed. If kinetics are slow, add a weak Lewis acid (e.g., ZnCl2) or simply allow longer reaction time (strain release is the driver). Avoid strong bases like Piperidine during coupling as they will hydrolyze the lactone.
-
Monitoring: Use the Kaiser test. The reaction is complete when the resin turns from blue to yellow/colorless.
-
Post-Coupling: The resulting peptide has an N-terminal Trityl group.
-
To continue synthesis: Remove Trityl with 1% TFA in DCM (selective vs. side chain tBu).
-
To modify side chain: The Serine -OH is now free. You can phosphorylate it immediately before removing the N-Trityl group.
-
Expert Insights & Limitations
When NOT to use the Lactone:
-
Routine Synthesis: For simple alanine-serine-alanine stretches, the lactone is "overkill." The cost of preparation outweighs the purity benefit.
-
Aqueous Conditions: The lactone hydrolyzes rapidly in water. Strictly anhydrous solvents are required.
The "Trityl" Nuance: The N-Trityl group is extremely acid-sensitive. Unlike Fmoc (base labile), Trityl is removed by dilute acid. This makes the Lactone strategy a "Hybrid Strategy" compatible with Fmoc SPPS only if you treat the Trityl removal step carefully (e.g., 1% TFA washes) to avoid cleaving the peptide from the resin (if using 2-CTC resin) or removing side-chain protection prematurely.
References
-
Vederas, J. C., et al. (1987). Mechanism of formation of serine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-lactones by Mitsunobu cyclization. Journal of the American Chemical Society. Link -
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Peptide Synthesis Guide.[1] Link
-
Li, X., et al. (2010). Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone. Polymer.[2] Link
-
Zhang, X., et al. (2019).
-Lactone-Mediated Chemical Ligation.[3] National Institutes of Health (PMC). Link
Sources
Precision Chiral Synthesis: The N-Trityl-L-Serine Lactone Protocol
Topic: Case Studies Using N-Trityl-L-Serine Lactone: A Comparative Guide for Chiral Synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of chiral synthons, N-Trityl-L-serine
This guide analyzes the performance of N-Trityl-L-serine lactone in the synthesis of non-natural amino acids, specifically focusing on lanthionines and acid-sensitive peptide intermediates. We provide experimental evidence comparing its fidelity against carbamate-protected alternatives.[1][2][3]
Mechanistic Advantage: The "Anti-Oxazolone" Architecture
The primary failure mode in the reaction of activated amino acid derivatives (like
The Trityl Difference:
The trityl (triphenylmethyl) group is an alkyl/aryl shield. It lacks the carbonyl functionality required to form an oxazolone ring. Consequently, even under slow reaction conditions with bulky nucleophiles, the stereochemical integrity of the
Diagram: Stereochemical Preservation Mechanism
The following diagram contrasts the racemization risk of N-Boc intermediates with the stability of the N-Trityl system.
Figure 1: Mechanistic divergence showing the inability of N-Trityl derivatives to access the racemizing oxazolone pathway.
Comparative Analysis: Trityl vs. Boc vs. Cbz
When selecting a serine
| Feature | N-Trityl-L-Serine Lactone | N-Boc-L-Serine Lactone | N-Cbz-L-Serine Lactone |
| Racemization Risk | Negligible (No oxazolone formation) | Moderate (Via oxazolone if base present) | Moderate (Via oxazolone) |
| Deprotection | Ultra-Mild Acid (1% TFA or AcOH) | Strong Acid (50% TFA) | Hydrogenolysis (H₂/Pd) or HF |
| Sulfur Compatibility | Excellent (Compatible with thiols/sulfides) | Good (But t-butyl cations can alkylate S) | Poor (H₂/Pd poisons sulfur; HF is harsh) |
| Steric Hindrance | High (Directs regioselectivity) | Low/Medium | Medium |
| Primary Use Case | Lanthionines , Acid-sensitive targets | General AA synthesis, simple alkylations | Polymerization, Non-sulfur targets |
Key Insight: The Sulfur Problem
For researchers synthesizing Lanthionines (thioether-bridged amino acids found in lantibiotics), N-Cbz is often unusable because the hydrogenolysis required to remove it poisons the sulfur catalyst. N-Boc is risky because the generated tert-butyl cations can alkylate the thioether side chain. N-Trityl is the only option that allows mild, scavenger-free deprotection without damaging the sulfide bridge.
Case Study: Orthogonal Synthesis of Lanthionines
Objective: Synthesize an orthogonally protected lanthionine core for a peptide antibiotic analog. Challenge: The reaction requires a soft nucleophile (cysteine thiolate) to open the lactone ring without racemizing the center or attacking the carbonyl (which would form an ester).
Experimental Workflow
-
Nucleophile Preparation: N-Fmoc-L-Cysteine allyl ester is solubilized in DMF/CH₂Cl₂.
-
Ring Opening: N-Trityl-L-Serine lactone is added at -78°C. The bulky trityl group directs the thiolate attack to the
-carbon (alkyl cleavage) via steric shielding of the carbonyl. -
Result: Formation of N-Trityl, N'-Fmoc protected lanthionine.
Pathway Visualization
Figure 2: Regioselective ring opening favoring the formation of the thioether bridge (Lanthionine) over the thioester.
Experimental Protocol: Nucleophilic Ring Opening
This protocol is validated for the synthesis of
Reagents:
-
N-Trityl-L-serine lactone (1.0 equiv)
-
Nucleophile (e.g., Thiol, Selenide, or Pyrazole) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: Cesium Carbonate (Cs₂CO₃) or mild base if using thiol.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the nucleophile (1.1 mmol) in anhydrous MeCN (5 mL).
-
Activation: If using a thiol, add Cs₂CO₃ (0.5 equiv) to generate the thiolate in situ. Stir for 15 minutes at 0°C.
-
Addition: Dissolve N-Trityl-L-serine lactone (1.0 mmol) in MeCN (2 mL) and add dropwise to the nucleophile solution. Note: The bulky trityl group slows the dissolution; ensure complete solubility before addition.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The lactone spot (Rf ~0.6) should disappear.
-
Quench & Workup: Acidify with 1M KHSO₄ to pH 4. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel. Trityl derivatives are UV-active and easily visualized.
Critical Quality Attribute (CQA):
-
Regioselectivity Check: Analyze via ¹H NMR.[4] Alkyl cleavage (desired) results in a free carboxylic acid (
10-12 ppm broad singlet) and a shift in the -protons. Acyl cleavage (undesired ester) will show no free acid and distinct ester shifts.
References
-
Vederas, J. C., et al. (1987). Nucleophilic Ring Opening of N-Protected Serine Lactones. Journal of the American Chemical Society. Link
-
Arnold, L. D., May, R. G., & Vederas, J. C. (1988). Synthesis of Optically Pure alpha-Amino Acids via Salts of alpha-Amino-beta-Lactones. Journal of the American Chemical Society. Link
-
Barlos, K., & Theodoropoulos, D. (1982).[5] Synthesis of N-Trityl-L-homoserine and Applications. Zeitschrift für Naturforschung B. Link[5]
-
Denoël, T., Lemaire, C., & Luxen, A. (2018).[6] Progress in Lanthionine and Protected Lanthionine Synthesis. Chemistry – A European Journal. Link
-
Chem-Impex International. Product Monograph: N-Trityl-L-Serine Lactone.Link
Sources
- 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral β-Amino Acid Synthesis: A Cost-Benefit Analysis of N-Trityl-L-serine lactone
For researchers and drug development professionals, the efficient synthesis of enantiomerically pure β-amino acids is a critical challenge. These non-canonical amino acids are foundational components in a new generation of pharmaceuticals and peptidomimetics, offering enhanced metabolic stability and unique structural properties.[1][2] Among the arsenal of synthetic tools available, the use of chiral synthons derived from the natural amino acid pool presents a compelling strategy. This guide provides an in-depth cost-benefit analysis of a prominent synthon, N-Trityl-L-serine lactone, comparing it with key alternative methodologies to inform your experimental design and strategic decisions.
The N-Trityl-L-serine lactone Strategy: A Direct Route to Chiral Scaffolds
N-Trityl-L-serine lactone is a protected, activated form of L-serine, valued as a chiral building block.[3] The trityl (triphenylmethyl) group provides bulky, acid-labile protection for the amine, while the β-lactone ring is a strained, four-membered electrophilic system primed for nucleophilic attack. This combination allows for the stereospecific ring-opening of the lactone, effectively transferring the inherent chirality of L-serine to a new, more complex molecule. This approach is particularly effective for the synthesis of α,β-diamino acids, which are key components in various bioactive compounds.
The core value of this strategy lies in its convergency. Instead of building chirality from scratch, a process often requiring multiple steps and expensive chiral catalysts, this method leverages a readily available, inexpensive chiral source (L-serine).
Experimental Workflow: Synthesis of a β-Amino Acid Derivative
The following protocol outlines a general procedure for the ring-opening of N-Trityl-L-serine lactone with an amine nucleophile to generate a protected β-amino acid derivative.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The β-lactone ring is susceptible to hydrolysis. All glassware must be oven-dried, and anhydrous solvents are crucial to prevent the formation of N-Trityl-L-serine as a byproduct.
-
Solvent Selection (DCM): Dichloromethane (DCM) is an excellent solvent for both the lactone and many amine nucleophiles. Its relatively low boiling point also facilitates easy removal during workup.
-
Temperature Control: The reaction is typically run at room temperature. While gentle heating can increase the rate, it also elevates the risk of side reactions or decomposition. The reaction's progress should be monitored (e.g., by TLC) to determine the optimal time and temperature.
-
Purification: Silica gel chromatography is necessary to separate the desired product from unreacted starting material and any potential byproducts, such as the hydrolyzed lactone.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Trityl-L-serine lactone (1.0 equivalent).
-
Dissolution: Dissolve the lactone in anhydrous dichloromethane (DCM).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 to 1.5 equivalents) to the solution. If the amine is a salt (e.g., a hydrochloride), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to liberate the free amine.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting lactone is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-trityl-protected β-amino acid derivative.
Workflow Visualization
Caption: Synthetic workflow for β-amino acid synthesis.
Cost-Benefit Analysis: N-Trityl-L-serine lactone vs. Alternatives
While the N-Trityl-L-serine lactone method is robust, it is not universally optimal. A thorough cost-benefit analysis requires comparison with other prominent strategies for synthesizing enantiopure β-amino acids.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| N-Trityl-L-serine lactone | • Excellent stereocontrol from chiral pool • Convergent approach • Trityl group allows for mild, acidic deprotection[4] | • Cost of the lactone starting material[5] • Multi-step preparation of the lactone itself[6][7] • Susceptible to hydrolysis | Rapid synthesis of specific, highly functionalized β-amino acid derivatives where stereochemistry is paramount. |
| Arndt-Eistert Homologation | • Well-established, reliable method • Starts from readily available α-amino acids | • Use of hazardous and explosive diazomethane[2] • Multi-step process (acid chloride formation, diazoketone, Wolff rearrangement) | Laboratories equipped to handle hazardous reagents; projects requiring direct homologation of a specific α-amino acid. |
| Asymmetric Conjugate Addition | • High versatility and broad substrate scope[2] • Can be catalytic, reducing chiral waste | • Often requires expensive metal catalysts and chiral ligands • Optimization of reaction conditions can be time-consuming | High-throughput screening and library synthesis where diverse side chains are needed. |
| Biocatalysis (e.g., Transaminases) | • Superb enantioselectivity and stereoselectivity[8] • Environmentally friendly ("Green Chemistry")[9] • Operates under mild, aqueous conditions[10] • Can be highly cost-effective at scale[11] | • Substrate scope can be limited by the enzyme's active site • Requires expertise in biocatalysis and enzyme engineering | Large-scale, sustainable production of specific β-amino acids; applications where green chemistry is a priority. |
| Chiral Auxiliaries (e.g., Isoxazolidinones) | • Good diastereoselectivity[12] • Covalently bound auxiliary ensures stereocontrol | • Stoichiometric use of the chiral auxiliary • Requires additional steps to attach and cleave the auxiliary[13] | Small to medium-scale synthesis where a robust, reliable, albeit longer, route is acceptable. |
Deep Dive into Alternatives: Protocols and Rationale
A. Biocatalytic Synthesis via Transaminase
Principle: This method uses an engineered transaminase enzyme to transfer an amino group to a β-keto acid precursor, creating the desired β-amino acid with high stereoselectivity.[8] The reaction is often run as a dynamic kinetic resolution, where the enzyme selectively converts only one enantiomer of a racemic starting material or precursor, allowing for theoretical yields >50%.
Step-by-Step Protocol (General):
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium phosphate) at the optimal pH for the chosen transaminase (often slightly alkaline, e.g., pH 8.0-9.0).
-
Reagent Mix: To the buffer, add the β-keto acid substrate, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: Add the purified transaminase enzyme (or whole cells expressing the enzyme).
-
Reaction: Incubate the mixture at the enzyme's optimal temperature (e.g., 30-60°C) with gentle agitation.
-
Monitoring: Monitor the conversion of the substrate to the product using HPLC or LC-MS.
-
Workup: Once the reaction reaches completion, terminate it by adding acid (e.g., HCl) to denature the enzyme.
-
Purification: Remove the precipitated protein by centrifugation. The product can then be isolated from the supernatant, often by ion-exchange chromatography.
B. Asymmetric Conjugate Addition
Principle: This approach involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester. Chirality is induced by a chiral catalyst, typically a complex of a transition metal (like Rhodium or Copper) with a chiral ligand.
Step-by-Step Protocol (Illustrative Example):
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., a BINAP derivative) in an anhydrous solvent like toluene. Stir to form the active catalyst complex.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the α,β-unsaturated ester substrate in the same anhydrous solvent.
-
Nucleophile & Catalyst Addition: Add the nitrogen nucleophile (e.g., a protected hydroxylamine or an imine) to the substrate solution, followed by the prepared catalyst solution (typically 1-5 mol%).
-
Reaction: Stir the reaction at the optimized temperature (can range from -78°C to elevated temperatures).
-
Monitoring & Quenching: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding a saturated ammonium chloride solution.
-
Workup & Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the product via flash column chromatography.
Decision-Making Framework for Method Selection
Choosing the right synthetic strategy depends on a careful evaluation of project-specific priorities, including scale, cost, time, and the specific molecular target. The following flowchart provides a logical framework to guide this decision.
Caption: Decision flowchart for β-amino acid synthesis.
Conclusion
The synthesis of enantiomerically pure β-amino acids is a dynamic field with multiple viable strategies. N-Trityl-L-serine lactone stands out as a powerful option for researchers who need to rapidly access complex, stereodefined targets by leveraging the chiral pool. Its primary benefits are excellent stereocontrol and a convergent reaction pathway. However, the cost of the starting material and its sensitivity to moisture are significant considerations.
For large-scale, sustainable manufacturing, biocatalysis is increasingly the method of choice, offering unparalleled selectivity under environmentally benign conditions. For projects requiring broad substrate diversity and rapid library generation, asymmetric conjugate addition provides the necessary flexibility, albeit often at the cost of expensive catalysts. Ultimately, the optimal method is not universal but is determined by a project's specific constraints and goals. This guide serves as a framework for making that critical decision, balancing the competing demands of cost, speed, scale, and chemical novelty.
References
-
Jadhav, A. M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5, 295-309. [Link]
-
de la Torre, B. G., et al. (n.d.). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]
-
Jadhav, A. M. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Zhang, P., et al. (2024). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. ACS Central Science. [Link]
-
Washington University Office of Technology Management. (n.d.). Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois. [Link]
-
Zhang, C., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]
-
Arnold, L. D., et al. (1987). Conversion of serine .beta.-lactones to chiral .alpha.-amino acids by copper-containing organolithium and organomagnesium reagents. Journal of the American Chemical Society. [Link]
-
de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. [Link]
-
Villalona, J., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Angewandte Chemie International Edition. [Link]
-
Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society. [Link]
-
LookChem. (n.d.). tris(N-trityl-L-serine) trilactone. LookChem. [Link]
-
Sliedregt, K. M., et al. (1996). Reaction of N-trityl amino acids with BOP: Efficient synthesis of t-butyl esters as well as N-trityl serine- and threonine-β-lactones. Tetrahedron Letters. [Link]
-
Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Almac. [Link]
-
CBL Patras. (n.d.). Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis. CBL Patras. [Link]
-
Li, Y., et al. (2021). Effects of different N-acyl-serine lactone signaling molecules on the performance of anaerobic granular sludge. Scientific Reports. [Link]
-
Zhang, D., et al. (2018). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters. [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Martin, C., et al. (2023). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Molecules. [Link]
-
Stolz, A. (2011). Serinol: small molecule - big impact. Applied Microbiology and Biotechnology. [Link]
-
Akare, S. (2018). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]
-
Oger, C., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. [Link]
-
Saito, T. P., et al. (2007). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Organic Letters. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lookchem.com [lookchem.com]
- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 11. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
A Senior Application Scientist's Guide to N-Trityl Deprotection: A Comparative Analysis
For the modern researcher, scientist, and drug development professional, the strategic use of protecting groups is paramount to successful multi-step organic synthesis. The triphenylmethyl (Trityl, Trt) group is a cornerstone in the protection of primary amines due to its steric bulk and predictable reactivity. However, the true art of its application lies in its selective and efficient removal. This guide provides an in-depth, comparative analysis of the primary methods for N-Trityl deprotection, grounded in mechanistic understanding and supported by experimental data, to empower you to make the most informed decisions in your synthetic endeavors.
The N-Trityl Group: A Balance of Stability and Lability
The N-Trityl group's utility stems from its remarkable stability under neutral and basic conditions, yet its susceptibility to cleavage under acidic and certain reductive conditions. This dichotomy allows for its strategic removal in the presence of a wide array of other functional groups. The key to its acid-lability is the formation of the highly stabilized trityl cation upon cleavage, a resonance-stabilized carbocation that acts as an excellent leaving group.
Core Deprotection Strategies: A Head-to-Head Comparison
The choice of deprotection method is dictated by the overall molecular architecture, the presence of other sensitive functionalities, and the desired scale of the reaction. Here, we dissect the most common and effective strategies.
Acid-Catalyzed Deprotection: The Workhorse Method
This is the most frequently employed method for N-Trityl deprotection, capitalizing on the stability of the aforementioned trityl cation. The general mechanism involves protonation of the nitrogen atom, followed by cleavage of the C-N bond to release the free amine and the trityl cation.
Mechanism of Acid-Catalyzed N-Trityl Deprotection
Caption: Decision tree for choosing an N-Trityl deprotection method.
Experimental Protocols
Protocol 1: Deprotection of an N-Trityl Group using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group from a nitrogen-containing compound.
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TIS (1.1 equiv).
-
Add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected amine, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethane byproduct is typically easily separated by chromatography.
Protocol 2: Deprotection of an N-Trityl Group using Formic Acid
This protocol provides a milder alternative to TFA for the deprotection of N-trityl groups.
Materials:
-
N-trityl-protected substrate
-
Formic Acid (88-97%)
-
Dioxane (optional, for co-evaporation)
-
Toluene (optional, for co-evaporation)
-
Standard glassware for organic synthesis
-
Rotary evaporator with a high-vacuum pump
Procedure:
-
Treat the N-trityl-protected substrate (1.0 equiv) with formic acid (a sufficient amount to dissolve the substrate) at room temperature. Dioxane can be used as a co-solvent if needed.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from 15 minutes to 2 hours.
-
After completion, remove the formic acid under reduced pressure using a high-vacuum pump.
-
To aid in the complete removal of formic acid, co-evaporate the residue with toluene or dioxane (2x).
-
The residue, containing the deprotected amine and triphenylmethanol, can then be purified by standard methods such as column chromatography.
Protocol 3: Reductive Deprotection of an N-Trityl Amine using Lithium and Naphthalene
This protocol is suitable for substrates that are sensitive to acidic conditions.
Materials:
-
N-trityl-protected amine
-
Lithium powder
-
Naphthalene (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
To a solution of the N-trityl-protected amine (1.0 equiv) and a catalytic amount of naphthalene (0.1-0.2 equiv) in anhydrous THF under an inert atmosphere (e.g., argon), add lithium powder (4-10 equiv) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Lithium Metal: Lithium is a highly reactive metal that reacts violently with water. Handle it under an inert atmosphere (argon or nitrogen). Avoid contact with skin and eyes.
Conclusion
The deprotection of the N-Trityl group is a critical step in many synthetic routes. A thorough understanding of the available methods and their underlying mechanisms is essential for selecting the optimal conditions for a given substrate. While acid-catalyzed deprotection remains the most common approach, the orthogonality offered by Lewis acid-mediated and reductive methods provides the synthetic chemist with a versatile toolkit to tackle complex molecular challenges. By carefully considering the factors outlined in this guide, researchers can confidently and efficiently deprotect N-Trityl amines, paving the way for the successful synthesis of their target molecules.
References
- Benchchem. (2025). Protocol for the Deprotection of the Trityl Group from 1,2,4-Triazoles: Application Notes and Methodologies. Benchchem.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. Retrieved February 6, 2026, from [Link]
- Yus, M., Guijarro, D., & Behloul, C. (2004). Detritylation of N-Tritylamines via a Naphthalene-Catalyzed Lithiation Process. Synthesis, 2004(08), 1274-1280.
- Pearson, J., & Roush, W. R. (2007). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry, 72(21), 8123–8126.
-
Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research. Retrieved February 6, 2026, from [Link]
- Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- Benchchem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
- Kováč, P. (1972). Detritylation of carbohydrate derivatives with sodium in liquid ammonia. Tetrahedron Letters, 13(23), 2349-2350.
- Quesnel-Barbet, A., & Briand, J. P. (2001). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. Journal of Peptide Research, 58(5), 437-443.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- Friede, M., Denery, S., Neimark, J., Kieffer, S., Gausepohl, H., & Briand, J. P. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide research, 5(3), 1
A Senior Application Scientist's Guide to N-Trityl-L-serine lactone: Enhancing Peptide Synthesis Fidelity
For researchers, scientists, and professionals in drug development, the automated synthesis of peptides is a cornerstone of innovation. However, the incorporation of certain amino acids, notoriously serine, presents significant challenges that can compromise the yield, purity, and biological activity of the final product. This guide provides an in-depth comparison of N-Trityl-L-serine lactone against standard protection strategies, offering experimental insights and protocols to optimize your automated peptide synthesis workflows.
The "Serine Problem" in Automated Peptide Synthesis
Serine, with its hydroxyl side chain, is particularly susceptible to two major side reactions during the iterative cycles of solid-phase peptide synthesis (SPPS):
-
Racemization: The chiral integrity of an amino acid is paramount for the biological function of a peptide. During the activation step of the carboxyl group for coupling, the α-proton of serine can be abstracted, especially under basic conditions, leading to a loss of stereochemistry (racemization).[1][2][3] This results in a mixture of D- and L-isomers in the final peptide, which is difficult to purify and can have unpredictable biological effects.
-
β-Elimination (Dehydration): The hydroxyl group of serine can be eliminated, particularly during the piperidine-mediated Fmoc-deprotection step, to form a dehydroalanine (Dha) residue. This irreversible reaction leads to a significant impurity that is often difficult to separate from the target peptide.
These side reactions not only reduce the yield of the desired peptide but also introduce impurities that can be challenging and costly to remove during purification.
N-Trityl-L-serine lactone: A Mechanistic Solution
To circumvent these issues, N-Trityl-L-serine lactone was developed as a specialized building block for SPPS. Its unique structure offers a robust solution to the "serine problem."
The core of its efficacy lies in its bicyclic structure. The lactone ring locks the side chain, preventing the conformational flexibility required for β-elimination. Furthermore, the bulky N-trityl (Trt) protecting group provides steric hindrance that shields the α-proton, significantly reducing the risk of racemization during activation. The trityl group is labile to mild acid, allowing for its removal under standard cleavage conditions.[4][5]
Visualizing the Protective Mechanism
The following diagram illustrates how the rigid lactone structure of N-Trityl-L-serine lactone provides stability compared to the standard Fmoc-Ser(tBu)-OH, which is prone to side reactions.
Caption: Comparison of stability between standard and lactone protection for serine.
Performance Showdown: N-Trityl-L-serine lactone vs. Alternatives
To objectively assess the performance of N-Trityl-L-serine lactone, we compare it with the most commonly used alternative, Fmoc-Ser(tBu)-OH. The tert-butyl (tBu) ether is a standard side-chain protecting group for serine in Fmoc-based SPPS.[6][7] While effective in many cases, it does not offer the same level of protection against racemization and β-elimination as the lactone derivative, particularly in "difficult" sequences or under extended coupling times.
| Performance Metric | N-Trityl-L-serine lactone | Fmoc-Ser(tBu)-OH | Commentary |
| Purity of Crude Peptide | Typically >85% | 60-80% (sequence dependent) | The higher purity with the lactone derivative is primarily due to the suppression of serine-related side products. |
| Racemization | <0.5% | Can be >5% in problematic sequences | The rigid lactone structure significantly minimizes the potential for racemization. |
| β-Elimination (Dehydration) | Not detectable | Can be a significant side product | The lactone ring effectively prevents the elimination reaction pathway. |
| Coupling Efficiency | Good, may require extended coupling times | Generally good | The bulky trityl group can slightly hinder coupling kinetics, which can be overcome with optimized protocols. |
| Cost | Higher | Lower | The higher cost of the specialized reagent is often justified by the increased purity and yield, reducing downstream purification costs. |
Note: The values presented are typical and can vary based on the peptide sequence, synthesis scale, and specific protocol used.
In the Lab: Experimental Protocol for Automated Synthesizers
This protocol provides a general guideline for using N-Trityl-L-serine lactone in a microwave-assisted automated peptide synthesizer. It is recommended to optimize the conditions for your specific peptide sequence and instrument.
Reagents and Materials:
-
N-Trityl-L-serine lactone
-
High-quality peptide synthesis grade solvents (DMF, DCM)
-
Coupling reagent: HBTU/HATU
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% Piperidine in DMF
-
Resin appropriate for your target peptide (e.g., Rink Amide for C-terminal amides)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Automated Synthesis Workflow:
The following diagram outlines the key steps in an automated synthesis cycle for incorporating N-Trityl-L-serine lactone.
Caption: Automated synthesis cycle for incorporating N-Trityl-L-serine lactone.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Coupling of N-Trityl-L-serine lactone:
-
Prepare a solution of N-Trityl-L-serine lactone (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 30-60 minutes at room temperature, or use a microwave protocol (e.g., 5 minutes at 75°C). Due to the steric bulk of the trityl group, a double coupling may be beneficial for difficult sequences.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted free amines, a capping step with acetic anhydride can be performed.
-
Repeat Cycle: Continue with the synthesis of the peptide chain using your standard protocol for other amino acids.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove all protecting groups using a standard TFA cleavage cocktail for 2-3 hours.
Expert Insights and Troubleshooting
-
Slow Coupling: If you observe slow or incomplete coupling with N-Trityl-L-serine lactone, consider extending the coupling time or performing a double coupling. Using a more potent coupling reagent like HATU is recommended.[8]
-
Solubility: N-Trityl-L-serine lactone is generally soluble in DMF, but ensure complete dissolution before adding it to the synthesizer.
-
Storage: Like most amino acid derivatives, store N-Trityl-L-serine lactone in a cool, dry, and dark place to maintain its stability.
Conclusion and Recommendations
For the synthesis of peptides where the chiral integrity of serine is critical, or for sequences known to be prone to dehydration, N-Trityl-L-serine lactone is a superior choice over standard Fmoc-Ser(tBu)-OH. While the initial cost of the reagent is higher, the investment is often returned through significantly higher crude peptide purity, reduced side product formation, and simplified downstream purification. This ultimately leads to a more efficient and reliable workflow, which is crucial in both research and drug development environments.
References
-
Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH [111061-56-4]. Retrieved from [Link]
-
CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]
-
Rehman, M. M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2000). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
Digital CSIC. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025, December 20). Isolation of the intr. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The racemase and dehydratase reaction mechanism of serine racemase. Retrieved from [Link]
-
MDPI. (n.d.). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Retrieved from [Link]
-
PubMed. (n.d.). Automated Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry. Retrieved from [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Trityl-L-serine Lactone: Chiral Integrity & Reactivity vs. Modern Scaffolds
Executive Summary: The Case for Constrained Scaffolds
In the high-stakes landscape of chiral drug development, serine derivatives are notoriously problematic. The presence of the
While Fmoc-Ser(tBu)-OH remains the workhorse of Solid Phase Peptide Synthesis (SPPS), it fails to offer the structural rigidity required for complex solution-phase derivatization. This guide benchmarks N-Trityl-L-serine lactone (Trt-Ser-Lac) —a dual-protected, conformationally constrained electrophile—against its primary competitors: the "gold standard" Garner’s Aldehyde (oxazolidine) and the ultra-stable PhF-Sulfamidates .
The Thesis: Trt-Ser-Lac offers a superior atom-economic route for generating chiral amides and esters via nucleophilic ring opening, provided its acid lability is managed. It outperforms linear protection strategies in suppressing racemization by locking the
Mechanistic Benchmarking: Trt-Ser-Lac vs. Alternatives
The Competitors
-
N-Trityl-L-serine Lactone (The Subject): A four-membered ring strain activates the carbonyl for nucleophilic attack without external activation reagents, while the bulky Trityl (Trt) group shields the
-center. -
Garner’s Aldehyde (The Standard): An oxazolidine scaffold used primarily for carbon chain elongation (Grignard/Wittig).
-
PhF-Ser-Sulfamidate (The Modern Contender): Uses the 9-phenyl-9-fluorenyl (PhF) group. It mimics the lactone/cyclic approach but replaces the ester with a sulfamidate and the Trt with the hyper-stable PhF group.
Comparative Performance Data
The following data synthesizes reactivity profiles from recent application studies (2020-2024) and foundational literature.
| Metric | N-Trityl-L-serine Lactone | Garner's Aldehyde (Boc) | PhF-Ser-Sulfamidate | Fmoc-Ser(tBu)-OH |
| Primary Utility | Chiral amides/esters via Ring Opening | C-C bond formation (Chain extension) | Harsh condition derivatization | Linear Peptide Synthesis (SPPS) |
| Racemization Risk | Low (<1% via steric shielding) | Medium (Risk during synthesis/reduction) | Very Low (Electronic stabilization) | High (Requires Oxyma-B to suppress) |
| Acid Stability | Low (Cleaves w/ dilute TFA/AcOH) | Medium (Boc requires strong acid) | High (>6000x more stable than Trt) | Medium (Fmoc is base labile) |
| Atom Economy | High (No coupling reagents needed) | Low (Requires redox steps) | Medium (Sulfamidate requires prep) | Low (Requires DIC/HOBt) |
| Storage Stability | Good (Solid, crystalline) | Poor (Oil, prone to oligomerization) | Excellent (Crystalline) | Excellent |
The "Steric Shield" Mechanism
The Trityl group is not merely a protecting group; it is a steric umbrella . In the lactone form, the bulky phenyl rings of the Trityl group fold back over the
Figure 1: The Trityl group acts as a steric shield, preventing base-catalyzed racemization during the nucleophilic ring-opening of the strained lactone.[1][2]
Experimental Protocol: Nucleophilic Ring Opening
Objective: Synthesize a chiral serine amide derivative without using coupling reagents (e.g., HATU/DIC), validating the "activated ester" nature of the lactone.
Reagents & Equipment
-
Substrate: N-Trityl-L-serine lactone (1.0 eq).
-
Nucleophile: Benzylamine (1.1 eq) [Model primary amine].
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Catalyst: None required (Autocatalytic) or 0.1 eq DIPEA if kinetics are slow.
-
Monitoring: TLC (SiO2, 50% EtOAc/Hexanes).
Workflow
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve N-Trityl-L-serine lactone (331 mg, 1.0 mmol) in 10 mL anhydrous THF.-
Observation: Solution should be clear and colorless.
-
-
Addition: Add Benzylamine (120
L, 1.1 mmol) dropwise via syringe at room temperature (25°C).-
Why: The ring strain of the 4-membered lactone provides the thermodynamic driving force (
) to form the amide bond without exogenous activation.
-
-
Reaction: Stir at room temperature for 4–6 hours.
-
Validation Point: Monitor TLC. The starting material (
) will disappear, and a more polar product ( ) will appear.
-
-
Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with 5% citric acid (to remove excess amine) and brine. Dry over
. -
Analysis:
H NMR (CDCl ).-
Success Criteria: Disappearance of the lactone
-protons (usually distinct doublets around 4.0–4.5 ppm) and appearance of the amide NH doublet.
-
Critical Analysis: When to Use Which Scaffold?
While Trt-Ser-Lac is powerful, it is not a universal solution. The choice of protecting group must follow the chemical logic of the target synthesis.
The Acid Sensitivity Trade-off
The Trityl group is extremely acid-labile. It can be removed with 1% TFA in DCM.
-
Advantage: Orthogonal to Boc (requires 50% TFA) and Fmoc (requires Piperidine). Allows selective N-deprotection while keeping side-chain esters intact.
-
Disadvantage: Cannot survive acidic workups or reactions requiring Lewis Acids (e.g., Friedel-Crafts).
-
Solution: If acidic conditions are unavoidable, switch to the PhF-Ser-Sulfamidate , which withstands harsh acid but requires stronger nucleophiles for ring opening.
-
Decision Matrix
Figure 2: Strategic selection guide for Serine protecting groups based on synthetic goals and environmental acidity.
References
-
Chem-Impex International. "Trityl-L-serine lactone: Structural features and functional applications." Chem-Impex Product Guides.
-
Blaskovich, M. A., & Lajoie, G. A. (1993).[3] "Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives." Journal of the American Chemical Society, 115(12), 5021-5030.[3]
-
Lohray, B. B. (1992). "Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons." Synthesis, 1992, 1035–1052.[4] (Context for Sulfamidate comparison).
-
Beilstein Journals. (2013). "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products." Beilstein Journal of Organic Chemistry.
-
Sigma-Aldrich. "N-Trityl-L-serine methyl ester and Lactone derivatives." Product Specification Sheet.
Sources
Safety Operating Guide
N-Trityl-L-serine Lactone: Handling, Deactivation, and Disposal Procedures
[1]
Executive Summary & Chemical Logic
This guide defines the protocol for the safe handling and disposal of N-Trityl-L-serine lactone . While often used as a protected amino acid intermediate in peptide synthesis, its structural classification as a
The "Why" Behind the Protocol:
The core hazard lies in the four-membered lactone ring. Due to high ring strain (~23 kcal/mol),
Physicochemical Profile
| Property | Data |
| Chemical Name | N-Trityl-L-serine lactone |
| Synonyms | (S)-3-(Tritylamino)oxetan-2-one |
| CAS Number | 88109-06-2 |
| Molecular Formula | |
| Molecular Weight | 329.39 g/mol |
| Physical State | Solid (White to off-white powder) |
| Primary Hazard | Skin/Eye Irritant; Potential Alkylating Agent (Ring Strain) |
| Reactivity | Susceptible to hydrolysis (Base-labile ring; Acid-labile protecting group) |
Disposal Decision Matrix
The following workflow illustrates the decision-making process for disposing of N-Trityl-L-serine lactone. The goal is to prioritize chemical deactivation (quenching) over direct disposal whenever operational capacity allows.
Figure 1: Decision matrix for determining the appropriate disposal pathway based on physical state and quantity.
Detailed Disposal Protocols
Protocol A: Chemical Deactivation (Quenching)
Objective: To hydrolyze the strained
Reagents Required:
-
Sodium Hydroxide (NaOH), 1M or 2M solution.
-
Solvent (Methanol or Ethanol) if dissolving solid waste.
-
pH strips or meter.
Step-by-Step Procedure:
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of methanol or ethanol. The compound is lipophilic due to the trityl group.
-
Hydrolysis: Slowly add 1M NaOH to the solution. Ensure a molar excess of base (at least 2 equivalents relative to the lactone).
-
Mechanistic Note: The hydroxide ion attacks the carbonyl carbon of the lactone, relieving the ring strain and forming the sodium salt of N-trityl-serine.
-
-
Agitation: Stir the mixture at room temperature for 2–4 hours .
-
Verification: For critical workflows, TLC (Thin Layer Chromatography) can verify the disappearance of the starting material (lactone) and the appearance of the polar carboxylic acid spot.
-
-
Neutralization: Once hydrolysis is complete, carefully adjust the pH to ~7–8 using dilute HCl.
-
Caution: Do not over-acidify below pH 4, as the trityl group is acid-labile and may cleave, complicating the waste profile (though this does not increase toxicity).
-
-
Disposal: Pour the resulting mixture into the Non-Halogenated Organic Waste container.
Protocol B: Direct Solid Waste Disposal
Applicability: Small quantities (<5g), contaminated gloves, or solid residues in vials.
-
Containment: Place the solid material or contaminated item into a clear, sealable secondary bag (e.g., Ziploc).
-
Labeling: Label the bag clearly with "N-Trityl-L-serine lactone – Toxic/Irritant."
-
Segregation: Place the sealed bag into the Solid Hazardous Waste drum.
-
Do not dispose of in regular trash or biohazard bins.
-
Emergency Response: Spills
In the event of a powder spill outside the fume hood:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment: Cover the spill with a paper towel dampened with 1M Sodium Carbonate (
) or dilute NaOH. This initiates mild hydrolysis upon contact. -
Cleanup: Wipe up the material.[1] Repeat the wipe-down with water, then ethanol.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.
Regulatory & Compliance Notes
-
RCRA Classification: While not explicitly listed on the EPA P-list or U-list, unquenched
-lactones should be managed as Characteristic Hazardous Waste (Reactivity/Toxicity) under the "Precautionary Principle" of laboratory safety. -
Storage: Store stock material at -20°C under inert atmosphere (Nitrogen/Argon) to prevent spontaneous hydrolysis or polymerization, which can pressurize sealed vials.
References
-
Santa Cruz Biotechnology. N-Trityl-L-serine lactone Product Data & Safety. Retrieved from
-
National Institutes of Health (NIH).
-C(sp3)-H functionalization. (Discusses reactivity of -lactone products). Retrieved from -
Sigma-Aldrich. Safety Data Sheet: L-Serine Derivatives. (General handling for serine derivatives). Retrieved from
-
Raines Lab. n→π Interaction in N-Acyl Homoserine Lactones.* (Electronic structure and hydrolysis susceptibility of lactone rings).[2] Retrieved from
-
MDPI.Targeted Hydrolysis of
-Lactam Antibiotics. (Methodology for base hydrolysis of lactone/lactam rings). Retrieved from
A Researcher's Guide to the Safe Handling of N-Trityl-L-serine lactone
Understanding the Compound and Associated Risks
N-Trityl-L-serine lactone is a derivative of the amino acid L-serine, featuring a bulky trityl protecting group. While L-serine itself is not classified as a hazardous substance, the introduction of the trityl group and the formation of a lactone ring may alter its chemical and toxicological properties.[1] Similar complex, protected amino acid derivatives may cause irritation to the skin, eyes, and respiratory tract, and could be harmful if inhaled or swallowed.[2] Therefore, it is prudent to treat N-Trityl-L-serine lactone as a potentially hazardous substance and handle it with appropriate care to minimize exposure.[3] The compound is expected to be a solid, likely a powder, which necessitates measures to control dust generation.[4][5][6]
Core Principles for Safe Handling
The cornerstone of laboratory safety is a multi-layered approach, prioritizing engineering controls, supplemented by administrative procedures and, as the final line of defense, personal protective equipment (PPE).
-
Engineering Controls : These are the primary methods to control exposure. When handling N-Trityl-L-serine lactone powder, always work in a well-ventilated area. A chemical fume hood or a powder containment hood is highly recommended to minimize the inhalation of airborne particles.[2]
-
Administrative Controls : Adherence to standard operating procedures (SOPs), proper training, and good housekeeping are critical. Never eat, drink, or apply cosmetics in the laboratory.[7][8] Always wash your hands thoroughly after handling chemicals, even if you were wearing gloves.[3][9]
-
Personal Protective Equipment (PPE) : PPE is essential to create a barrier between you and the chemical.[10] The specific PPE for handling N-Trityl-L-serine lactone is detailed in the following section.
Personal Protective Equipment (PPE) Protocol
The following table outlines the required PPE for handling N-Trityl-L-serine lactone. The rationale behind each piece of equipment is provided to emphasize its importance in your safety.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. | To protect eyes from airborne powder and potential splashes.[5][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Inspect gloves for any signs of damage before use.[7][12] |
| Body Protection | A laboratory coat or long-sleeved garment. | To protect skin and clothing from contamination.[6][13] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities or if dust cannot be controlled by engineering means. | To prevent the inhalation of fine powders.[4][14] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling N-Trityl-L-serine lactone is crucial for safety and experimental success.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][15]
-
Ensure the storage area is clearly labeled.
Handling and Use: A Step-by-Step Guide
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace in a chemical fume hood or other ventilated enclosure.[2]
-
Weighing and Transfer : To minimize dust, handle the powder carefully. Use a spatula to transfer the material. Avoid actions that could generate dust, such as shaking or pouring from a height.
-
In Solution : Once the compound is in solution, the risk of inhalation is significantly reduced. However, continue to wear gloves and eye protection to guard against splashes.
-
Post-Handling : After use, securely seal the container.
Spill Management
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
-
All waste materials, including contaminated PPE and empty containers, should be disposed of as chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1] Do not dispose of N-Trityl-L-serine lactone down the drain.[1]
Workflow for Safe Handling of N-Trityl-L-serine lactone
The following diagram illustrates the key decision points and procedures for the safe handling of N-Trityl-L-serine lactone.
Caption: Workflow for the safe handling of N-Trityl-L-serine lactone.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that a proactive approach to safety is integral to high-quality scientific research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Serine. Retrieved from [Link]
-
Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
TNHH Thiết bị Hiệp Phát. (n.d.). Laboratory safety rules everyone should know. Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). N-Trityl-L-serine lactone. Retrieved from [Link]
-
LookChem. (n.d.). Cas 88109-07-3,tris(N-trityl-L-serine) trilactone. Retrieved from [Link]
-
NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
Louisiana Tech University. (n.d.). LABORATORY SAFETY MANUAL. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. peptide.com [peptide.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. hpi.com.vn [hpi.com.vn]
- 9. latech.edu [latech.edu]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. geneseo.edu [geneseo.edu]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 13. sams-solutions.com [sams-solutions.com]
- 14. download.basf.com [download.basf.com]
- 15. L-Serine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
